Product packaging for 1-(2-Methoxy-5-methylphenyl)ethanone(Cat. No.:CAS No. 20628-07-3)

1-(2-Methoxy-5-methylphenyl)ethanone

Cat. No.: B1352155
CAS No.: 20628-07-3
M. Wt: 164.2 g/mol
InChI Key: FHIOYMGCAXTUGF-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)ethanone is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B1352155 1-(2-Methoxy-5-methylphenyl)ethanone CAS No. 20628-07-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)ethanone
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InChI

InChI=1S/C10H12O2/c1-7-4-5-10(12-3)9(6-7)8(2)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIOYMGCAXTUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407313
Record name 1-(2-Methoxy-5-methylphenyl)ethan-1-one
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20628-07-3
Record name 1-(2-Methoxy-5-methylphenyl)ethanone
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Record name 1-(2-Methoxy-5-methylphenyl)ethan-1-one
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Record name 1-(2-methoxy-5-methylphenyl)ethan-1-one
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Foundational & Exploratory

1-(2-Methoxy-5-methylphenyl)ethanone synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-(2-Methoxy-5-methylphenyl)ethanone

Introduction

This compound, also known as 2'-methoxy-5'-methylacetophenone, is an aromatic ketone with applications as an intermediate in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries. Its chemical formula is C₁₀H₁₂O₂ and its molecular weight is 164.20 g/mol .[1] This technical guide provides a detailed overview of the primary synthetic pathways for this compound, complete with experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in drug development.

Core Synthetic Pathways

Two principal routes are commonly employed for the synthesis of this compound. The first is a direct approach via Friedel-Crafts acylation of an appropriately substituted aromatic precursor. The second is a two-step process involving a Fries rearrangement to form a phenolic intermediate, followed by methylation.

Pathway 1: Direct Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that allows for the direct installation of an acyl group onto an aromatic ring.[2][3] In this pathway, 4-methylanisole (p-cresyl methyl ether) is acylated using an acetylating agent in the presence of a Lewis acid catalyst.[4] The strongly activating, ortho-para directing methoxy group preferentially directs the incoming electrophile to the position ortho to it, leading to the desired product.

Friedel_Crafts_Acylation Start 4-Methylanisole Product This compound Start->Product Acylation Reagents 1. Acetyl Chloride 2. AlCl₃ (Lewis Acid) 3. Dichloromethane (Solvent) Fries_Rearrangement_and_Methylation Start p-Cresyl Acetate Intermediate 1-(2-Hydroxy-5-methylphenyl)ethanone Start->Intermediate Fries Rearrangement (AlCl₃, 140-150°C) Product This compound Intermediate->Product Methylation (e.g., (CH₃)₂SO₄, Base) Experimental_Workflow A Reaction Mixture B Quenching (e.g., Ice Water/HCl) A->B C Liquid-Liquid Extraction (e.g., Ethyl Acetate) B->C D Combine & Wash Organic Layers (Water, Brine) C->D E Drying (e.g., Anhydrous Na₂SO₄) D->E F Filtration & Solvent Removal (Rotary Evaporation) E->F G Crude Product F->G H Purification (Recrystallization or Chromatography) G->H I Pure Product H->I

References

Physicochemical Properties of 2'-Methoxy-5'-methylacetophenone: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Methoxy-5'-methylacetophenone, an aromatic ketone, is a subject of interest within chemical synthesis and drug discovery. Its structural features, including a methoxy and a methyl group on the acetophenone core, suggest potential applications as an intermediate in the synthesis of more complex molecules. This technical guide aims to provide a comprehensive overview of the physicochemical properties of this compound. However, a thorough search of available scientific literature and chemical databases reveals a significant lack of specific experimental data for 2'-methoxy-5'-methylacetophenone.

Therefore, this guide will present the available data for closely related structural analogs: 2'-Methoxyacetophenone and 2'-Hydroxy-5'-methylacetophenone . By examining the properties of these compounds, researchers can infer potential characteristics and develop experimental strategies for the synthesis and characterization of 2'-methoxy-5'-methylacetophenone.

Physicochemical Data of Structurally Related Compounds

Due to the limited availability of direct experimental data for 2'-methoxy-5'-methylacetophenone, the following tables summarize the physicochemical properties of two closely related and well-characterized analogs. This comparative data can serve as a valuable reference for researchers.

Table 1: Physicochemical Properties of 2'-Methoxyacetophenone
PropertyValueReference
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
CAS Number 579-74-8[1]
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified
Density Not specified
Solubility Not specified
Table 2: Physicochemical Properties of 2'-Hydroxy-5'-methylacetophenone
PropertyValueReference
Molecular Formula C₉H₁₀O₂[2][3]
Molecular Weight 150.17 g/mol [2]
CAS Number 1450-72-2[2][3][4]
Appearance Yellow crystalline powder[5]
Melting Point 45-48 °C[2][5]
Boiling Point Not specified
Density Not specified
Solubility Insoluble in water[5]

Experimental Protocols

While specific experimental protocols for the characterization of 2'-methoxy-5'-methylacetophenone are not available, standard analytical techniques would be employed. The following sections describe generalized protocols for obtaining the key physicochemical and spectral data, based on methods used for similar compounds.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound.

  • Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small quantity of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the structure of the molecule. For instance, in a related compound, 2'-methylacetophenone, the ¹H NMR spectrum in CDCl₃ shows distinct signals for the aromatic protons, the acetyl methyl protons, and the aromatic methyl protons.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: For a solid sample, a KBr pellet is typically prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Liquid samples can be analyzed as a thin film between salt plates or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated to specific functional groups. For example, the IR spectrum of 2'-methoxyacetophenone shows characteristic absorption bands for the C=O stretch of the ketone and the C-O stretch of the methoxy group.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds, and ionized using a technique such as electron ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Data Analysis: The mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and various fragment ion peaks. The fragmentation pattern of 2‐methoxyacetophenone under EI conditions has been studied, showing demethylation and decarbonylation as key fragmentation pathways.[9]

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like 2'-methoxy-5'-methylacetophenone.

G cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_properties Physicochemical Property Determination Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS MP Melting Point Purification->MP BP Boiling Point Purification->BP Solubility Solubility Purification->Solubility Final_Structure Structure Confirmation NMR->Final_Structure IR->Final_Structure MS->Final_Structure

Workflow for Synthesis and Characterization.

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature regarding the biological activity or any associated signaling pathways for 2'-methoxy-5'-methylacetophenone or its close analogs discussed in this guide. Further research would be necessary to explore any potential pharmacological effects.

Conclusion

This technical guide has compiled the available physicochemical information for compounds structurally related to 2'-methoxy-5'-methylacetophenone, namely 2'-methoxyacetophenone and 2'-hydroxy-5'-methylacetophenone. While direct experimental data for the target compound is scarce, the provided information on its analogs offers a valuable starting point for researchers. The outlined experimental protocols and logical workflow provide a clear framework for the synthesis and comprehensive characterization of 2'-methoxy-5'-methylacetophenone. Future studies are warranted to determine its specific properties and to investigate its potential biological activities.

References

An In-depth Technical Guide to 1-(2-Methoxy-5-methylphenyl)ethanone (CAS: 20628-07-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Methoxy-5-methylphenyl)ethanone, also known as 2'-Methoxy-5'-methylacetophenone, is an aromatic ketone that serves as a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential applications, particularly in the synthesis of biologically active compounds such as flavonoids. While direct biological activities of this specific compound are not extensively documented, its role as a precursor to pharmacologically relevant scaffolds underscores its importance in medicinal chemistry and drug development.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to note that while some data is readily available, other parameters have been estimated based on structurally similar compounds.

PropertyValueSource(s)
CAS Number 20628-07-3[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Appearance Light yellow to yellow crystalline powder[2]
Melting Point 120.5 °C-
Boiling Point 112-114 °C at 12 mmHg (for the related compound 1-(2-Hydroxy-5-methylphenyl)ethanone)[2]
Solubility Insoluble in water. Soluble in organic solvents.[2]
Purity ≥98%[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.528s1HAr-H
7.247bs1HAr-H
6.873 - 6.852d (J = 8.4 Hz)1HAr-H
3.881s3H-OCH₃
2.601s3H-C(O)CH₃
2.299s3HAr-CH₃
Solvent: CDCl₃, Frequency: 400 MHz[3]

Synthesis Protocols

This compound is commonly synthesized via Friedel-Crafts acylation of 4-methylanisole. Two common procedures are detailed below.

Synthesis via Friedel-Crafts Acylation with Acetyl Chloride

This method involves the reaction of 4-methylanisole (1-methoxy-4-methylbenzene) with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol:

  • Reaction Setup: A suspension of aluminum chloride (12.69 g, 95.1 mmol) in 50 mL of dichloromethane is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.

  • Addition of Acetyl Chloride: An ethanolic solution of acetyl chloride (6.79 mL, 95.1 mmol) is added dropwise to the cooled suspension.[3]

  • Addition of 4-Methylanisole: A solution of 1-methoxy-4-methylbenzene (9.69 g, 79.4 mmol) in 50 mL of dichloromethane is then added dropwise to the reaction mixture.[3]

  • Reaction: The reaction mixture is stirred at room temperature for 3 hours after the addition is complete.[3]

  • Quenching: The reaction is quenched by the slow addition of 1.5 N hydrochloric acid solution.[3]

  • Extraction: The mixture is extracted with dichloromethane. The organic layers are combined.

  • Washing: The combined organic extracts are washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.[3]

  • Purification: The solvent is removed by evaporation, and the crude product is purified by column chromatography on silica gel (100-200 mesh) using a 15:85 ethyl acetate:hexane eluent to yield this compound (69% yield).[3]

DOT Diagram of the Synthesis Workflow:

Synthesis_Workflow_AcCl cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification AlCl3_DCM Suspend AlCl₃ in DCM Cooling Cool to 0°C AlCl3_DCM->Cooling Add_AcCl Add Acetyl Chloride Cooling->Add_AcCl Add_Anisole Add 4-Methylanisole Add_AcCl->Add_Anisole Stir Stir at RT for 3h Add_Anisole->Stir Quench Quench with HCl Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Purify Column Chromatography Dry->Purify Product 1-(2-Methoxy-5- methylphenyl)ethanone Purify->Product

Caption: Workflow for the synthesis of this compound.

Synthesis with Acetic Acid and Trifluoromethanesulfonic Anhydride

An alternative, high-yielding method involves the reaction of 4-methylanisole with acetic acid in the presence of trifluoromethanesulfonic anhydride.

Experimental Protocol:

  • Reaction: Acetic acid is reacted with 4-methylanisole in the presence of trifluoromethanesulfonic anhydride (Tf₂O).

  • Reaction Time and Temperature: The reaction is carried out for 3 minutes at room temperature.

  • Yield: This method has been reported to produce a 97% yield of the desired product.

Potential Applications in Drug Development

While this compound itself is not known for specific biological activities, acetophenone derivatives are significant precursors in the synthesis of various pharmacologically active molecules.[4][5]

Intermediate in Flavonoid Synthesis

A primary application of this compound is as a starting material for the synthesis of flavones. Flavonoids are a class of natural products with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[6] The synthesis of flavones often begins with an acetophenone derivative which undergoes condensation with an aromatic aldehyde to form a chalcone, followed by cyclization.[7][8][9]

Flavonoid_Synthesis Acetophenone This compound Chalcone Chalcone Intermediate Acetophenone->Chalcone Claisen-Schmidt Condensation Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Flavone Flavone Derivative Chalcone->Flavone Oxidative Cyclization

References

Spectroscopic Profile of 5-Methyl-2-methoxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 5-Methyl-2-methoxyacetophenone. Due to the absence of experimentally acquired spectra for this specific compound in readily available scientific literature and databases, this document presents predicted spectral data based on established principles of spectroscopy and analysis of structurally similar compounds. This guide is intended to serve as a valuable reference for researchers in drug discovery, chemical analysis, and related fields for the identification and characterization of this and similar molecules.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted key spectroscopic data for 5-Methyl-2-methoxyacetophenone. These predictions are derived from spectral data of isomers and related acetophenone derivatives, such as 2-methoxyacetophenone and 4-methoxyacetophenone, and are supported by established chemical shift and fragmentation theories.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ) in ppm Assignment Chemical Shift (δ) in ppm Assignment
~ 7.6 (d, J ≈ 8.5 Hz)H-6~ 199C=O
~ 7.2 (d, J ≈ 8.5 Hz)H-4~ 158C-2
~ 6.8 (s)H-3~ 138C-5
~ 3.9 (s)-OCH₃~ 131C-1
~ 2.6 (s)-C(O)CH₃~ 130C-6
~ 2.3 (s)-CH₃ (at C-5)~ 125C-4
~ 111C-3
~ 55-OCH₃
~ 31-C(O)CH₃
~ 21-CH₃ (at C-5)

Table 2: Predicted Infrared (IR) Spectroscopy Data

Parameter Predicted Value
Technique Attenuated Total Reflectance (ATR)-IR
Key Absorption Bands (cm⁻¹)
Carbonyl (C=O) Stretch~1670-1690 (strong, sharp)
Aromatic C-H Stretch~3000-3100 (medium)
Aliphatic C-H Stretch~2850-2960 (medium)
C-O-C Asymmetric Stretch~1240-1260 (strong)
C-O-C Symmetric Stretch~1020-1040 (medium)
Aromatic C=C Bending~1600, ~1480 (medium)

Table 3: Predicted Mass Spectrometry (MS) Data

Parameter Predicted Value
Technique Electron Ionization (EI)-MS
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Predicted Major m/z Peaks 164 (M⁺), 149, 121, 91, 77, 43

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These represent standard laboratory practices for the analysis of organic compounds like acetophenones.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of about 0.6-0.7 mL in a standard 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for protons. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

  • Analysis: The resulting spectra are analyzed for chemical shifts (δ), coupling constants (J), signal multiplicity, and integration (for ¹H NMR) to elucidate the molecular structure. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR-IR): A small amount of the solid or liquid sample is placed directly onto the surface of the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement.

  • Analysis: The spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups present in the molecule, such as C=O, C-O, C-H, and aromatic C=C bonds.

Mass Spectrometry (MS)
  • Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is dissolved in a volatile organic solvent (e.g., dichloromethane, methanol). For direct infusion, a dilute solution of the sample is prepared.

  • Data Acquisition: The sample is introduced into the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Analysis: The mass spectrum is analyzed to determine the molecular weight from the molecular ion peak (M⁺). The fragmentation pattern provides valuable information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a compound like 5-Methyl-2-methoxyacetophenone.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of 5-Methyl-2-methoxyacetophenone cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of 5-Methyl-2-methoxyacetophenone Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Analyze NMR Data: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data Analyze IR Data: - Functional Group  Identification IR->IR_Data MS_Data Analyze MS Data: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data Structure_Elucidation Combine all spectral data to confirm the structure of 5-Methyl-2-methoxyacetophenone NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 5-Methyl-2-methoxyacetophenone.

An In-depth Technical Guide to the Molecular Structure of 1-(2-Methoxy-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, spectroscopic data, and synthesis of 1-(2-Methoxy-5-methylphenyl)ethanone (CAS No: 20628-07-3). The information is intended to support research, development, and quality control activities involving this compound.

Molecular Identity and Properties

This compound, also known as 2'-methoxy-5'-methylacetophenone, is an aromatic ketone with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1] Its structure is characterized by an acetophenone core with a methoxy group at the 2-position and a methyl group at the 5-position of the phenyl ring.

Table 1: Chemical Identifiers and Physical Properties

IdentifierValue
IUPAC Name This compound
Synonyms 2'-Methoxy-5'-methylacetophenone, 5-Methyl-2-methoxyacetophenone
CAS Number 20628-07-3[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Canonical SMILES CC(=O)C1=C(C=C(C)C=C1)OC
InChI InChI=1S/C10H12O2/c1-7-4-5-9(10(2)12)8(6-7)11-3/h4-6H,1-3H3
InChIKey WZHJIIIJSONKDI-UHFFFAOYSA-N

Spectroscopic Data and Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Table 2: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.528s1HH-6 (Aromatic)
7.247bs1HH-4 (Aromatic)
6.873 - 6.852d (J = 8.4 Hz)1HH-3 (Aromatic)
3.881s3H-OCH₃ (Methoxy)
2.601s3H-COCH₃ (Acetyl)
2.299s3HAr-CH₃ (Methyl)
(Solvent: CDCl₃, Frequency: 400 MHz)

The ¹H NMR spectrum shows distinct signals for the aromatic protons, the methoxy group, the acetyl group, and the aromatic methyl group, confirming the substitution pattern of the phenyl ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific experimental ¹³C NMR spectrum was not found in the literature search, predicted chemical shifts can provide an estimation of the carbon environments.

(Note: No experimental ¹³C NMR data was found in the search results.)

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present in the molecule. Key absorptions are expected for the carbonyl group of the ketone and the C-O stretching of the methoxy group and the aromatic ether.

(Note: No experimental IR spectrum was found in the search results for this compound. For comparison, related acetophenone derivatives show a strong carbonyl stretch (C=O) typically in the range of 1670-1690 cm⁻¹.)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

(Note: No experimental mass spectrum was found in the search results for this compound.)

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of 4-methylanisole (p-cresyl methyl ether).

Reaction:

G cluster_0 Friedel-Crafts Acylation 4-Methylanisole 4-Methylanisole This compound This compound 4-Methylanisole->this compound 1. Acetyl Chloride, AlCl₃ 2. Dichloromethane, 0°C to RT

Caption: Synthesis of this compound.

Materials:

  • 4-Methylanisole (1-methoxy-4-methylbenzene)

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • 1.5 N Hydrochloric acid (HCl)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (100-200 mesh)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a suspension of anhydrous aluminum chloride (1.1 equivalents) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, slowly add acetyl chloride (1.1 equivalents) at 0°C.

  • After the addition is complete, add a solution of 4-methylanisole (1.0 equivalent) in dichloromethane dropwise to the reaction mixture at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

  • Upon completion of the reaction (monitored by TLC), carefully pour the reaction mixture into a beaker containing ice and 1.5 N hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure this compound.

Logical Workflow for Structural Analysis

The following diagram illustrates the logical workflow for the characterization and structural confirmation of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Friedel-Crafts Acylation of 4-Methylanisole purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms confirmation Structural Confirmation of This compound nmr->confirmation ir->confirmation ms->confirmation

Caption: Workflow for Synthesis and Structural Confirmation.

References

The Versatile Intermediate: A Technical Review of 1-(2-Methoxy-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxy-5-methylphenyl)ethanone, also known as 2'-Methoxy-5'-methylacetophenone, is an aromatic ketone that serves as a crucial building block in synthetic organic chemistry. Its strategic substitution pattern, featuring a methoxy and a methyl group on the phenyl ring, makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry. While direct biological applications of this compound are not extensively documented, its role as a key intermediate in the synthesis of biologically active compounds, most notably chalcones and their heterocyclic derivatives, is of significant interest to the scientific community. This technical guide provides a comprehensive review of the synthesis, properties, and primary applications of this compound, with a focus on its utility in the development of potential therapeutic agents.

Physicochemical Properties and Spectral Data

This compound is a compound with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1] A summary of its key physicochemical properties and computational data is presented in the table below.

PropertyValueReference
CAS Number 20628-07-3[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Topological Polar Surface Area (TPSA) 26.3 Ų
LogP 2.20622
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 0
Rotatable Bonds 2

¹H NMR Spectral Data (400 MHz, CDCl₃): The structure of the compound is confirmed by its proton nuclear magnetic resonance spectrum, which shows characteristic peaks at δ 7.528 (s, 1H), 7.247 (bs, 1H), 6.852-6.873 (d, 1H, J = 8.4 Hz), 3.881 (s, 3H), 2.601 (s, 3H), and 2.299 (s, 3H).

Synthesis of this compound

The primary synthetic route to this compound is through a Friedel-Crafts acylation reaction.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • p-Toluene methyl ether (1-methoxy-4-methylbenzene)

  • Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • 1.5 N Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel (100-200 mesh)

Procedure:

  • A suspension of aluminum chloride (12.69 g, 95.1 mmol) in 50 mL of dichloromethane is cooled to 0 °C in an ice bath.

  • An ethanolic solution of acetyl chloride (6.79 mL, 95.1 mmol) is added dropwise to the cooled suspension with stirring.

  • A solution of 1-methoxy-4-methylbenzene (9.69 g, 79.4 mmol) in 50 mL of dichloromethane is then added dropwise to the reaction mixture.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 3 hours.

  • The reaction is quenched by the slow addition of 1.5 N hydrochloric acid solution.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic extracts are washed sequentially with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a 15:85 mixture of ethyl acetate and hexane as the eluent.

  • This procedure affords this compound in a 69% yield.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up & Purification p-Toluene methyl ether p-Toluene methyl ether Dichloromethane Dichloromethane (Solvent) p-Toluene methyl ether->Dichloromethane Acetyl chloride Acetyl chloride Acetyl chloride->Dichloromethane AlCl3 AlCl₃ (Catalyst) AlCl3->Dichloromethane 0C_to_RT 0°C to RT 3 hours Dichloromethane->0C_to_RT Quenching Quenching (1.5N HCl) 0C_to_RT->Quenching Extraction Extraction Quenching->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Product This compound Chromatography->Product

Synthesis workflow for this compound.

Core Application: Synthesis of Chalcones

The most significant application of this compound is its use as a key reactant in the Claisen-Schmidt condensation to synthesize chalcones. Chalcones are a class of open-chain flavonoids characterized by a 1,3-diaryl-2-propen-1-one backbone. They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

General Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (aqueous solution, e.g., 40%)

Procedure:

  • Dissolve equimolar amounts of this compound and a substituted aromatic aldehyde in ethanol.

  • To this solution, add an aqueous solution of a strong base (e.g., 40% NaOH or KOH) dropwise with stirring.

  • Continue stirring the reaction mixture at room temperature for a specified period (typically several hours to overnight), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water or onto crushed ice.

  • Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the chalcone.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

G Start Start Reactants This compound + Substituted Aldehyde Start->Reactants Solvent Ethanol Reactants->Solvent Base Base Catalyst (NaOH or KOH) Solvent->Base Reaction Claisen-Schmidt Condensation Base->Reaction Workup Precipitation & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product Chalcone Derivative Purification->Product End End Product->End

General workflow for the synthesis of chalcones.

Biological Significance of Chalcone Derivatives

While this compound itself is not reported to have significant biological activity, the chalcones derived from it are of great interest in drug discovery. The biological activity of chalcones is highly dependent on the substitution patterns of the two aromatic rings.

Antimicrobial Activity: Many chalcone derivatives have demonstrated potent activity against a range of bacteria and fungi. The α,β-unsaturated ketone moiety is believed to be crucial for this activity, likely acting as a Michael acceptor and interacting with biological nucleophiles in microorganisms.

Anticancer Activity: A significant body of research has focused on the anticancer properties of chalcones. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and interfere with various signaling pathways implicated in cancer progression. The specific substitutions on the aromatic rings can modulate their potency and selectivity against different cancer cell lines.

Antioxidant and Anti-inflammatory Activity: The phenolic nature of many chalcone precursors, and the potential for such groups to be incorporated into the final chalcone structure, often imparts antioxidant properties. Furthermore, some chalcones have been found to inhibit key enzymes involved in the inflammatory cascade.

Future Perspectives

This compound remains a valuable and versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The continued exploration of new chalcone derivatives synthesized from this precursor, along with the investigation of their mechanisms of action, holds promise for the development of new drug candidates. Further research could also focus on utilizing this intermediate for the synthesis of other classes of heterocyclic compounds, thereby expanding its utility in medicinal chemistry. The ease of its synthesis and its reactivity make it an attractive scaffold for combinatorial chemistry approaches aimed at discovering new bioactive molecules.

Conclusion

References

Lack of In-Depth Data on the Mechanism of Action of 1-(2-Methoxy-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the understanding of the specific mechanism of action for the compound 1-(2-Methoxy-5-methylphenyl)ethanone. While information regarding its chemical properties, synthesis, and role as a chemical intermediate is available, detailed studies elucidating its biological targets, signaling pathway interactions, and overall pharmacological effects are currently absent from the public domain.

Synonyms for this compound include 5-Methyl-2-methoxyacetophenone and 2'-methoxy-5'-methylacetophenone[1]. Its chemical formula is C₁₀H₁₂O₂ and it has a molecular weight of 164.20 g/mol [1][2].

Information on Structurally Related Compounds

While direct data on this compound is scarce, studies on structurally similar acetophenone derivatives provide some insights into potential biological activities. It is crucial to note that these findings are not directly transferable but may offer avenues for future research.

For instance, derivatives of 2,4-dihydroxy-5-methylacetophenone have demonstrated significant antifungal properties against various plant pathogens[3]. The mechanism for some of these related compounds may involve the inhibition of enzymes critical for fungal survival, such as class II fructose-1,6-bisphosphate aldolase[4].

Furthermore, another related acetophenone derivative, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been shown to exhibit anti-inflammatory effects. This compound was found to suppress pro-inflammatory responses in activated microglia by blocking the NF-κB and MAPK signaling pathways[5]. This suggests that acetophenone scaffolds can be modified to interact with key inflammatory signaling cascades.

Available Data and Potential for Future Research

The primary application of this compound appears to be as a precursor in organic synthesis[6][7]. For example, it is used in the synthesis of more complex molecules, including analogs of pharmaceutical compounds[8][9].

The lack of published research on the mechanism of action of this compound presents an opportunity for new investigations. Future studies could explore its potential biological activities, drawing inspiration from the observed effects of its structural analogs. Standard experimental approaches to elucidate its mechanism of action would involve a series of cell-free and cell-based assays.

Initial screening could involve broad panel assays to identify any potential interactions with a wide range of biological targets.

If a target is identified , subsequent research could focus on:

  • Biochemical assays to determine binding affinity (e.g., Ki) and enzyme inhibition kinetics (e.g., IC50)[10].

  • Cell-based assays to assess its effects on cellular processes such as viability, proliferation, and apoptosis[11][12][13].

  • Signaling pathway analysis to determine its impact on specific intracellular signaling cascades, for example, through phosphorylation assays or reporter gene assays[12].

A hypothetical workflow for investigating the mechanism of action is presented below.

G cluster_0 Initial Screening & Target Identification cluster_1 In Vitro Characterization cluster_2 Mechanism Elucidation Compound\nthis compound Compound This compound Broad Target Screening Broad Target Screening Compound\nthis compound->Broad Target Screening Hit Identification Hit Identification Broad Target Screening->Hit Identification Biochemical Assays\n(Binding Affinity, Enzyme Kinetics) Biochemical Assays (Binding Affinity, Enzyme Kinetics) Hit Identification->Biochemical Assays\n(Binding Affinity, Enzyme Kinetics) Cell-Based Assays\n(Viability, Proliferation, Apoptosis) Cell-Based Assays (Viability, Proliferation, Apoptosis) Hit Identification->Cell-Based Assays\n(Viability, Proliferation, Apoptosis) Signaling Pathway Analysis Signaling Pathway Analysis Cell-Based Assays\n(Viability, Proliferation, Apoptosis)->Signaling Pathway Analysis Gene Expression Profiling Gene Expression Profiling Signaling Pathway Analysis->Gene Expression Profiling In Vivo Model Testing In Vivo Model Testing Gene Expression Profiling->In Vivo Model Testing

Hypothetical workflow for mechanism of action studies.

References

Theoretical Analysis of 2'-Methoxy-5'-methylacetophenone: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, dedicated theoretical and computational studies on 2'-methoxy-5'-methylacetophenone are not available in the public domain. This document, therefore, serves as a comprehensive methodological guide outlining the standard theoretical approaches that would be employed for the analysis of this molecule. The presented data is illustrative and based on established principles of computational chemistry and typical values for structurally related aromatic ketones.

Introduction

2'-Methoxy-5'-methylacetophenone is an aromatic ketone with potential applications in organic synthesis and medicinal chemistry. Understanding its electronic structure, reactivity, and spectroscopic properties is crucial for its effective utilization. Theoretical and computational chemistry provide powerful tools to elucidate these characteristics at a molecular level. This whitepaper details the standard methodologies for such an investigation, including Density Functional Theory (DFT) and Molecular Orbital (MO) Theory, to predict the molecule's properties and behavior.

Computational Methodology

A robust theoretical investigation of 2'-methoxy-5'-methylacetophenone would typically involve a multi-step computational protocol. The primary method of choice would be Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.

Geometric Optimization

The initial step involves determining the most stable three-dimensional conformation of the molecule. This is achieved through a geometry optimization calculation.

Protocol:

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.

  • Basis Set: 6-311++G(d,p) is a flexible basis set that provides a good description of the electron distribution, including polarization and diffuse functions, which are important for describing non-covalent interactions and excited states.

  • Environment: The calculations would be performed in the gas phase to represent an isolated molecule. Solvation effects (e.g., in water or ethanol) could be modeled using a continuum model like the Polarizable Continuum Model (PCM).

  • Verification: A frequency calculation is performed after optimization to ensure that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Structure and Reactivity Analysis

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity and stability.

Protocol:

  • Method: Single-point energy calculation at the optimized geometry using the same DFT functional and basis set.

  • Properties Calculated:

    • Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation.

Predicted Molecular Properties

The following tables summarize the predicted quantitative data for 2'-methoxy-5'-methylacetophenone based on typical values for similar aromatic ketones.

Table 1: Predicted Geometrical Parameters
ParameterPredicted Value
C=O bond length~1.22 Å
C-C (acetyl) bond length~1.51 Å
C-C (aromatic) bond lengths~1.39 - 1.41 Å
C-O (methoxy) bond length~1.36 Å
C-O-C (methoxy) bond angle~118°
C-C=O bond angle~120°
O=C-C-C dihedral angle~0° or ~180° (planar)
Table 2: Predicted Electronic Properties
PropertyPredicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -1.8 eV
HOMO-LUMO Gap (ΔE)~ 4.7 eV
Dipole Moment~ 2.5 D

Visualizing Theoretical Concepts

Visual representations are crucial for interpreting computational results. The following diagrams, generated using the DOT language, illustrate a typical workflow for a theoretical study and a simplified representation of a key molecular orbital interaction.

Theoretical_Workflow A Initial Molecular Structure (2D Sketch or Guess) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Verified Minimum Energy Structure C->D No Imaginary Frequencies E Single-Point Energy Calculation D->E G Spectroscopic Property Prediction (IR, NMR) D->G F Electronic Property Analysis (HOMO, LUMO, MEP, NBO) E->F

A typical workflow for the theoretical analysis of a molecule.

MO_Diagram cluster_CO C=O π-bond C_p p orbital pi_star π* (LUMO) C_p->pi_star pi π (HOMO) C_p->pi O_p p orbital O_p->pi_star O_p->pi

A simplified MO diagram for the π-interaction in the carbonyl group.

Conclusion

While specific experimental or theoretical data for 2'-methoxy-5'-methylacetophenone is currently lacking in the scientific literature, the established methodologies of computational chemistry provide a robust framework for its in-depth analysis. The protocols and illustrative data presented in this whitepaper offer a clear roadmap for future theoretical investigations into the electronic structure, reactivity, and properties of this and other related aromatic ketones. Such studies are invaluable for guiding synthetic efforts and exploring the potential applications of these compounds in various scientific and industrial fields.

An In-depth Technical Guide to 1-(2-Methoxy-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxy-5-methylphenyl)ethanone, also identified by its synonym 2'-methoxy-5'-methylacetophenone, is a substituted aromatic ketone. Its molecular structure, featuring a methoxy and a methyl group on the phenyl ring, makes it a significant intermediate in various organic syntheses. This guide offers a detailed examination of its historical context, synthesis, physicochemical characteristics, and applications, particularly for professionals engaged in chemical research and pharmaceutical development.

Historical Context and Discovery

While a specific date of discovery for this compound is not prominently recorded, its existence is a direct result of the pioneering work on the Friedel-Crafts reaction by Charles Friedel and James Crafts in 1877. This reaction revolutionized organic synthesis by providing a method to append acyl groups to aromatic rings. The synthesis of the broader class of acetophenones began earlier, with the first synthesis of the parent compound, acetophenone, credited to French chemist Charles Friedel in 1857.[1]

The history of this compound is thus embedded in the history of this fundamental reaction. Its synthesis is a classic example of the Friedel-Crafts acylation applied to a substituted aromatic ether, 4-methylanisole. The development and optimization of such reactions have made substituted acetophenones readily accessible, establishing them as crucial precursors for a variety of compounds, including pyrazole and chalcone derivatives.[2]

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized below, providing essential data for laboratory and industrial applications.

Table 1: Physicochemical Properties
PropertyValue
CAS Number 20628-07-3[3]
Molecular Formula C₁₀H₁₂O₂[3]
Molecular Weight 164.20 g/mol [3]
Purity (Typical) ≥98%[3]
Table 2: Spectral Data
Data Type Key Peaks and Shifts
¹H NMR Data not available in the search results.
¹³C NMR Data not available in the search results.
Infrared (IR) Data not available in the search results.
Mass Spectrometry (MS) Data not available in the search results.

Note: While spectral data for this compound exists in chemical databases, specific, verifiable peak and shift values were not available in the consulted resources.

Synthesis: The Friedel-Crafts Acylation Approach

The most prevalent and efficient method for synthesizing this compound is the Friedel-Crafts acylation of 4-methylanisole. This electrophilic aromatic substitution reaction is typically performed using an acylating agent like acetyl chloride or acetic anhydride with a Lewis acid catalyst.

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation is a well-established electrophilic aromatic substitution process.

G Acetyl_Chloride Acetyl Chloride Acylium_Ion Acylium Ion (Electrophile) Acetyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_Complex Sigma Complex (Resonance Stabilized) 4_Methylanisole 4-Methylanisole 4_Methylanisole->Sigma_Complex + Acylium Ion Product This compound Sigma_Complex->Product - H⁺

Caption: Mechanism of the Friedel-Crafts acylation of 4-methylanisole.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for the Friedel-Crafts acylation of substituted anisoles and related compounds.[4][5][6]

Materials and Reagents:

  • 4-Methylanisole (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, add anhydrous aluminum chloride and anhydrous dichloromethane.

  • Formation of Acylium Ion: Cool the suspension to 0°C using an ice bath. Slowly add a solution of acetyl chloride in anhydrous dichloromethane dropwise to the stirred suspension over 15-20 minutes.

  • Acylation Reaction: To the reaction mixture, add a solution of 4-methylanisole in anhydrous dichloromethane dropwise over 30 minutes, ensuring the temperature is maintained at 0°C.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by concentrated HCl. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Expected Yield: While a specific yield for this exact transformation was not found in the provided literature, analogous Friedel-Crafts acylation reactions typically afford yields in the range of 70-95%.

Applications in Drug Development and Organic Synthesis

Substituted acetophenones are recognized as versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] While direct applications of this compound in marketed drugs are not explicitly detailed in the available literature, a patent discloses that certain substituted acetophenones exhibit antiviral properties.[7] These compounds were found to inhibit the replication of human rhinoviruses in cell cultures, indicating a potential therapeutic application.[7] The structural motif of this compound makes it a suitable precursor for the synthesis of such biologically active molecules. Its utility also extends to the fragrance and agrochemical industries.

Experimental Workflow Visualization

The following diagram outlines the key stages in the synthesis and purification of this compound.

G cluster_setup Reaction Setup cluster_acylation Acylation cluster_workup Work-up & Purification Charge_Flask Charge AlCl₃ and DCM Cool_Reaction Cool to 0°C Charge_Flask->Cool_Reaction Add_AcCl Add Acetyl Chloride Cool_Reaction->Add_AcCl Add_Anisole Add 4-Methylanisole Add_AcCl->Add_Anisole Stir Stir at Room Temp Add_Anisole->Stir Quench Quench with Ice & HCl Stir->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash & Dry Extract->Wash_Dry Concentrate Evaporate Solvent Wash_Dry->Concentrate Purify Purify Product Concentrate->Purify

Caption: Experimental workflow for the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 1-(2-Methoxy-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of bioactive derivatives from the starting material 1-(2-Methoxy-5-methylphenyl)ethanone. This document details experimental protocols for the synthesis of chalcones, hydrazones, and pyrimidines, summarizes key quantitative data, and provides visualizations of the synthetic workflows. The derivatives of this compound are of significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones are a class of organic compounds characterized by an α,β-unsaturated ketone core. They are widely recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The Claisen-Schmidt condensation is a reliable and versatile method for the synthesis of chalcones, involving the base-catalyzed reaction of an aromatic ketone with an aromatic aldehyde.[3][4]

Experimental Protocol: Synthesis of (E)-1-(2-Methoxy-5-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one

This protocol describes the synthesis of a representative chalcone derivative from this compound and 4-chlorobenzaldehyde.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH) solution (20%)

  • Hydrochloric acid (HCl), dilute

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of 4-chlorobenzaldehyde in 30 mL of ethanol.

  • While stirring the solution at room temperature, slowly add 10 mL of a 20% aqueous solution of sodium hydroxide.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of 2-3.

  • A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral.[5]

  • Dry the crude product in an oven at 50-60 °C.

  • Recrystallize the dried product from ethanol to obtain the pure chalcone.[5]

Data Presentation: Representative Chalcone Synthesis

The following table summarizes typical yields for the Claisen-Schmidt condensation of this compound with various substituted benzaldehydes. Please note that these are representative values and actual yields may vary depending on the specific reaction conditions and the nature of the substituent on the benzaldehyde.

EntrySubstituted BenzaldehydeProductTypical Yield (%)
1Benzaldehyde(E)-1-(2-Methoxy-5-methylphenyl)-3-phenylprop-2-en-1-one75-85
24-Chlorobenzaldehyde(E)-1-(2-Methoxy-5-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one80-90
34-Methoxybenzaldehyde(E)-1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one70-80
44-Nitrobenzaldehyde(E)-1-(2-Methoxy-5-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one85-95

Characterization Data for a Representative Chalcone ((E)-1-(2-Methoxy-5-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one):

AnalysisCharacteristic Peaks
IR (cm⁻¹)1650-1670 (C=O stretch, conjugated), 1590-1610 (C=C stretch)
¹H-NMR (δ, ppm)7.2-7.8 (m, aromatic protons), 6.8-7.1 (d, 1H, H-α), 7.5-7.7 (d, 1H, H-β), 3.8 (s, 3H, -OCH₃), 2.3 (s, 3H, -CH₃)
¹³C-NMR (δ, ppm)~190 (C=O), ~142 (C-β), ~125 (C-α), 110-160 (aromatic carbons), ~55 (-OCH₃), ~20 (-CH₃)

Visualization: Chalcone Synthesis Workflow

chalcone_synthesis start Start: 1-(2-Methoxy-5- methylphenyl)ethanone & Substituted Benzaldehyde reaction Claisen-Schmidt Condensation (NaOH, Ethanol, RT) start->reaction workup Acidification (HCl) & Filtration reaction->workup purification Recrystallization (Ethanol) workup->purification product Pure Chalcone Derivative purification->product

Workflow for the synthesis of chalcone derivatives.

Synthesis of Hydrazone Derivatives

Hydrazones are a class of organic compounds containing the R₁R₂C=NNH₂ functional group. They are valuable intermediates in organic synthesis and are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and antidepressant properties.[6][7]

Experimental Protocol: Synthesis of a Hydrazone Derivative

This protocol outlines the synthesis of a hydrazone derivative from this compound and hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of this compound in 30 mL of ethanol.

  • To this solution, add 20 mmol of hydrazine hydrate and a few drops of glacial acetic acid.[8]

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure hydrazone derivative.

Data Presentation: Representative Hydrazone Synthesis

EntryHydrazine SourceProductTypical Yield (%)
1Hydrazine hydrateThis compound hydrazone80-90
2PhenylhydrazineThis compound phenylhydrazone75-85

Visualization: Hydrazone Synthesis Workflow

hydrazone_synthesis start Start: 1-(2-Methoxy-5- methylphenyl)ethanone & Hydrazine Hydrate reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) start->reaction workup Precipitation in Water & Filtration reaction->workup purification Recrystallization (Ethanol) workup->purification product Pure Hydrazone Derivative purification->product

Workflow for the synthesis of hydrazone derivatives.

Synthesis of Pyrimidine Derivatives from Chalcones

Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. They are key components of nucleic acids and are associated with a wide range of biological activities, including anticancer and antimicrobial effects. A common route to pyrimidine synthesis involves the cyclization of chalcones with a source of amidine, such as urea, thiourea, or guanidine.[9][10]

Experimental Protocol: Synthesis of a Pyrimidine Derivative

This protocol describes the synthesis of a pyrimidine derivative from a chalcone synthesized in the previous step.

Materials:

  • Chalcone derivative (e.g., (E)-1-(2-Methoxy-5-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one)

  • Urea (or thiourea/guanidine hydrochloride)

  • Ethanol

  • Potassium hydroxide (KOH) solution (40%)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of the chalcone derivative and 10 mmol of urea in 25 mL of absolute ethanol.

  • Slowly add 5 mL of a 40% aqueous potassium hydroxide solution with constant stirring.[10]

  • Reflux the reaction mixture on a water bath for 8 hours. Monitor the reaction progress by TLC.[10]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with dilute HCl.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure pyrimidine derivative.

Data Presentation: Representative Pyrimidine Synthesis

EntryAmidine SourceProductTypical Yield (%)
1Urea4-(4-chlorophenyl)-6-(2-methoxy-5-methylphenyl)pyrimidin-2(1H)-one60-70
2Thiourea4-(4-chlorophenyl)-6-(2-methoxy-5-methylphenyl)pyrimidine-2(1H)-thione65-75
3Guanidine4-(4-chlorophenyl)-6-(2-methoxy-5-methylphenyl)pyrimidin-2-amine70-80

Visualization: Pyrimidine Synthesis Signaling Pathway

pyrimidine_synthesis chalcone Chalcone Derivative cyclization Cyclocondensation (KOH, Ethanol, Reflux) chalcone->cyclization amidine Amidine Source (Urea, Thiourea, or Guanidine) amidine->cyclization pyrimidine Pyrimidine Derivative cyclization->pyrimidine

Synthetic pathway to pyrimidine derivatives.

Applications in Drug Development

The synthesized chalcone, hydrazone, and pyrimidine derivatives from this compound are valuable scaffolds in drug discovery and development.

  • Antimicrobial Activity: Many chalcone and hydrazone derivatives exhibit significant activity against a range of bacterial and fungal strains.[1][6] The presence of the methoxy and methyl groups on the phenyl ring can influence the lipophilicity and electronic properties of the molecules, potentially enhancing their antimicrobial efficacy.

  • Anticancer Activity: Chalcones and their heterocyclic derivatives, such as pyrimidines, are well-documented as potent anticancer agents.[2] They can induce apoptosis, inhibit cell proliferation, and interfere with various signaling pathways involved in cancer progression. Further derivatization and screening of these compounds could lead to the discovery of novel and effective anticancer drugs.

Biological Activity Data for Representative Methoxy Chalcone Derivatives:

The following table summarizes the reported biological activities for chalcone derivatives with methoxy substitutions, which can be considered analogous to the derivatives synthesized from this compound.

Compound TypeBiological ActivityTarget/AssayIC₅₀/ActivityReference
Methoxy ChalconesAnticancerBreast Cancer Cell Line (T47D)IC₅₀ values in the µg/mL range[1]
Methoxy ChalconesAntimicrobialE. coli, S. aureus, C. albicansGood to wide spectrum activity[1]
Methoxy ChalconesAntifungal (Phytopathogens)C. gloeosporioidesIC₅₀ = 47.3 µM[11]

Disclaimer: The quantitative data presented in the tables are representative and intended for guidance. Actual results may vary based on the specific experimental conditions, purity of reagents, and analytical methods used. Researchers are encouraged to optimize the reaction conditions for their specific substrates.

References

Application Notes and Protocols: 5-Methyl-2-methoxyacetophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 5-Methyl-2-methoxyacetophenone as a versatile building block in medicinal chemistry. While direct biological activity data for this specific compound is limited in publicly available literature, its structural similarity to other pharmacologically active acetophenones suggests its utility as a scaffold for the synthesis of novel therapeutic agents. This document outlines protocols for the synthesis of chalcone derivatives from 5-Methyl-2-methoxyacetophenone and details key biological assays to evaluate their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Introduction: The Acetophenone Scaffold in Drug Discovery

Acetophenones are a class of organic compounds characterized by an acetyl group attached to a benzene ring. This scaffold is present in numerous natural and synthetic molecules exhibiting a wide range of pharmacological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties. The substitution pattern on the phenyl ring significantly influences the biological activity of these compounds. 5-Methyl-2-methoxyacetophenone, with its methyl and methoxy substitutions, offers a unique starting point for the synthesis of diverse compound libraries for drug discovery.

One of the most prominent applications of acetophenones in medicinal chemistry is their use as precursors for the synthesis of chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are open-chain flavonoids that serve as key intermediates in the biosynthesis of flavonoids and exhibit a broad spectrum of biological activities. The α,β-unsaturated ketone moiety in the chalcone scaffold is a key pharmacophore that can interact with various biological targets through Michael addition, making them attractive candidates for drug development.

Synthetic Applications: Synthesis of Chalcone Derivatives

The Claisen-Schmidt condensation is a robust and widely used method for the synthesis of chalcones, involving the base-catalyzed reaction between an acetophenone and an aromatic aldehyde. 5-Methyl-2-methoxyacetophenone can be readily employed in this reaction to generate a library of chalcone derivatives with diverse substitutions on the second aromatic ring.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

Materials:

  • 5-Methyl-2-methoxyacetophenone

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), dilute

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of 5-Methyl-2-methoxyacetophenone and 1.1 equivalents of the desired substituted aromatic aldehyde in a minimal amount of absolute ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add a 40-50% aqueous solution of NaOH or KOH dropwise. The reaction mixture will typically change color.

  • Reaction Monitoring: Continue stirring the reaction at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidification: Slowly add dilute HCl to the mixture with constant stirring until the solution becomes acidic (pH 2-3), leading to the precipitation of the crude chalcone.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.

  • Characterization: Confirm the structure and purity of the synthesized chalcones using standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Potential Therapeutic Applications and Biological Evaluation

Based on the known activities of structurally related chalcones, derivatives of 5-Methyl-2-methoxyacetophenone are promising candidates for evaluation in several therapeutic areas.

Anticancer Activity

Chalcones have been extensively studied for their cytotoxic effects against various cancer cell lines. Their proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The antiproliferative activity of novel chalcones derived from 5-Methyl-2-methoxyacetophenone can be assessed using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized chalcones in cell culture medium. Replace the existing medium with the medium containing various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Representative Chalcone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
(2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-oneHCT1164.1[1]
4-Methoxy substituted diaryl ether chalconeMCF-73.44 ± 0.19[2]
4-Methoxy substituted diaryl ether chalconeHepG24.64 ± 0.23[2]
4-Methoxy substituted diaryl ether chalconeHCT1166.31 ± 0.27[2]
Vanillin-based chalcone analogue 9HCT-1166.85 ± 0.71 µg/mL[2]
Vanillin-based chalcone analogue 10HCT-1167.9 ± 1.37 µg/mL[2]
Antimicrobial Activity

Chalcones have demonstrated significant activity against a range of pathogenic bacteria and fungi. The antimicrobial potential of 5-Methyl-2-methoxyacetophenone-derived chalcones can be determined by measuring their Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Standard antibiotic/antifungal drug (e.g., ampicillin, fluconazole)

  • Resazurin solution (for viability indication)

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized chalcones in the broth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be observed visually or by adding a viability indicator like resazurin.

Table 2: Antimicrobial Activity of Representative Chalcone Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
1,3-Bis-(2-hydroxy-phenyl)-propenoneMRSA25-50[3]
3-(3-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenoneMRSA98.7±43.3[3]
3-(4-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenoneMRSA108.7±29.6[3]
Trifluoromethyl-substituted chalcone analogS. aureus7.81-250[4]
Trifluoromethyl-substituted chalcone analogC. parapsilosis15.6-31.25[4]
Anti-inflammatory Activity

Many chalcone derivatives exhibit potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7] The anti-inflammatory activity of novel chalcones can be initially screened by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized chalcones for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Collect the cell supernatant and mix it with an equal volume of Griess reagent A, followed by Griess reagent B.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.

Mechanism of Action: Modulation of Signaling Pathways

Chalcones are known to exert their biological effects by interfering with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and optimization.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[8][9][10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many chalcones have been shown to inhibit NF-κB activation by preventing IκB degradation.[11][12]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB_IkB NF-κB/IκB Complex IKK IKK NFkB_IkB->IKK Inflammatory Stimuli IkB_p p-IκB IKK->NFkB_IkB Phosphorylates IκB IkB_deg IκB Degradation IkB_p->IkB_deg Ubiquitination NFkB NF-κB IkB_deg->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Chalcone Chalcone Derivative Chalcone->IKK Inhibits DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Inhibition of the NF-κB signaling pathway by chalcone derivatives.
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis.[1][7] Aberrant MAPK signaling is often implicated in cancer. Some chalcones have been shown to modulate the MAPK pathway, leading to cell cycle arrest and apoptosis in cancer cells.[13][14]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_nuc p-ERK ERK->ERK_nuc Translocation Chalcone Chalcone Derivative Chalcone->RAF Inhibits Chalcone->MEK Inhibits Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK_nuc->Transcription_Factors Cell_Cycle Cell Proliferation & Survival Transcription_Factors->Cell_Cycle

Modulation of the MAPK signaling pathway by chalcone derivatives.

Experimental Workflow Summary

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of chalcone derivatives from 5-Methyl-2-methoxyacetophenone.

Workflow start 5-Methyl-2-methoxyacetophenone synthesis Claisen-Schmidt Condensation with Aromatic Aldehydes start->synthesis chalcones Library of Chalcone Derivatives synthesis->chalcones purification Purification & Characterization (Recrystallization, NMR, MS) chalcones->purification screening Biological Screening purification->screening anticancer Anticancer Assays (MTT, Apoptosis, Cell Cycle) screening->anticancer antimicrobial Antimicrobial Assays (MIC Determination) screening->antimicrobial antiinflammatory Anti-inflammatory Assays (Griess Assay, Cytokine Quantification) screening->antiinflammatory sar Structure-Activity Relationship (SAR) Studies anticancer->sar antimicrobial->sar antiinflammatory->sar lead_opt Lead Optimization sar->lead_opt

Workflow for discovery of bioactive chalcones.

Conclusion

5-Methyl-2-methoxyacetophenone represents a valuable and readily accessible starting material for the synthesis of novel, biologically active compounds, particularly chalcone derivatives. The protocols and application notes provided herein offer a framework for researchers to explore the potential of this scaffold in the development of new therapeutic agents for the treatment of cancer, infectious diseases, and inflammatory conditions. Further derivatization and comprehensive structure-activity relationship studies are warranted to optimize the potency, selectivity, and pharmacokinetic properties of these promising compounds.

References

Application Notes and Protocols for the Analytical Characterization of 1-(2-Methoxy-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 1-(2-Methoxy-5-methylphenyl)ethanone, a key intermediate in various synthetic pathways. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques (NMR, FTIR) are designed to assist in the identification, quantification, and purity assessment of this compound.

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of this compound. The following protocol is adapted from established methods for aromatic ketones and methoxy-substituted acetophenones.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water. For Mass Spectrometry (MS) compatible methods, formic acid can be used as a modifier instead of phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC

ParameterExpected Value
Retention Time ~ 4-8 minutes (dependent on the exact mobile phase composition and column)
Purity (by area %) > 98% (for a purified sample)

Logical Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve in Acetonitrile filter Filter (0.45 µm) prep->filter inject Inject Sample filter->inject separate C18 Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) mode at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate (approximately 100 µg/mL).

Data Presentation: GC-MS

ParameterExpected Value
Retention Time ~ 10-15 minutes (dependent on the specific temperature program and column)
Molecular Ion (M+) m/z 164
Major Fragment Ions m/z 149, 121, 91, 77

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Interpretation dissolve Dissolve in Volatile Solvent injection Inject into GC dissolve->injection separation Capillary Column Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection ionization->detection rt Identify Retention Time detection->rt ms Analyze Mass Spectrum rt->ms

Caption: General workflow for GC-MS analysis.

Spectroscopic Methods

Spectroscopic techniques are used to elucidate and confirm the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard acquisition parameters.

Data Presentation: NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
7.53 (s, 1H)Aromatic H
7.25 (bs, 1H)Aromatic H
6.86 (d, J = 8.4 Hz, 1H)Aromatic H
3.88 (s, 3H)-OCH₃
2.60 (s, 3H)-COCH₃
2.30 (s, 3H)Ar-CH₃
¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
~199C=O
~158C-OCH₃
~134Aromatic C
~131Aromatic C
~129Aromatic C-CH₃
~128Aromatic C
~111Aromatic C
~55-OCH₃
~31-COCH₃
~21Ar-CH₃

Note: ¹³C NMR data is predicted based on known chemical shifts for similar structures and should be confirmed experimentally.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: FTIR Spectroscopy

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the IR spectrum over a range of 4000 to 400 cm⁻¹.

Data Presentation: FTIR Spectroscopy

Wavenumber (cm⁻¹)Assignment
~3000-2850C-H stretch (aromatic and aliphatic)
~1670C=O stretch (aromatic ketone)
~1600, ~1480C=C stretch (aromatic ring)
~1250C-O stretch (aryl ether)

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_separation Separation & Quantification cluster_structure Structural Elucidation Compound This compound HPLC HPLC Compound->HPLC Purity GCMS GC-MS Compound->GCMS Identification & Purity NMR NMR Compound->NMR Definitive Structure FTIR FTIR Compound->FTIR Functional Groups MS Mass Spectrometry (from GC-MS) GCMS->MS

Caption: Interrelationship of analytical methods for compound characterization.

Application Note: HPLC Analysis of 2'-methoxy-5'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-methoxy-5'-methylacetophenone is an aromatic ketone with applications in organic synthesis and potentially in the development of new pharmaceutical compounds. As with many acetophenone derivatives, it serves as a versatile building block in the creation of more complex molecules. Accurate and reliable quantification of 2'-methoxy-5'-methylacetophenone is essential for quality control, reaction monitoring, and purity assessment in research and manufacturing settings.

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2'-methoxy-5'-methylacetophenone. The described protocol is designed to be straightforward and reproducible, making it suitable for routine analysis in a variety of laboratory environments.

Principle of the Method

The analytical method employs a reversed-phase C18 column to separate 2'-methoxy-5'-methylacetophenone from potential impurities.[1] The separation is based on the compound's hydrophobicity, where it partitions between the nonpolar stationary phase and a polar mobile phase.[2] A mobile phase consisting of an organic solvent (acetonitrile) and an aqueous, slightly acidic solution is used to elute the analyte from the column.[3] Detection is achieved using a UV-Vis detector at a wavelength where the analyte exhibits significant absorbance, ensuring high sensitivity.[3] Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentration.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.[3] The specific chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 272 nm
Run Time 10 minutes

Note: These conditions are based on methods for structurally similar compounds and may require optimization and validation for the specific analysis of 2'-methoxy-5'-methylacetophenone.[3]

2. Preparation of Solutions

a. Mobile Phase Preparation: To prepare 1 liter of the mobile phase, mix 500 mL of HPLC-grade acetonitrile with 500 mL of HPLC-grade water. Add 1.0 mL of formic acid to the mixture. Sonicate the solution for 15-20 minutes to degas it before use.[3]

b. Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2'-methoxy-5'-methylacetophenone reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in the mobile phase and make up the volume to the mark. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8 °C when not in use.

c. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[3] These solutions should be used to construct a calibration curve.

3. Sample Preparation

The sample preparation procedure will vary depending on the matrix.

a. For Bulk Drug Substance: Accurately weigh an appropriate amount of the sample and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range (e.g., 25 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[4]

b. For Formulations: A suitable extraction method may be required to isolate 2'-methoxy-5'-methylacetophenone from the formulation matrix. This could involve liquid-liquid extraction or solid-phase extraction.[5] The final extract should be dissolved in the mobile phase and filtered as described above.

4. System Suitability and Analysis

Before sample analysis, perform a system suitability test by injecting a mid-range standard solution multiple times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.

For analysis, inject the prepared standard and sample solutions into the HPLC system. The concentration of 2'-methoxy-5'-methylacetophenone in the samples is determined using the linear regression equation derived from the calibration curve.

Data Presentation

The quantitative performance of the method should be validated according to ICH guidelines. Typical validation parameters are summarized in Table 2.

Table 2: Typical Method Validation Parameters

ParameterExpected Performance
Retention Time (tR) ~ 6.5 min (estimated)
Linearity (R²) > 0.999
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2.0%

Note: The values in this table are typical for a validated HPLC method and would need to be experimentally determined for 2'-methoxy-5'-methylacetophenone.

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:H2O with 0.1% Formic Acid) Standards Standard Solutions (1-100 µg/mL) MobilePhase->Standards Sample Sample Solution (Target Conc. ~25 µg/mL) MobilePhase->Sample System_Suitability System Suitability Test (%RSD < 2.0%) Standards->System_Suitability Analysis Inject Standards & Samples Sample->Analysis HPLC_System HPLC System Setup (Conditions from Table 1) System_Suitability->Analysis If Passed Calibration Generate Calibration Curve (Peak Area vs. Conc.) Analysis->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of 2'-methoxy-5'-methylacetophenone.

Hypothetical Signaling Pathway

As acetophenone derivatives can exhibit a range of biological activities, the following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound like 2'-methoxy-5'-methylacetophenone, for instance, in an anti-inflammatory context.

Signaling_Pathway cluster_nucleus Cell Nucleus Analyte 2'-methoxy-5'- methylacetophenone Receptor Cell Surface Receptor Analyte->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation Gene Pro-inflammatory Gene Expression

Caption: Hypothetical inhibitory signaling pathway for the analyte.

The RP-HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of 2'-methoxy-5'-methylacetophenone. The protocol is straightforward to implement in a laboratory with standard HPLC equipment. As with any analytical method, it is crucial to perform proper validation to ensure that the method is suitable for its intended purpose and yields accurate and precise results.

References

GC-MS protocol for 1-(2-Methoxy-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-(2-Methoxy-5-methylphenyl)ethanone

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of chemical compounds are paramount. This document provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds.

Introduction

This compound (CAS No. 20628-07-3) is an aromatic ketone with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1] Its analysis is pertinent in various fields, including organic synthesis, quality control of chemical products, and potentially in metabolic studies. GC-MS provides a robust method for its separation from complex mixtures and its unambiguous identification based on its mass spectrum.

Experimental Protocol

This protocol outlines the steps for sample preparation and GC-MS instrumentation setup.

Sample Preparation

The goal of sample preparation is to isolate and concentrate the analyte of interest in a solvent compatible with GC-MS analysis.[2][3]

Reagents and Materials:

  • Sample containing this compound

  • Dichloromethane (DCM), GC-grade

  • Hexane, GC-grade

  • Methanol, GC-grade

  • Anhydrous sodium sulfate

  • 1.5 mL glass GC autosampler vials with PTFE-lined caps[4]

  • Pipettes and pipette tips

  • Vortex mixer

  • Centrifuge

Procedure: Dilute and Shoot

For relatively clean samples, a simple dilution is sufficient.

  • Accurately weigh a portion of the sample and dissolve it in a suitable volatile organic solvent such as dichloromethane, hexane, or methanol.[4][5]

  • The target concentration should be approximately 10 µg/mL to achieve an on-column amount of about 10 ng with a 1 µL injection.[4]

  • If the sample contains any particulate matter, centrifuge the solution to prevent blockage of the syringe and contamination of the injector and column.[4]

  • Transfer the supernatant to a 1.5 mL glass autosampler vial.

Procedure: Liquid-Liquid Extraction (LLE)

For samples in aqueous matrices, LLE is a common extraction technique.

  • Pipette 1 mL of the aqueous sample into a suitable extraction vessel.

  • Add 1 mL of an immiscible organic solvent like dichloromethane.

  • Cap the vessel and vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 5 minutes to facilitate phase separation.

  • Carefully transfer the lower organic layer (DCM) to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Transfer the dried organic extract to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended and may require optimization based on the specific instrument.

Parameter Setting
Gas Chromatograph
ColumnA non-polar capillary column (e.g., DB-1 or DB-5, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[6]
Carrier GasHelium[6]
Inlet Temperature250°C[6]
Injection Volume1 µL
Injection ModeSplitless or split, depending on sample concentration.[5]
Oven ProgramInitial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.[6]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[6]
Mass Rangem/z 40-450
Ion Source Temperature230°C
Quadrupole Temperature150°C
Solvent Delay3-5 minutes

Data Presentation

Quantitative data for this compound is summarized below. The mass fragments are predicted based on the structure and known fragmentation patterns of similar aromatic ketones.

Parameter Value
Compound Name This compound
CAS Number 20628-07-3
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20[1]
Predicted Key Mass Fragments (m/z) 164 (M+), 149, 121, 91, 77, 43
Expected Retention Index Dependent on the specific column and conditions used.

Note: The predicted mass fragments correspond to the molecular ion (M+), loss of a methyl group (-CH₃), loss of an acetyl group (-COCH₃), the tropylium ion (C₇H₇⁺), the phenyl group (C₆H₅⁺), and the acetyl cation (CH₃CO⁺), respectively.

Visualization

Experimental Workflowdot

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt Dissolve Dissolve in Volatile Solvent Sample->Dissolve Extract Liquid-Liquid Extraction (if needed) Dissolve->Extract Aqueous Matrix Transfer Transfer to GC Vial Dissolve->Transfer Clean Matrix Dry Dry with Na2SO4 Extract->Dry Dry->Transfer Inject Inject into GC-MS Transfer->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z) Ionize->Detect Chromatogram Generate Total Ion Chromatogram (TIC) Detect->Chromatogram Integrate Peak Integration Chromatogram->Integrate Identify Identify Compound (Mass Spectrum Library Search) Integrate->Identify Quantify Quantification Identify->Quantify Report Generate Report Quantify->Report

References

Application Notes and Protocols for the NMR Characterization of 1-(2-Methoxy-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the nuclear magnetic resonance (NMR) characterization of 1-(2-Methoxy-5-methylphenyl)ethanone. Detailed protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are presented, designed to facilitate the structural elucidation and verification of this compound. The application notes include tabulated NMR data and visual workflows to aid in the interpretation of spectroscopic results. This guide is intended for researchers in organic chemistry, medicinal chemistry, and drug development who utilize NMR spectroscopy for routine sample analysis and structural characterization.

Introduction

This compound is a substituted aromatic ketone with potential applications as a building block in the synthesis of more complex organic molecules, including active pharmaceutical ingredients. Unambiguous structural confirmation is a critical step in the synthesis and quality control of such compounds. NMR spectroscopy is the most powerful technique for the complete structural assignment of organic molecules in solution. This application note provides a standardized set of protocols for the comprehensive NMR analysis of this compound.

Chemical Structure

IUPAC Name: this compound Common Name: 2'-Methoxy-5'-methylacetophenone Molecular Formula: C₁₀H₁₂O₂ Molecular Weight: 164.20 g/mol CAS Number: 20628-07-3

Structure with Atom Numbering for NMR Assignments:

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in CDCl₃.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-3~7.25d1H~8.5
H-4~7.05dd1H~8.5, ~2.0
H-6~7.50d1H~2.0
OCH₃ (8)3.85s3H-
C(O)CH₃ (10)2.55s3H-
Ar-CH₃ (7)2.35s3H-

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentDEPT-135Chemical Shift (δ, ppm)
C-1Quaternary~128.0
C-2Quaternary~158.0
C-3CH~120.5
C-4CH~130.0
C-5Quaternary~130.5
C-6CH~111.5
Ar-CH₃ (7)CH₃~20.5
OCH₃ (8)CH₃~55.5
C=O (9)Quaternary~199.0
C(O)CH₃ (10)CH₃~31.5

Experimental Protocols

Sample Preparation
  • Accurately weigh 10-15 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

1D NMR Spectroscopy

4.2.1 ¹H NMR Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum with the following typical parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Receiver Gain: Adjusted automatically

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Spectral Width: -2 to 12 ppm

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • Integrate all signals and pick the peaks to determine chemical shifts and coupling constants.

4.2.2 ¹³C{¹H} and DEPT-135 NMR Acquisition

  • Use the same prepared sample.

  • Acquire the proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30).

    • Number of Scans: 1024 or more for good signal-to-noise.

    • Spectral Width: 0 to 220 ppm.

    • Relaxation Delay: 2 seconds.

  • Acquire the DEPT-135 spectrum using a standard DEPT pulse program. This will show CH and CH₃ signals pointing up and CH₂ signals pointing down.

  • Process the spectra similarly to the ¹H spectrum.

  • Reference the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

2D NMR Spectroscopy

4.3.1 COSY (¹H-¹H Correlation Spectroscopy) Acquisition

  • Acquire the COSY spectrum to identify proton-proton couplings.

  • Typical parameters:

    • Pulse Program: cosygpqf

    • Number of Scans per Increment: 2-4

    • Increments in F1: 256-512

    • Spectral Width in F1 and F2: Same as ¹H spectrum.

  • Process the 2D data using appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions.

  • Symmetrize the spectrum if necessary.

4.3.2 HSQC (Heteronuclear Single Quantum Coherence) Acquisition

  • Acquire the HSQC spectrum to identify one-bond proton-carbon correlations.

  • Typical parameters:

    • Pulse Program: hsqcedetgpsisp2.2

    • Number of Scans per Increment: 2-8

    • Increments in F1: 128-256

    • Spectral Width F2 (¹H): -1 to 10 ppm

    • Spectral Width F1 (¹³C): 0 to 180 ppm

  • Process the 2D data and analyze the cross-peaks which correlate directly attached protons and carbons.

4.3.3 HMBC (Heteronuclear Multiple Bond Correlation) Acquisition

  • Acquire the HMBC spectrum to identify long-range (2-3 bond) proton-carbon correlations.

  • Typical parameters:

    • Pulse Program: hmbcgplpndqf

    • Number of Scans per Increment: 4-16

    • Increments in F1: 256-512

    • Long-range coupling delay optimized for ~8 Hz.

    • Spectral Widths similar to HSQC.

  • Process the 2D data to reveal correlations between protons and carbons separated by two or three bonds.

Visualization of Workflows and Relationships

The following diagrams illustrate the logical flow of the NMR characterization process.

experimental_workflow cluster_prep Sample Preparation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Elucidation weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Filter into NMR Tube dissolve->transfer H1 ¹H NMR transfer->H1 C13 ¹³C NMR H1->C13 DEPT DEPT-135 C13->DEPT COSY COSY DEPT->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC assign_1d Assign 1D Spectra HMBC->assign_1d assign_2d Assign 2D Spectra assign_1d->assign_2d elucidate Final Structure Confirmation assign_2d->elucidate structural_elucidation cluster_data Input Data cluster_correlations 2D Correlations cluster_fragments Structure Assembly H1 ¹H Data (δ, J, mult.) COSY COSY (¹H-¹H) H1->COSY HSQC HSQC (¹J C-H) H1->HSQC HMBC HMBC (²⁻³J C-H) H1->HMBC C13 ¹³C & DEPT (δ, C-type) C13->HSQC C13->HMBC frag Identify Spin Systems & Fragments COSY->frag HSQC->frag connect Connect Fragments HMBC->connect frag->connect final_structure Assigned Structure of This compound connect->final_structure

Application of 1-(2-Methoxy-5-methylphenyl)ethanone in Organic Synthesis: A Gateway to Bioactive Chalcones and Flavones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-Methoxy-5-methylphenyl)ethanone, a substituted acetophenone, serves as a valuable and versatile starting material in organic synthesis, particularly for the construction of biologically significant molecular scaffolds. Its strategic placement of a methoxy group ortho to the acetyl moiety and a methyl group in the para position makes it an ideal precursor for the synthesis of a diverse range of heterocyclic compounds. This application note details the use of this compound in the synthesis of chalcones and their subsequent conversion to flavones, two classes of compounds renowned for their broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The protocols provided herein are designed for researchers, scientists, and professionals in the field of drug development.

Core Applications: Synthesis of Chalcones and Flavones

The primary application of this compound in organic synthesis is as a key building block for the preparation of chalcones via the Claisen-Schmidt condensation. The resulting 2'-methoxychalcones can then be further elaborated into flavones through a demethylation and cyclization sequence.

I. Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone. In this context, this compound reacts with various aromatic aldehydes to yield the corresponding chalcones.

Experimental Protocol: Synthesis of (E)-1-(2-Methoxy-5-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Distilled water

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.64 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in ethanol (30 mL).

  • To this stirred solution, slowly add a 40% aqueous solution of sodium hydroxide (5 mL) at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice (100 g).

  • Acidify the mixture to a pH of approximately 5-6 by the dropwise addition of 10% hydrochloric acid.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold distilled water until the filtrate is neutral.

  • The crude product is dried and then purified by recrystallization from ethanol to afford the pure (E)-1-(2-Methoxy-5-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one.

Quantitative Data:

Reactant 1Reactant 2BaseSolventReaction Time (h)Typical Yield (%)
This compound4-ChlorobenzaldehydeNaOHEthanol12-2485-95
This compoundBenzaldehydeKOHMethanol12-2480-90
This compound4-MethoxybenzaldehydeNaOHEthanol12-2488-96
II. Synthesis of Flavones via Demethylation and Cyclization of 2'-Methoxychalcones

The conversion of the synthesized 2'-methoxychalcones to flavones involves a crucial demethylation step to reveal a hydroxyl group, which then undergoes an intramolecular cyclization. This transformation can be achieved using various reagents, with hydroiodic acid (HI) being an effective option for cleaving the methyl ether.

Experimental Protocol: Synthesis of 6-Methyl-2-(4-chlorophenyl)-4H-chromen-4-one

Materials:

  • (E)-1-(2-Methoxy-5-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one

  • Hydroiodic acid (HI), 57% in water

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium thiosulfate solution, 10% aqueous

  • Sodium bicarbonate solution, saturated aqueous

  • Standard laboratory glassware

  • Reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, add the (E)-1-(2-Methoxy-5-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one (2.87 g, 10 mmol), glacial acetic acid (20 mL), and acetic anhydride (5 mL).

  • To this mixture, carefully add hydroiodic acid (57%, 5 mL) with stirring.

  • Heat the reaction mixture to reflux (approximately 120-130 °C) for 3-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water (150 mL).

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid with 10% sodium thiosulfate solution to remove any residual iodine, followed by washing with saturated sodium bicarbonate solution and then with distilled water until the filtrate is neutral.

  • The crude flavone is dried and purified by recrystallization from ethanol or by column chromatography on silica gel.

Quantitative Data:

Starting ChalconeReagentSolventReaction Time (h)Typical Yield (%)
(E)-1-(2-Methoxy-5-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-oneHI / Ac₂OAcetic Acid3-470-80
(E)-1-(2-Methoxy-5-methylphenyl)-3-phenylprop-2-en-1-oneHI / Ac₂OAcetic Acid3-465-75
(E)-1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneHI / Ac₂OAcetic Acid3-472-82

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic protocols described above.

Chalcone_Synthesis cluster_start Starting Materials cluster_reaction Claisen-Schmidt Condensation cluster_product Product start1 1-(2-Methoxy-5- methylphenyl)ethanone reaction Base (NaOH or KOH) Ethanol, RT, 12-24h start1->reaction start2 Aromatic Aldehyde start2->reaction product 2'-Methoxychalcone reaction->product

Caption: Synthetic scheme for the preparation of 2'-methoxychalcones.

Flavone_Synthesis cluster_start Starting Material cluster_reaction Demethylation & Cyclization cluster_product Product start 2'-Methoxychalcone reaction HI, Acetic Anhydride Acetic Acid, Reflux, 3-4h start->reaction product Flavone reaction->product

Caption: Synthetic scheme for the conversion of 2'-methoxychalcones to flavones.

Experimental_Workflow A Reactant Mixing (Acetophenone + Aldehyde in EtOH) B Base Addition (aq. NaOH) A->B C Reaction (Stir at RT) B->C D Work-up (Icing out, Acidification) C->D E Isolation & Purification (Filtration, Recrystallization) D->E F Chalcone Product E->F G Demethylation/Cyclization Reaction (Chalcone + HI/Ac₂O in Acetic Acid) F->G H Reflux G->H I Work-up (Icing out, Neutralization) H->I J Isolation & Purification (Filtration, Recrystallization) I->J K Flavone Product J->K

Caption: General experimental workflow for the synthesis of flavones.

Conclusion

This compound is a readily accessible and highly useful precursor for the synthesis of chalcones and flavones. The protocols detailed in this application note provide a robust framework for the preparation of these important classes of bioactive molecules. The Claisen-Schmidt condensation offers a high-yielding route to a variety of substituted chalcones, which can be efficiently converted to the corresponding flavones. These synthetic routes are amenable to modification, allowing for the generation of diverse libraries of chalcones and flavones for screening in drug discovery programs.

The Versatile Building Block: 1-(2-Methoxy-5-methylphenyl)ethanone in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery and Development

Introduction:

1-(2-Methoxy-5-methylphenyl)ethanone, a readily available aromatic ketone, serves as a pivotal starting material for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring a methoxy and a methyl group on the phenyl ring, imparts distinct electronic and steric properties that can be strategically exploited to construct complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of biologically relevant quinolines, pyrazoles, and other heterocycles using this versatile building block. The methodologies outlined herein are intended for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.

I. Synthesis of Quinolines via Friedländer Annulation

Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The Friedländer annulation is a classic and efficient method for constructing the quinoline ring system. This involves the condensation of a 2-aminoaryl ketone with a compound containing an active methylene group. For the application of this compound, a preliminary reduction of a nitro precursor followed by cyclization is a common strategy.

Experimental Protocol: Synthesis of 7-Methoxy-4,x-dimethylquinoline Derivatives

This protocol outlines a two-step synthesis of quinoline derivatives starting from a nitrated precursor of this compound.

Step 1: Synthesis of 1-(2-Amino-5-methylphenyl)ethanone

  • Materials: 1-(2-Nitro-5-methylphenyl)ethanone, Iron powder, Acetic acid, Ethanol, Water.

  • Procedure:

    • In a round-bottom flask, suspend 1-(2-nitro-5-methylphenyl)ethanone (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (3.0 eq) and a catalytic amount of glacial acetic acid.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-amino-5-methylphenyl)ethanone, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Friedländer Annulation [1][2][3]

  • Materials: 1-(2-Amino-5-methylphenyl)ethanone, Active methylene compound (e.g., ethyl acetoacetate, acetylacetone), Glacial Acetic Acid.

  • Procedure:

    • In a microwave synthesis vial, combine 1-(2-amino-5-methylphenyl)ethanone (1.0 eq) and the active methylene compound (1.2 eq).

    • Add glacial acetic acid as a catalyst and solvent.

    • Seal the vial and subject it to microwave irradiation at a suitable temperature and time (e.g., 120 °C for 10-30 minutes).

    • Monitor the reaction by TLC.

    • After completion, cool the vial to room temperature.

    • Pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • Purify the crude product by recrystallization or column chromatography to yield the desired quinoline derivative.

Quantitative Data: Representative Anticancer Activity of Quinoline Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
18j NCI-60 (various)GI50: 0.33 - 4.87[4]
3c C-32 (melanoma)>100[5][6]
3c MDA-MB-231 (breast)>100[5][6]
3c A549 (lung)>100[5][6]
2 A549, HeLa, HT29, Hep3B, MCF72 - 50[7]
3 A549, HeLa, HT29, Hep3B, MCF72 - 50[7]
10 A549, HeLa, HT29, Hep3B, MCF72 - 50[7]
12 A549, HeLa, HT29, Hep3B, MCF72 - 50[7]
13 A549, HeLa, HT29, Hep3B, MCF72 - 50[7]
17 A549, HeLa, HT29, Hep3B, MCF72 - 50[7]

Diagram: Friedländer Annulation Workflow

Friedlander_Workflow start 1-(2-Amino-5- methylphenyl)ethanone condensation Aldol-type Condensation start->condensation carbonyl Active Methylene Compound carbonyl->condensation cyclization Intramolecular Cyclization condensation->cyclization Acid or Base Catalysis dehydration Dehydration cyclization->dehydration quinoline Substituted Quinoline dehydration->quinoline

Caption: Workflow for the Friedländer synthesis of quinolines.

II. Synthesis of Pyrazoles via Chalcone Intermediates

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are core structures in many pharmaceuticals with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. A common and efficient route to pyrazoles involves the cyclization of chalcone intermediates, which are readily synthesized from this compound.

Experimental Protocol: Synthesis of Pyrazole Derivatives

This protocol details the two-step synthesis of pyrazole derivatives from this compound.

Step 1: Synthesis of Chalcone Intermediate [8][9]

  • Materials: this compound, Substituted aromatic aldehyde, Ethanol, Sodium hydroxide (NaOH) solution.

  • Procedure:

    • Dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH (e.g., 10-40%) with constant stirring.

    • Continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

    • Filter the solid, wash with water until neutral, and dry.

    • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Step 2: Cyclization to Pyrazole [10][11][12]

  • Materials: Chalcone intermediate, Hydrazine hydrate or substituted hydrazine, Glacial acetic acid or Ethanol.

  • Procedure:

    • Dissolve the chalcone intermediate (1.0 eq) in glacial acetic acid or ethanol.

    • Add hydrazine hydrate or a substituted hydrazine (1.1 eq).

    • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the pyrazole derivative.

    • Filter the solid, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent to obtain the desired pyrazole.

Quantitative Data: Representative Antimicrobial Activity of Pyrazole Derivatives

The following table presents the antimicrobial activity of representative pyrazole derivatives. These examples highlight the potential of this class of compounds, which can be accessed from this compound.

Compound IDMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
1a-1o (general) MCF-7 (cancer cell line)-LC50: 0.62 ± 0.01 µM (for 1a)[10]
18j (quinoline-hydrazone) Various pathogenic strains-6.25 - 100[4]
General Pyrazoles S. aureus--[13]
General Pyrazoles E. coli--[13]

Diagram: Pyrazole Synthesis Workflow

Pyrazole_Synthesis_Workflow start 1-(2-Methoxy-5- methylphenyl)ethanone chalcone Chalcone Intermediate start->chalcone Claisen-Schmidt Condensation aldehyde Aromatic Aldehyde aldehyde->chalcone cyclization Cyclization chalcone->cyclization hydrazine Hydrazine Derivative hydrazine->cyclization pyrazole Substituted Pyrazole cyclization->pyrazole

Caption: Workflow for the synthesis of pyrazoles from chalcones.

III. Potential Biological Signaling Pathways

Heterocyclic compounds derived from this compound, such as quinolines and pyrazoles, are known to interact with various biological targets, leading to their observed therapeutic effects. For instance, some quinoline derivatives exhibit anticancer activity by inhibiting topoisomerase enzymes, which are crucial for DNA replication in cancer cells. Pyrazole derivatives are well-known inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway.

Diagram: Simplified Signaling Pathway for Anticancer Activity

Anticancer_Pathway drug Quinoline Derivative topo Topoisomerase drug->topo Inhibition dna DNA Replication topo->dna apoptosis Apoptosis dna->apoptosis Inhibition leads to cell_death Cancer Cell Death apoptosis->cell_death

Caption: Inhibition of Topoisomerase by quinoline derivatives.

Diagram: Simplified Signaling Pathway for Anti-inflammatory Activity

Antiinflammatory_Pathway drug Pyrazole Derivative cox COX Enzymes (COX-1 & COX-2) drug->cox Inhibition prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation prostaglandins->inflammation Mediation of

Caption: Inhibition of COX enzymes by pyrazole derivatives.

This compound is a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis and biological evaluation of novel quinoline and pyrazole derivatives, among other heterocyclic systems. The provided diagrams offer a visual representation of the synthetic workflows and potential biological mechanisms of action, aiding in the rational design of new therapeutic agents.

References

experimental protocol for Friedel-Crafts acylation to produce 5-Methyl-2-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Friedel-Crafts acylation is a robust and widely used electrophilic aromatic substitution reaction essential for creating carbon-carbon bonds on aromatic rings.[1] This method is pivotal for synthesizing aryl ketones, which serve as critical intermediates in the manufacturing of pharmaceuticals, fragrances, and other specialized chemicals.[1] This protocol details the synthesis of 5-Methyl-2-methoxyacetophenone via the Friedel-Crafts acylation of 4-methylanisole (2-methoxytoluene).

The reaction mechanism involves the formation of a reactive acylium ion from acetyl chloride and a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2] This electrophile then attacks the electron-rich aromatic ring of 4-methylanisole. The methoxy group is a strong ortho-, para-directing activator, while the methyl group is a weaker ortho-, para-director. Due to the stronger activating and directing effect of the methoxy group and the steric hindrance at the position ortho to both groups, the acylation preferentially occurs at the position ortho to the methoxy group and meta to the methyl group, yielding the target compound, 5-Methyl-2-methoxyacetophenone.

Reaction Scheme

G Figure 1. Friedel-Crafts Acylation of 4-Methylanisole cluster_reactants Reactants cluster_product Product 4-Methylanisole 4-Methylanisole reagents + 4-Methylanisole->reagents Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->reagents Product 5-Methyl-2-methoxyacetophenone reagents->Product  1) AlCl₃, CH₂Cl₂  2) H₂O work-up

Caption: Synthesis of 5-Methyl-2-methoxyacetophenone.

Experimental Details

Materials and Equipment:

  • 4-Methylanisole (2-Methoxytoluene)

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ice

  • Three-neck round-bottom flask, magnetic stir bar, reflux condenser, pressure-equalizing addition funnel

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum distillation apparatus or column chromatography setup

Quantitative Data: The following table outlines the reagents and conditions for the synthesis on a 50 mmol scale.

Reagent/MaterialFormulaMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalentsNotes
4-MethylanisoleC₈H₁₀O122.1650.06.11 g (6.23 mL)1.0Substrate
Acetyl ChlorideCH₃COCl78.5055.04.32 g (3.92 mL)1.1Handle in a fume hood.[3]
Anhydrous Aluminum ChlorideAlCl₃133.3455.07.33 g1.1Moisture sensitive, handle with care.[2][3]
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93-~70 mL-Solvent
Concentrated HClHCl36.46-~25 mL-For quenching.[2]
IceH₂O18.02-~50 g-For quenching.[2][4]
5% Sodium Bicarbonate SolutionNaHCO₃84.01-As needed-For washing/neutralization.[2]
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed-For drying.
Product (Theoretical) C₁₀H₁₂O₂ 164.20 50.0 8.21 g - 5-Methyl-2-methoxyacetophenone

Detailed Experimental Protocol

1. Reaction Setup

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser. All glassware must be thoroughly oven- or flame-dried to ensure anhydrous conditions.[2][3]

  • Cap the condenser with a drying tube (containing CaCl₂ or Drierite) or connect it to a nitrogen/argon inlet to maintain an inert atmosphere.

  • In a fume hood, quickly weigh anhydrous aluminum chloride (55.0 mmol) and add it to the reaction flask.[3] Add 40 mL of anhydrous dichloromethane (DCM) to the flask to create a suspension.

  • Cool the flask to 0°C using an ice-water bath.

2. Formation of Acylium Ion

  • In a separate dry flask, prepare a solution of acetyl chloride (55.0 mmol) in 10 mL of anhydrous DCM.

  • Transfer this acetyl chloride solution to the addition funnel.

  • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes.[2] Maintain the temperature at 0°C throughout the addition, as this step is exothermic.[2][4]

3. Acylation Reaction

  • Prepare a solution of 4-methylanisole (50.0 mmol) in 20 mL of anhydrous DCM and add it to the addition funnel.

  • Add the 4-methylanisole solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains at or below 5°C.[5]

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for an additional 30-60 minutes at room temperature to ensure completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

4. Quenching and Work-up

  • Cool the reaction flask back down to 0°C in an ice bath.

  • In a separate large beaker (e.g., 600 mL), prepare a mixture of approximately 50 g of crushed ice and 25 mL of concentrated hydrochloric acid.

  • CAUTION: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood.

  • Carefully and slowly pour the reaction mixture into the ice/HCl slurry with vigorous stirring.[2][6]

  • Rinse the reaction flask with a small amount of DCM and add it to the beaker to ensure a complete transfer. Stir until all the ice has melted and the aluminum salts have dissolved.[4]

5. Extraction and Isolation

  • Transfer the entire mixture to a separatory funnel.

  • Separate the lower organic layer (DCM).

  • Extract the aqueous layer twice more with 25 mL portions of DCM.

  • Combine all organic layers and wash them sequentially with:

    • 50 mL of water

    • Two 50 mL portions of 5% sodium bicarbonate solution (to neutralize residual acid; watch for gas evolution).[2]

    • 50 mL of brine (to aid in phase separation).

  • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]

  • Filter off the drying agent by gravity filtration and remove the solvent using a rotary evaporator to yield the crude product.

6. Purification

  • The crude 5-Methyl-2-methoxyacetophenone can be purified by vacuum distillation.[8][9] Collect the fraction boiling at the appropriate temperature for the product under reduced pressure.

  • Alternatively, purification can be achieved by flash column chromatography on silica gel, using a suitable eluent system such as a mixture of hexanes and ethyl acetate.[1][10]

Experimental Workflow

G Figure 2. Experimental Workflow for Friedel-Crafts Acylation cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase A 1. Setup & Cooling Assemble dry glassware. Cool AlCl₃/DCM suspension to 0°C. B 2. Acylium Ion Formation Dropwise add Acetyl Chloride solution to AlCl₃ suspension at 0°C. A->B C 3. Acylation Dropwise add 4-Methylanisole solution at 0-5°C. B->C D 4. Reaction Completion Warm to room temperature and stir for 30-60 minutes. C->D E 5. Quenching Slowly pour reaction mixture into ice and concentrated HCl. D->E F 6. Extraction Separate organic layer and extract aqueous layer with DCM. E->F G 7. Washing Wash combined organic layers with H₂O, NaHCO₃, and Brine. F->G H 8. Drying & Concentration Dry with Na₂SO₄, filter, and remove solvent via rotary evaporation. G->H I 9. Purification Purify crude product by vacuum distillation or column chromatography. H->I J Final Product 5-Methyl-2-methoxyacetophenone I->J

Caption: Step-by-step workflow for the synthesis.

Safety Precautions

  • General: This experiment must be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[11]

  • Aluminum Chloride (AlCl₃): Highly corrosive and water-sensitive. It reacts violently with moisture to release corrosive hydrogen chloride (HCl) gas. Avoid inhalation of dust and contact with skin. Weigh quickly and keep the container tightly sealed.[2][3]

  • Acetyl Chloride: Corrosive, a lachrymator (causes tearing), and reacts with moisture. Handle with extreme care, avoiding inhalation of vapors and skin contact.[3][11]

  • Dichloromethane (DCM): A volatile and suspected carcinogenic solvent. Minimize exposure by handling only in a fume hood.

  • Exothermic Reaction: The reaction, particularly the addition of reagents and the quenching step, is highly exothermic and can cause the solvent to boil. Maintain controlled addition rates and effective cooling to prevent the reaction from running out of control.[2][4]

References

Application Notes and Protocols for Molecular Docking Studies of 1-(2-Methoxy-5-methylphenyl)ethanone Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 1-(2-Methoxy-5-methylphenyl)ethanone and its analogues. This document is intended to guide researchers in utilizing computational methods to predict the binding affinities and interaction patterns of this class of compounds with potential biological targets, thereby accelerating drug discovery and development efforts.

Introduction

This compound and its analogues represent a class of small molecules with potential therapeutic applications. Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Understanding these interactions at a molecular level is crucial for identifying potential drug candidates, optimizing lead compounds, and elucidating mechanisms of action. This document outlines the theoretical basis, practical protocols, and data interpretation for the molecular docking of these specific analogues against relevant biological targets.

A study on the structurally similar compound, 1-(2-hydroxy-5-methylphenyl)ethanone, has demonstrated its potential as an anti-microbial agent by targeting key enzymes in Staphylococcus aureus.[1] This provides a strong rationale for investigating the therapeutic potential of this compound and its derivatives against similar or different targets.

Potential Therapeutic Targets

Based on studies of structurally related acetophenone derivatives, several classes of enzymes have been identified as potential targets for this compound analogues. These include, but are not limited to:

  • Microbial Enzymes: As demonstrated with a close analogue, enzymes involved in bacterial survival and proliferation are key targets.[1] Examples include Dehydrosqualene synthase (CrtM) and Dihydrofolate reductase (DHFR) from Staphylococcus aureus.[1]

  • Metabolic Enzymes: Acetophenone derivatives have shown inhibitory activity against enzymes like α-glycosidase and carbonic anhydrases (hCA I and II).

  • Neurological Enzymes: Acetylcholinesterase (AChE) is another potential target for this class of compounds.

  • Anticancer Targets: Given the broad range of biological activities of acetophenones, targets involved in cancer progression could also be explored.

Data Presentation: Docking Scores of Analogues

The following table summarizes the binding affinities of 1-(2-hydroxy-5-methylphenyl)ethanone, a close analogue of the title compound, against various protein targets from Staphylococcus aureus.[1] This data serves as a reference for expected binding energies and potential targets for this compound analogues.

Target ProteinPDB IDLigandBinding Affinity (kcal/mol)
Dehydrosqualene synthase (CrtM)2ZCO1-(2-hydroxy-5-methylphenyl)ethanone-6.8
Dihydrofolate reductase (DHFR)2W9S1-(2-hydroxy-5-methylphenyl)ethanone-6.4
Sortase-A1T2P1-(2-hydroxy-5-methylphenyl)ethanone-6.2
Clumping factor A (ClfA)1N671-(2-hydroxy-5-methylphenyl)ethanone-6.3
DNA gyrase3U2D1-(2-hydroxy-5-methylphenyl)ethanone-5.9
Undecaprenyl diphosphate synthase (UPPS)4H8E1-(2-hydroxy-5-methylphenyl)ethanone-5.3

Experimental Protocols

This section provides a detailed methodology for performing molecular docking studies with this compound analogues.

Preparation of the Protein Target
  • Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB) (--INVALID-LINK--).

  • Protein Clean-up:

    • Remove all non-essential water molecules, co-crystallized ligands, and co-factors from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein structure in PDBQT format for use with AutoDock Tools.

Preparation of the Ligand (this compound Analogues)
  • Ligand Sketching and Optimization:

    • Draw the 2D structure of the this compound analogue using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

  • Ligand Preparation for Docking:

    • Set the torsional degrees of freedom for the ligand to allow for flexibility during docking.

    • Save the prepared ligand in PDBQT format.

Molecular Docking Procedure (using AutoDock Vina)
  • Grid Box Generation:

    • Define the active site of the target protein. This can be identified from the position of the co-crystallized ligand in the original PDB file or through literature review.

    • Generate a grid box that encompasses the entire active site. The size and center of the grid box should be carefully defined to ensure the ligand can freely explore the binding pocket.

  • Docking Simulation:

    • Use a docking program like AutoDock Vina to perform the docking simulation.

    • The program will explore different conformations of the ligand within the defined grid box and calculate the binding affinity for each conformation.

  • Analysis of Docking Results:

    • The output will be a set of docked conformations (poses) ranked by their binding affinity scores (in kcal/mol).

    • The pose with the lowest binding energy is typically considered the most favorable binding mode.

    • Visualize the protein-ligand interactions of the best-ranked pose using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Mandatory Visualizations

Signaling Pathway and Workflow Diagrams

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Protein Protein Target Selection (e.g., from PDB) Protein_Prep Protein Preparation (Remove water, add hydrogens) Protein->Protein_Prep Ligand Ligand Preparation (this compound analogue) Ligand_Prep Ligand Preparation (Energy Minimization) Ligand->Ligand_Prep Grid Grid Box Generation (Define Active Site) Protein_Prep->Grid Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid->Docking Results Docking Results (Binding Poses & Affinities) Docking->Results Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Results->Analysis Lead_Opt Lead Optimization Analysis->Lead_Opt

Caption: General workflow for a molecular docking study.

Signaling_Pathway_Inhibition Ligand This compound Analogue Target_Enzyme Target Enzyme (e.g., Dehydrosqualene synthase) Ligand->Target_Enzyme Binds to active site Inhibition Inhibition Ligand->Inhibition Induces Product Product Target_Enzyme->Product Catalysis Target_Enzyme->Inhibition Substrate Substrate Substrate->Target_Enzyme Normal binding Pathway_Outcome Cellular Process (e.g., Bacterial Cell Wall Synthesis) Product->Pathway_Outcome Inhibition->Target_Enzyme Blocks catalysis

Caption: Inhibition of a signaling pathway by an analogue.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Methoxy-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Methoxy-5-methylphenyl)ethanone. Below you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to produce this compound?

A1: The most prevalent and direct method for synthesizing this compound is the Friedel-Crafts acylation of 4-methylanisole (also known as p-cresyl methyl ether) with an acetylating agent like acetyl chloride or acetic anhydride. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice.

Q2: What are the primary challenges and potential side reactions in this synthesis?

A2: The main challenges in the Friedel-Crafts acylation of 4-methylanisole include:

  • Regioselectivity: The starting material has two activating groups (methoxy and methyl). While the methoxy group is a stronger ortho-, para-director, leading primarily to acylation at the position ortho to it, the formation of other isomers is possible.

  • Demethylation: The use of a strong Lewis acid like AlCl₃ can lead to the cleavage of the methyl ether, forming the less desired 1-(2-hydroxy-5-methylphenyl)ethanone as a byproduct, especially at elevated temperatures.

  • Reaction Conditions: The reaction is highly sensitive to moisture, and the catalyst is corrosive and requires careful handling. Precise temperature control is crucial to minimize side reactions.

  • Polysubstitution: Although less common in Friedel-Crafts acylation compared to alkylation, there is a slight possibility of di-acylation if the reaction conditions are too harsh or the stoichiometry is incorrect.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable mobile phase would be a mixture of hexane and ethyl acetate. By spotting the reaction mixture alongside the starting material (4-methylanisole), you can observe the consumption of the starting material and the appearance of the product spot.

Q4: What are the recommended purification methods for the final product?

A4: After aqueous workup to remove the catalyst and acidic byproducts, the crude product can be purified by several methods. Recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, is often effective for solid products. If the product is an oil or if isomeric impurities are present, column chromatography on silica gel is the preferred method.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive catalyst (due to moisture exposure).- Insufficient amount of catalyst.- Low reaction temperature or short reaction time.- Impure starting materials.- Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use freshly opened or properly stored anhydrous aluminum chloride.- Use a stoichiometric amount or a slight excess of the Lewis acid catalyst.- Allow the reaction to proceed for a longer duration or at a slightly elevated temperature (while monitoring for side reactions).- Purify starting materials before use.
Formation of a Significant Amount of a Byproduct with a Lower Rf on TLC - Demethylation of the methoxy group.- Maintain a low reaction temperature (0-5 °C) during the addition of reactants and throughout the reaction.- Consider using a milder Lewis acid catalyst such as zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄).
Presence of Multiple Product Spots on TLC (Isomeric Impurities) - Lack of complete regioselectivity.- Optimize the reaction temperature; lower temperatures often favor higher selectivity.- While the methoxy group is the dominant directing group, some formation of the other isomer is possible. Purification by column chromatography will be necessary to separate the isomers.
"Oiling Out" During Recrystallization - The solid is melting in the hot solvent.- The solution is supersaturated above the compound's melting point.- Add more of the "good" solvent to keep the compound dissolved as it cools.- Ensure a slow and gradual cooling process.- Adjust the solvent ratio in a mixed solvent system or choose a different solvent system.
No Crystal Formation Upon Cooling - Too much solvent was used.- Concentrate the solution by boiling off some of the solvent and allow it to cool again.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Friedel-Crafts Acylation

ParameterMethod A: Acylation of Anisole with Acetyl ChlorideMethod B: Acylation of p-Cresyl Acetate (Fries Rearrangement)
Starting Material Anisolep-Cresyl Acetate
Acylating Agent Acetyl Chloride(Internal)
Catalyst Anhydrous Aluminum Chloride (AlCl₃)Anhydrous Aluminum Chloride (AlCl₃)
Solvent Dichloromethane (CH₂Cl₂)None (neat) or a high-boiling solvent
Temperature 0 °C to room temperature140-150 °C[1]
Reaction Time 30-60 minutes5-6 hours[1]
Reported Yield Typically high (can exceed 90%)Up to 92%[1]
Primary Product 4-Methoxyacetophenone1-(2-Hydroxy-5-methylphenyl)ethanone[1]

Experimental Protocols

Detailed Methodology for Friedel-Crafts Acylation of 4-Methylanisole

This protocol is a representative procedure based on established methods for the Friedel-Crafts acylation of similar aromatic ethers.

Materials:

  • 4-Methylanisole

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: All glassware must be thoroughly dried in an oven and assembled while hot under a nitrogen or argon atmosphere to prevent moisture contamination. In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas bubbler, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes. After this addition is complete, add a solution of 4-methylanisole (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition of 4-methylanisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Purification setup 1. Anhydrous Setup (Flask, Stirrer, Dropping Funnel, Condenser) add_alcl3 2. Add Anhydrous AlCl₃ in Dichloromethane setup->add_alcl3 cool_0c 3. Cool to 0 °C add_alcl3->cool_0c add_acetyl_chloride 4. Add Acetyl Chloride (dropwise at 0 °C) cool_0c->add_acetyl_chloride add_4_methylanisole 5. Add 4-Methylanisole (dropwise at 0 °C) add_acetyl_chloride->add_4_methylanisole react_rt 6. React at Room Temperature (Monitor by TLC) add_4_methylanisole->react_rt quench 7. Quench with Ice/HCl react_rt->quench extract 8. Extract with CH₂Cl₂ quench->extract wash 9. Wash with H₂O, NaHCO₃, Brine extract->wash dry_concentrate 10. Dry and Concentrate wash->dry_concentrate purify 11. Purify (Recrystallization or Chromatography) dry_concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of This compound check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes inactive_catalyst Use fresh, anhydrous AlCl₃. Ensure moisture-free setup. check_catalyst->inactive_catalyst No check_impurities Are significant byproducts present? check_conditions->check_impurities Yes suboptimal_conditions Increase reaction time or - carefully - increase temperature. Check stoichiometry. check_conditions->suboptimal_conditions No demethylation Byproduct is 1-(2-hydroxy-5-methylphenyl)ethanone. Lower reaction temperature. Use milder Lewis acid. check_impurities->demethylation Yes, demethylated isomers Isomeric byproducts formed. Optimize temperature for regioselectivity. Purify by column chromatography. check_impurities->isomers Yes, isomers

References

Technical Support Center: Purification of 2'-Methoxy-5'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in purifying 2'-methoxy-5'-methylacetophenone from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude 2'-methoxy-5'-methylacetophenone reaction mixture?

A1: Impurities typically arise from the synthesis process, which is often a Friedel-Crafts acylation of 4-methylanisole. Common impurities include:

  • Unreacted Starting Materials: Residual 4-methylanisole and the acylating agent (e.g., acetyl chloride or acetic anhydride).

  • Positional Isomers: The primary isomeric byproduct is often 3'-acetyl-4'-methoxy-1'-methylbenzene, formed due to competing acylation at the position ortho to the methyl group. Separating these isomers can be challenging due to their similar physical properties.[1][2]

  • Polyacylated Products: Small amounts of di-acylated products may form.

  • Residual Catalyst/Reagents: Aluminum chloride (from Friedel-Crafts) and quenching reagents.[3]

  • Degradation Products: Aromatic ketones can be susceptible to oxidation or degradation if exposed to high temperatures or air for extended periods.[1]

Q2: Which purification method is most effective for 2'-methoxy-5'-methylacetophenone?

A2: The choice of method depends on the nature and quantity of the impurities. A multi-step approach is often best:

  • Aqueous Workup: An initial acid/base wash is crucial to remove the catalyst and other water-soluble impurities.[3][4]

  • Column Chromatography: This is the most effective method for separating the target compound from its positional isomers and other non-volatile organic impurities.[1]

  • Recrystallization: If the purified product is a solid at or near room temperature and a suitable solvent is found, recrystallization is an excellent final step to achieve high purity.[5]

  • Vacuum Distillation: Useful for separating volatile impurities or if the product is a liquid with a sufficiently high boiling point. However, it may not effectively separate close-boiling isomers.[1]

Q3: How can I assess the purity of the final product?

A3: A combination of analytical techniques is recommended for a thorough purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique to monitor the progress of column chromatography and get a qualitative assessment of purity.

  • Gas Chromatography (GC) & GC-Mass Spectrometry (GC-MS): GC is highly effective for quantifying purity and separating volatile impurities and isomers.[2] GC-MS is invaluable for identifying the structure of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure of the desired product and identify any isomeric impurities.

Q4: What are the key safety precautions when handling 2'-methoxy-5'-methylacetophenone and the solvents used for its purification?

A4: Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or other chemically resistant material), and a lab coat. The solvents used in chromatography (e.g., hexane, ethyl acetate) are flammable and should be kept away from ignition sources. Refer to the Safety Data Sheet (SDS) for the specific hazards of all compounds and reagents used.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Product is an oil, not a solid, after solvent removal. 1. Presence of impurities (e.g., residual solvent, isomeric byproducts) depressing the melting point. 2. The compound may be a low-melting solid or a liquid at room temperature.1. Proceed with column chromatography to remove impurities. 2. Check literature for the compound's reported physical state. If it is a low-melting solid, try cooling the oil in an ice bath to induce crystallization.
Poor separation of spots on TLC plate. 1. Inappropriate solvent system (mobile phase). 2. Co-elution of the product and impurities.1. Systematically vary the polarity of the mobile phase. Test different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). Aim for an Rf value of ~0.3 for the target compound.[1] 2. Try a different stationary phase (e.g., alumina instead of silica gel).
Streaking or tailing of spots on TLC or column chromatography. 1. The compound is interacting too strongly with the acidic silica gel. 2. The sample is too concentrated (overloaded).1. Add a small amount (0.5-1%) of triethylamine (TEA) to the mobile phase to neutralize active sites on the silica gel.[1] 2. Dilute the sample before loading it onto the TLC plate or column.
Low yield after column chromatography. 1. Product is still on the column. 2. Column was overloaded. 3. Product decomposition on silica gel.1. After collecting the main fractions, flush the column with a more polar solvent (e.g., 100% ethyl acetate or 5% methanol in dichloromethane) to see if more product elutes. 2. Use a proper sample-to-adsorbent ratio (typically 1:30 to 1:100 by weight).[1] 3. Minimize the time the compound spends on the column. If the compound is sensitive, consider using a less acidic stationary phase like neutral alumina.
Product is colored (yellow/brown) after purification. 1. Oxidation or degradation of the product. 2. Presence of persistent, colored impurities.1. During workup, consider washing with a mild reducing agent solution (e.g., sodium bisulfite). 2. Perform a charcoal treatment during recrystallization to remove colored impurities. 3. Store the final product under an inert atmosphere (nitrogen or argon) and protect it from light.

Data Presentation

Table 1: Physical & Chromatographic Properties (Note: Data for the exact target molecule is sparse; properties are estimated based on structurally similar compounds like 2'-hydroxy-5'-methylacetophenone and 2'-methoxyacetophenone.)

PropertyValueSource/Analogue
Molecular Formula C₁₀H₁₂O₂-
Molecular Weight 164.20 g/mol -
Physical State Expected to be a low-melting solid or liquidAnalogue: 2'-Hydroxy-5'-methylacetophenone (m.p. 45-48 °C)
Boiling Point > 200 °C at 760 mmHg (est.)Analogue: 2'-Methoxyacetophenone (b.p. 131 °C at 18 mmHg)[6]
Solubility Soluble in ethyl acetate, dichloromethane, chloroform; Insoluble in water.General for acetophenones[6][7]
TLC Rf (Typical) ~0.3 in 9:1 Hexane:Ethyl AcetateRecommended for good separation[1]

Table 2: Suggested Column Chromatography Parameters

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient elution starting with 100% Hexane, gradually increasing polarity with Ethyl Acetate (e.g., 98:2 -> 95:5 -> 90:10 Hexane:EtOAc).
Sample Loading Dry loading is preferred for better resolution.
Column Dimensions A column with a diameter-to-height ratio of 1:10 to 1:20.

Experimental Protocols

Protocol 1: General Aqueous Workup

Objective: To quench the reaction and remove inorganic salts, residual acid/base, and water-soluble impurities.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid (e.g., 1M HCl). This will decompose the aluminum chloride complex.[3][8]

  • Transfer the resulting mixture to a separatory funnel.

  • Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers.

  • Wash the combined organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).[8]

    • Water.

    • Brine (saturated aqueous NaCl solution) to facilitate phase separation and remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Flash Column Chromatography

Objective: To separate 2'-methoxy-5'-methylacetophenone from isomers and other organic impurities.

  • Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate). Ensure the silica bed is uniform and free of air bubbles.[1]

  • Prepare the Sample: Dissolve the crude product from the workup in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to dryness. This creates a "dry-loaded" sample.

  • Load the Column: Carefully add the dry-loaded sample powder to the top of the prepared silica gel bed, forming a thin, even layer. Gently add a layer of sand on top to prevent disturbance.

  • Elute the Column: Carefully add the mobile phase to the column. Begin elution with the low-polarity solvent system, collecting fractions in test tubes. Monitor the separation by TLC.

  • Increase Polarity: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds. The less polar impurities will elute first, followed by the desired product.

  • Combine and Concentrate: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

// Nodes A [label="Crude Reaction Mixture"]; B [label="Aqueous Workup\n(Quench, Extract, Wash, Dry)", shape="parallelogram", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Crude Product Oil/Solid"]; D [label="Purity Check by TLC", shape="diamond", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Column Chromatography\n(Silica Gel)", shape="cylinder", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Collect & Combine\nPure Fractions"]; G [label="Final Purity Analysis\n(GC, NMR)", shape="diamond", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Pure 2'-methoxy-5'-methylacetophenone", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Recrystallization\n(Optional Final Step)"];

// Edges A -> B; B -> C; C -> D; D -> E [label="Impurities Present"]; D -> G [label="Sufficiently Pure"]; E -> F; F -> I; I -> G; G -> H [label="Purity Confirmed"]; } enddot Caption: Workflow for the purification of 2'-methoxy-5'-methylacetophenone.

References

Technical Support Center: Synthesis of 5-Methyl-2-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-2-methoxyacetophenone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 5-Methyl-2-methoxyacetophenone?

The most common and direct method for synthesizing 5-Methyl-2-methoxyacetophenone is through the Friedel-Crafts acylation of 4-methylanisole. This reaction involves the introduction of an acetyl group onto the aromatic ring of 4-methylanisole using an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Q2: What are the expected major and minor products in this reaction?

The methoxy group of 4-methylanisole is an ortho-para directing group, while the methyl group is also an ortho-para director. Due to steric hindrance from the existing methyl and methoxy groups, the major product is the desired para-acylated product, 5-Methyl-2-methoxyacetophenone. The primary regioisomeric byproduct is the ortho-acylated product, 3-Methyl-4-methoxyacetophenone.

Q3: What are the most common side reactions to be aware of during the synthesis of 5-Methyl-2-methoxyacetophenone?

Beyond the formation of the ortho-isomer, several other side reactions can occur:

  • Demethylation: Strong Lewis acids, such as aluminum chloride (AlCl₃), can catalyze the demethylation of the methoxy group on 4-methylanisole or the product, leading to the formation of phenolic impurities.

  • Polysubstitution: Although the acetyl group is deactivating, highly reactive starting materials or harsh reaction conditions can sometimes lead to the introduction of more than one acetyl group onto the aromatic ring.

  • Formation of Tarry Byproducts: High reaction temperatures or the presence of moisture can lead to the decomposition of reagents and the formation of complex, tarry materials, which can complicate purification.

Q4: How can I minimize the formation of the ortho-isomeric byproduct?

Optimizing the choice of Lewis acid and reaction temperature can influence the regioselectivity. Generally, lower reaction temperatures favor the formation of the thermodynamically more stable para product. The use of bulkier Lewis acids can also sterically hinder acylation at the more crowded ortho position.

Q5: What is the role of the Lewis acid catalyst, and why is a stoichiometric amount often required?

The Lewis acid catalyst, such as AlCl₃, activates the acylating agent (e.g., acetyl chloride) to form a highly reactive acylium ion, which is the electrophile in the reaction.[1] A stoichiometric amount of the Lewis acid is often necessary because the ketone product can form a stable complex with the catalyst, effectively sequestering it and preventing it from participating in further catalytic cycles.[2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Lewis acid catalyst due to moisture. 2. Insufficient amount of Lewis acid. 3. Deactivated starting material (4-methylanisole). 4. Low reaction temperature.1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, anhydrous Lewis acid. 2. Use at least a stoichiometric amount of the Lewis acid relative to the acylating agent. 3. Check the purity of the 4-methylanisole. 4. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC.
High Percentage of Ortho-Isomer 1. High reaction temperature favoring the kinetically controlled product. 2. Choice of Lewis acid.1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Experiment with different Lewis acids. Milder Lewis acids may offer better regioselectivity.
Presence of Phenolic Impurities 1. Demethylation of the methoxy group by a strong Lewis acid.1. Use a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂) instead of AlCl₃. 2. Perform the reaction at a lower temperature.
Formation of a Dark, Tarry Reaction Mixture 1. Reaction temperature is too high. 2. Presence of moisture leading to side reactions. 3. Prolonged reaction time.1. Maintain the recommended reaction temperature and ensure efficient stirring. 2. Ensure all reagents and solvents are anhydrous. 3. Monitor the reaction closely and quench it once the starting material is consumed.
Difficult Product Isolation and Purification 1. Incomplete quenching of the Lewis acid-ketone complex. 2. Formation of emulsions during aqueous workup.1. Ensure complete quenching by slowly adding the reaction mixture to a mixture of ice and concentrated acid with vigorous stirring. 2. Add a saturated brine solution to help break up emulsions during the extraction process.

Quantitative Data Summary

The following table summarizes typical yields and product distributions for the Friedel-Crafts acylation of anisole derivatives under various conditions. While specific data for 4-methylanisole is limited in readily available literature, these examples provide a general expectation for regioselectivity.

Aromatic SubstrateAcylating AgentCatalystSolventTemperature (°C)Yield (%)para:ortho Ratio
AnisoleAcetyl ChlorideAlCl₃CS₂090-95>99:1
AnisoleAcetic AnhydrideZeolite H-BEANeat1309896:4
AnisoleBenzoyl ChlorideCu(OTf)₂[bmim][BF₄]80Quantitative96:4[3]

Detailed Experimental Protocol: Friedel-Crafts Acylation of 4-Methylanisole

This protocol is a representative procedure for the synthesis of 5-Methyl-2-methoxyacetophenone.

Materials:

  • 4-Methylanisole

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0 °C in an ice-water bath.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension of aluminum chloride at 0 °C.

  • Addition of Substrate: In the dropping funnel, prepare a solution of 4-methylanisole (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, and then let it warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two portions of dichloromethane.

    • Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 5-Methyl-2-methoxyacetophenone.

Visualizations

Synthesis_and_Side_Reactions Reactants 4-Methylanisole + Acetyl Chloride Main_Reaction Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) Reactants->Main_Reaction Product 5-Methyl-2-methoxyacetophenone (Desired Product) Main_Reaction->Product Major Pathway Ortho_Isomer 3-Methyl-4-methoxyacetophenone (Regioisomeric Impurity) Main_Reaction->Ortho_Isomer Side Reaction Demethylation Phenolic Impurities Main_Reaction->Demethylation Side Reaction Polysubstitution Di-acylated Products Main_Reaction->Polysubstitution Side Reaction

Caption: Reaction pathway for the synthesis of 5-Methyl-2-methoxyacetophenone and potential side reactions.

Troubleshooting_Workflow Start Experiment Issue (e.g., Low Yield, Impurities) Analysis Analyze Reaction Parameters: - Reagent Purity & Stoichiometry - Anhydrous Conditions - Reaction Temperature & Time Start->Analysis Check_Reagents Verify Reagent Quality & Anhydrous Conditions Analysis->Check_Reagents Check_Reagents->Start Issue Found Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp Reagents OK Optimize_Temp->Start Issue Persists Change_Catalyst Consider Milder Lewis Acid Optimize_Temp->Change_Catalyst Temperature Optimized Change_Catalyst->Start Issue Persists Purification Optimize Purification Method Change_Catalyst->Purification Catalyst Changed Purification->Start Issue Persists Success Successful Synthesis Purification->Success Purification Optimized

Caption: A logical workflow for troubleshooting common issues in the synthesis of 5-Methyl-2-methoxyacetophenone.

References

Technical Support Center: Resolving Impurities in 1-(2-Methoxy-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, purification, and analysis of 1-(2-Methoxy-5-methylphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesized via Friedel-Crafts acylation of 4-methylanisole?

A1: The most prevalent impurities are typically process-related, arising from the inherent reactivity of the starting materials and intermediates. These include:

  • Isomeric Byproducts: The primary impurity is the constitutional isomer, 1-(3-methyl-4-methoxyphenyl)ethanone . This arises from the competing directing effects of the methoxy and methyl groups on the aromatic ring of 4-methylanisole during the electrophilic aromatic substitution (EAS) reaction. While the methoxy group strongly directs acylation to the ortho position (leading to the desired product), some acylation can occur at the position ortho to the methyl group.

  • Unreacted Starting Materials: Residual 4-methylanisole (1-methoxy-4-methylbenzene) may be present if the reaction does not go to completion.

  • Polysubstituted Products: Although less common in Friedel-Crafts acylation due to the deactivating nature of the acetyl group, there is a possibility of diacylation, leading to more complex impurities.

  • Demethylated Byproducts: The use of strong Lewis acids, such as aluminum chloride (AlCl₃), can sometimes lead to the cleavage of the methyl ether, resulting in phenolic impurities.[1]

Q2: How can I identify the presence of the isomeric impurity, 1-(3-methyl-4-methoxyphenyl)ethanone?

A2: Several analytical techniques can be employed to identify and differentiate between the desired product and its isomeric impurity:

  • Gas Chromatography (GC): Using a non-polar capillary column (e.g., DB-5 or HP-5), the isomers can often be separated based on their slight differences in boiling points and polarity. The elution order will depend on the specific column and conditions, but typically the ortho-isomer (desired product) may elute slightly earlier than the meta/para-isomer.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is an effective method for separating these isomers. The difference in their polarity will lead to different retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation. The substitution pattern on the aromatic ring results in distinct chemical shifts and coupling patterns for the aromatic protons and carbons of each isomer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry. The mass spectra of the isomers will likely be very similar due to identical molecular weights, but subtle differences in fragmentation patterns may be observable.

Q3: What is the best way to remove the isomeric impurity?

A3: The choice of purification method depends on the scale of your experiment and the level of purity required.

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the isomers on a laboratory scale. A solvent system with a relatively low polarity, such as a mixture of hexanes and ethyl acetate, is typically used.

  • Recrystallization: If the isomeric impurity is present in a small amount, recrystallization can be an effective purification technique. The key is to find a solvent or solvent system in which the desired product has significantly lower solubility than the impurity at a given temperature.

Q4: How can I minimize the formation of the isomeric impurity during the synthesis?

A4: Optimizing the reaction conditions of the Friedel-Crafts acylation can significantly influence the regioselectivity and minimize the formation of the undesired isomer.

  • Choice of Lewis Acid: The nature of the Lewis acid catalyst can impact the isomer distribution. While AlCl₃ is commonly used, milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may offer better selectivity in some cases.[2] Zeolite catalysts have also been shown to provide high selectivity in the acylation of anisole.

  • Reaction Temperature: Lowering the reaction temperature generally favors the formation of the thermodynamically more stable para-isomer (relative to the activating group). However, in the case of 4-methylanisole where the para position to the methoxy group is blocked, temperature can still influence the ortho- vs. other substitution patterns. It is advisable to run the reaction at a controlled low temperature (e.g., 0-5 °C) to enhance selectivity.

  • Solvent: The polarity of the solvent can also play a role in the isomer distribution.

Troubleshooting Guides

Problem: Poor Separation of Isomers by GC
Potential Cause Troubleshooting Suggestion
Inappropriate GC Column Ensure you are using a column with a suitable stationary phase. A non-polar column like a DB-5 or HP-5 is a good starting point. For challenging separations, a column with a different selectivity, such as a phenyl- or cyano-based phase, could be beneficial.
Suboptimal Oven Temperature Program Optimize the temperature ramp. A slower ramp rate will increase the analysis time but can significantly improve the resolution between closely eluting peaks.
Incorrect Carrier Gas Flow Rate Ensure the carrier gas (typically helium or hydrogen) flow rate is optimized for your column dimensions to achieve the best efficiency.
Problem: Co-elution of Isomers in HPLC
Potential Cause Troubleshooting Suggestion
Mobile Phase Composition Not Optimized Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or a lower percentage of the organic solvent in an isocratic method can increase retention times and improve separation.[3]
Incorrect Mobile Phase pH For phenolic impurities that may be present, adjusting the pH to suppress ionization (typically pH 2.5-3.5) can improve peak shape and resolution.[3]
Unsuitable Stationary Phase If a standard C18 column does not provide adequate separation, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase, which can offer different interactions with the aromatic rings of the isomers.[3]
Problem: Low Yield or High Impurity Profile in Synthesis
Potential Cause Troubleshooting Suggestion
Moisture Contamination Friedel-Crafts reactions are highly sensitive to moisture, which deactivates the Lewis acid catalyst. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Sub-stoichiometric Amount of Catalyst The ketone product can form a complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, at least a stoichiometric amount of the Lewis acid is often required.
High Reaction Temperature Running the reaction at elevated temperatures can lead to the formation of side products and tarry materials. Maintain a low and controlled temperature, especially during the addition of reagents.
Poor Regioselectivity Experiment with different Lewis acid catalysts and reaction temperatures to optimize the formation of the desired isomer.

Data Presentation

Table 1: Hypothetical GC-FID Data for Quantitative Analysis of a Crude Reaction Mixture

CompoundRetention Time (min)Peak AreaConcentration (Area %)
4-Methylanisole (Starting Material)8.5150005.0
This compound (Product) 12.2 255000 85.0
1-(3-methyl-4-methoxyphenyl)ethanone (Isomer)12.83000010.0

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for the Aromatic Region of the Product and Key Isomeric Impurity in CDCl₃

ProtonThis compound1-(3-methyl-4-methoxyphenyl)ethanone
H-3~6.9 (d)~7.8 (d)
H-4~7.3 (dd)-
H-6~7.6 (d)~7.7 (dd)
Aromatic H ortho to Acetyl-~6.9 (d)

Note: These are predicted values and may vary slightly from experimental data.

Experimental Protocols

Protocol 1: General Procedure for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium, constant flow of 1 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peaks corresponding to the product and impurities by comparing their retention times and mass spectra to reference data or by interpreting the fragmentation patterns.

Protocol 2: General Procedure for Purification by Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh).

  • Eluent Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). The ideal eluent should provide good separation between the product and the isomeric impurity, with an Rf value of ~0.3 for the desired product.

  • Column Packing: Pack the column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final_analysis Final Purity Check s1 Friedel-Crafts Acylation of 4-Methylanisole a1 Crude Product s1->a1 Reaction Work-up a2 GC-MS Analysis a1->a2 a3 NMR Analysis a1->a3 p1 Column Chromatography a3->p1 Impure p2 Recrystallization a3->p2 Slightly Impure f1 Purified Product a3->f1 Pure p1->f1 p2->f1 f2 Purity Assessment (GC, HPLC, NMR) f1->f2 troubleshooting_logic start Isomeric Impurity Detected q1 Is separation by GC/HPLC poor? start->q1 a1 Optimize GC/HPLC method: - Adjust temperature program/gradient - Change column/mobile phase q1->a1 Yes q2 Is the impurity level high (>10%)? q1->q2 No a1->q2 a2 Purify by Column Chromatography q2->a2 Yes a3 Purify by Recrystallization q2->a3 No end Pure Product Obtained a2->end a3->end

References

Technical Support Center: Optimization of Reaction Conditions for 1-(2-Methoxy-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Methoxy-5-methylphenyl)ethanone. The primary synthetic route discussed is the Friedel-Crafts acylation of 4-methoxytoluene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

A frequent challenge in Friedel-Crafts acylation is a low yield of the desired product. This can arise from several factors.[1]

  • Possible Cause 1: Inactive or Inappropriate Catalyst

    • Solution: The choice and activity of the Lewis acid catalyst are critical. While aluminum chloride (AlCl₃) is commonly used, its effectiveness can be compromised by moisture.[1] Ensure the AlCl₃ is fresh and handled under anhydrous conditions. Consider alternative catalysts such as iron(III) chloride (FeCl₃), or solid acid catalysts like zeolites, which can sometimes offer better performance and easier handling.[2][3]

  • Possible Cause 2: Suboptimal Reaction Temperature

    • Solution: Temperature significantly influences the reaction rate.[4] For the acylation of activated rings like 4-methoxytoluene, lower temperatures (0-25 °C) are often sufficient to prevent side reactions. If the reaction is sluggish, a moderate increase in temperature may improve the conversion rate. However, excessively high temperatures can lead to product degradation.[5]

  • Possible Cause 3: Poor Quality Starting Materials

    • Solution: Ensure that 4-methoxytoluene and the acylating agent (e.g., acetyl chloride or acetic anhydride) are pure and dry. Contaminants can interfere with the catalyst and lead to undesirable side reactions.

  • Possible Cause 4: Moisture Contamination

    • Solution: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst.[1] All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Multiple Isomers

The acylation of 4-methoxytoluene can potentially yield different regioisomers. The methoxy group is an ortho-, para-director, and the methyl group is also an ortho-, para-director. The desired product is the result of acylation at the position ortho to the methoxy group and meta to the methyl group.

  • Possible Cause 1: Lack of Regioselectivity

    • Solution: The choice of solvent and catalyst can influence the regioselectivity of the reaction. Non-polar solvents like carbon disulfide or nitrobenzene can sometimes favor the formation of a specific isomer. The steric bulk of the catalyst and acylating agent can also play a role. Experimenting with different Lewis acids may help improve the selectivity towards the desired isomer.

  • Possible Cause 2: Reaction Temperature

    • Solution: Reaction temperature can affect the kinetic versus thermodynamic control of the product distribution. Lower temperatures generally favor the kinetically controlled product.

Issue 3: Difficult Product Purification

The crude product may contain unreacted starting materials, isomers, and other byproducts, making purification challenging.

  • Possible Cause 1: Incomplete Reaction

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TTC) to ensure completion.[6][7] If the reaction has stalled, it may be due to catalyst deactivation.

  • Possible Cause 2: Complex Product Mixture

    • Solution: Column chromatography is often effective for separating the desired product from isomers and other impurities.[8] Recrystallization from a suitable solvent system can also be employed to obtain a pure product.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common method is the Friedel-Crafts acylation of 4-methoxytoluene with an acetylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[9]

Q2: Which catalyst is best for this reaction?

A2: Aluminum chloride (AlCl₃) is a traditional and effective catalyst for Friedel-Crafts acylation.[10] However, for activated substrates, other Lewis acids like FeCl₃ or solid acid catalysts such as zeolites can also be used and may offer advantages in terms of handling and milder reaction conditions.[2][3] The optimal catalyst may need to be determined empirically.

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproducts, it is crucial to control the reaction conditions carefully. Using a 1:1 stoichiometry of the acylating agent to the substrate can help prevent polyacylation. Running the reaction at a lower temperature can enhance selectivity and reduce the formation of undesired isomers. Ensuring anhydrous conditions is also critical to prevent catalyst deactivation and side reactions.[1]

Q4: What is the role of the solvent in this reaction?

A4: The solvent can influence the solubility of the reactants and the activity of the catalyst. Common solvents for Friedel-Crafts acylation include dichloromethane, carbon disulfide, and nitrobenzene. For some modern catalytic systems, ionic liquids are also being explored.[11] The choice of solvent can also impact the regioselectivity of the reaction.

Q5: How do I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress.[6][7] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. Gas Chromatography (GC) can also be used for more quantitative analysis.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride

  • Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).

  • Reagents: To the flask, add anhydrous aluminum chloride (1.1 eq) and a dry solvent (e.g., dichloromethane). Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.0 eq) to the stirred suspension.

  • Addition of Substrate: Add a solution of 4-methoxytoluene (1.0 eq) in the same dry solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Anisole (a related substrate)

CatalystAcylating AgentSolventTemperature (°C)Time (h)Conversion (%)Selectivity (p-isomer) (%)
AlCl₃Acetyl ChlorideCS₂251>95~98
FeCl₃Acetic AnhydrideDichloromethane253~90~95
Zeolite H-YAcetic AnhydrideNone1503>99>99
Cu(OTf)₂Benzoyl Chloride[bmim][BF₄]801610096

Note: This table presents representative data for the acylation of anisole, a structurally similar compound, to illustrate the effect of different catalysts and conditions. Actual results for 4-methoxytoluene may vary.

Mandatory Visualization

Troubleshooting_Workflow Start Low/No Product Yield Cause1 Inactive/Inappropriate Catalyst Start->Cause1 Check Catalyst Cause2 Suboptimal Temperature Start->Cause2 Check Temperature Cause3 Poor Starting Materials Start->Cause3 Check Reagents Cause4 Moisture Contamination Start->Cause4 Check Conditions Solution1 Use fresh, anhydrous catalyst (e.g., AlCl3). Consider alternative catalysts (FeCl3, zeolites). Cause1->Solution1 Solution2 Optimize temperature. Start at 0-25°C. Increase moderately if sluggish. Cause2->Solution2 Solution3 Ensure purity and dryness of 4-methoxytoluene and acylating agent. Cause3->Solution3 Solution4 Use flame-dried glassware. Run under inert atmosphere. Cause4->Solution4

Caption: Troubleshooting workflow for low product yield.

Reaction_Pathway Reactants 4-Methoxytoluene + Acetyl Chloride Intermediate Acylium Ion Intermediate Reactants->Intermediate Forms complex with AlCl3 Catalyst AlCl3 (Lewis Acid) Catalyst->Intermediate Product This compound Intermediate->Product Electrophilic Aromatic Substitution SideProduct Isomeric Byproducts Intermediate->SideProduct Alternative Substitution

Caption: Simplified Friedel-Crafts acylation pathway.

References

Technical Support Center: Degradation Pathways of 2'-Methoxy-5'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 2'-methoxy-5'-methylacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for 2'-methoxy-5'-methylacetophenone under forced degradation conditions?

A1: Based on the functional groups present (a methoxy group, a methyl group on the aromatic ring, and a ketone), the primary degradation pathways for 2'-methoxy-5'-methylacetophenone are expected to be hydrolysis, oxidation, and photolysis.[1][2][3]

  • Hydrolysis: The ether linkage of the methoxy group may be susceptible to cleavage under acidic or basic conditions, potentially yielding 2'-hydroxy-5'-methylacetophenone and methanol.

  • Oxidation: The aromatic ring and the methyl groups are potential sites for oxidation.[1] This can lead to the formation of various oxidized products, including phenols, quinones, or carboxylic acids. The acetyl group could also undergo oxidation.

  • Photolysis: Exposure to UV or visible light can induce photochemical degradation, potentially leading to radical-mediated reactions, ring opening, or rearrangements.

Q2: I am not observing any degradation of 2'-methoxy-5'-methylacetophenone under my stress conditions. What could be the reason?

A2: Several factors could contribute to the lack of degradation:

  • Insufficient Stress: The applied stress conditions (e.g., temperature, concentration of acid/base/oxidizing agent, light intensity) may not be harsh enough to induce degradation.[4] Consider increasing the stress level incrementally.

  • High Intrinsic Stability: The molecule might be inherently stable under the tested conditions.[2] Aromatic ketones can be relatively stable.

  • Analytical Method Issues: Your analytical method may not be able to detect the degradation products. Ensure your method is capable of separating the parent compound from potential degradants.

Q3: I am seeing multiple unexpected peaks in my chromatogram after forced degradation. How can I identify them?

A3: The identification of unknown degradation products typically requires a combination of analytical techniques.[5]

  • Mass Spectrometry (MS): LC-MS or GC-MS can provide molecular weight information and fragmentation patterns, which are crucial for structure elucidation.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to definitively identify the degradants.

  • Reference Standards: If you can hypothesize the structure of a degradation product, synthesizing or purchasing a reference standard can confirm its identity by comparing retention times and spectral data.

Troubleshooting Guides

Issue 1: Poor Separation of Degradation Products in HPLC

  • Symptom: Co-elution of the parent peak with degradation product peaks or poor resolution between degradant peaks.

  • Possible Causes:

    • Inappropriate column chemistry.

    • Suboptimal mobile phase composition or gradient.

    • Incorrect flow rate or column temperature.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Vary the organic modifier percentage, pH, and buffer concentration.

    • Change Column: Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter selectivity.

    • Adjust Gradient: Modify the gradient slope and time to improve the separation of closely eluting peaks.

    • Vary Temperature and Flow Rate: Optimize these parameters to improve peak shape and resolution.

Issue 2: Inconsistent Degradation Levels Between Experiments

  • Symptom: Significant variability in the percentage of degradation observed under identical stress conditions in replicate experiments.

  • Possible Causes:

    • Inaccurate preparation of stress agents (acid, base, oxidizing agent).

    • Fluctuations in temperature or light exposure.

    • Inconsistent sample preparation and handling.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure all experimental parameters, including concentrations, volumes, temperatures, and exposure times, are precisely controlled and documented.

    • Calibrate Equipment: Regularly calibrate ovens, light chambers, and pH meters.

    • Use Fresh Solutions: Prepare fresh solutions of stress agents for each experiment to avoid concentration changes over time.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products.[1][2][3] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

1. Acid Hydrolysis:

  • Protocol: Dissolve 2'-methoxy-5'-methylacetophenone in a suitable solvent (e.g., acetonitrile or methanol). Add an equal volume of 0.1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60-80 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with a base (e.g., 0.1 M sodium hydroxide) before analysis.

  • Potential Products: 2'-hydroxy-5'-methylacetophenone.

2. Base Hydrolysis:

  • Protocol: Dissolve 2'-methoxy-5'-methylacetophenone in a suitable solvent. Add an equal volume of 0.1 M sodium hydroxide. Maintain the solution at room temperature or a slightly elevated temperature and collect samples at different time intervals. Neutralize the samples with an acid (e.g., 0.1 M hydrochloric acid) before analysis.

  • Potential Products: 2'-hydroxy-5'-methylacetophenone.

3. Oxidative Degradation:

  • Protocol: Dissolve 2'-methoxy-5'-methylacetophenone in a suitable solvent. Add a solution of hydrogen peroxide (e.g., 3-30%).[6] Keep the solution at room temperature and protected from light. Collect samples at various time points.

  • Potential Products: Ring-hydroxylated species, N-oxides (if applicable, though not for this molecule), or products of side-chain oxidation.[1]

4. Photolytic Degradation:

  • Protocol: Expose a solution of 2'-methoxy-5'-methylacetophenone to a light source that provides both UV and visible light. The recommended exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] A control sample should be kept in the dark under the same conditions. Collect samples at various time points.

  • Potential Products: Products resulting from photochemical rearrangements or radical reactions.

5. Thermal Degradation:

  • Protocol: Expose the solid drug substance to dry heat at an elevated temperature (e.g., 60-100 °C) for a specified period. Dissolve the samples in a suitable solvent for analysis.

  • Potential Products: Products of thermolysis, which could involve rearrangements or cleavage of weaker bonds.[1]

Data Presentation

Table 1: Summary of Forced Degradation Results for 2'-methoxy-5'-methylacetophenone

Stress ConditionTime (hours)Parent Compound Remaining (%)Number of DegradantsMajor Degradant(s) RRT
0.1 M HCl, 60 °C01000-
8
24
0.1 M NaOH, RT01000-
8
24
3% H₂O₂, RT01000-
8
24
Photolytic01000-
8
24
Thermal, 80 °C01000-
8
24

*RRT: Relative Retention Time

Visualizations

G cluster_hydrolysis Hypothetical Hydrolytic Degradation parent 2'-methoxy-5'-methylacetophenone product 2'-hydroxy-5'-methylacetophenone parent->product Acid or Base Hydrolysis

Caption: Hypothetical hydrolytic degradation pathway.

G cluster_oxidation Hypothetical Oxidative Degradation parent 2'-methoxy-5'-methylacetophenone product1 Ring Hydroxylated Product parent->product1 Oxidation product2 Side-chain Oxidized Product parent->product2 Oxidation

Caption: Hypothetical oxidative degradation pathways.

G cluster_photolysis Hypothetical Photolytic Degradation parent 2'-methoxy-5'-methylacetophenone product Photodegradation Product (e.g., rearrangement) parent->product UV/Vis Light

Caption: Hypothetical photolytic degradation pathway.

G cluster_workflow Forced Degradation Experimental Workflow prep Prepare Stock Solution of 2'-methoxy-5'-methylacetophenone stress Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) prep->stress sample Collect Samples at Different Time Points stress->sample neutralize Neutralize/Quench Reaction sample->neutralize analyze Analyze by Stability- Indicating Method (e.g., HPLC) neutralize->analyze identify Characterize Degradants (e.g., LC-MS, NMR) analyze->identify

Caption: General experimental workflow for forced degradation.

References

Technical Support Center: Scaling Up the Production of 1-(2-Methoxy-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the scaled-up production of 1-(2-Methoxy-5-methylphenyl)ethanone. The primary synthesis route addressed is the Friedel-Crafts acylation of 4-methylanisole.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for producing this compound?

A1: The most prevalent and industrially viable method is the Friedel-Crafts acylation of 4-methylanisole (p-cresyl methyl ether) with an acetylating agent, typically acetyl chloride or acetic anhydride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][2]

Q2: What are the primary challenges encountered when scaling up this synthesis?

A2: The main challenges include:

  • Regioselectivity: The acylation of 4-methylanisole can result in a mixture of isomers. The electron-donating methoxy and methyl groups direct the incoming acetyl group to the ortho and para positions relative to themselves. The primary desired product is this compound, but the formation of other isomers is a potential side reaction.

  • Catalyst Handling and Stoichiometry: Anhydrous aluminum chloride is highly moisture-sensitive and requires careful handling under inert conditions. Stoichiometric amounts of the catalyst are often necessary because both the starting material and the ketone product can form complexes with AlCl₃.[3]

  • Work-up and Quenching: The quenching of the reaction mixture, typically with ice and hydrochloric acid, is highly exothermic and requires careful control, especially at a larger scale, to prevent runaway reactions.[1]

  • Product Purification: Separation of the desired product from isomers, unreacted starting materials, and catalyst residues can be challenging and may require techniques like fractional distillation or crystallization.

Q3: What are the expected side products in this reaction?

A3: The primary side products are isomeric ketones formed from the acylation at other positions on the aromatic ring. Given the directing effects of the methoxy (ortho, para-directing) and methyl (ortho, para-directing) groups, the main potential regioisomer is 1-(3-Methoxy-4-methylphenyl)ethanone. Polysubstitution, or the addition of more than one acetyl group, is generally not a significant issue in Friedel-Crafts acylation as the product ketone is deactivated towards further electrophilic substitution.[3]

Q4: Can alternative catalysts be used instead of aluminum chloride?

A4: Yes, while AlCl₃ is common, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used.[4] For more environmentally friendly processes, solid acid catalysts such as zeolites are being explored, which can offer advantages in terms of catalyst recovery and reuse.[5] In some cases, milder catalysts are preferred to avoid potential side reactions like the demethylation of the methoxy group, which can be an issue with strong Lewis acids like AlCl₃.[4]

Q5: How can the progress of the reaction be monitored?

A5: The reaction progress can be effectively monitored by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][6] These methods allow for the tracking of the consumption of the starting material (4-methylanisole) and the formation of the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst due to moisture exposure.2. Insufficient amount of catalyst.3. Low reaction temperature or insufficient reaction time.1. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use fresh, anhydrous aluminum chloride.2. Use at least a stoichiometric amount of AlCl₃ relative to the acylating agent.[3]3. Gradually increase the reaction temperature after the initial addition of reagents and monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.[1]
Formation of Multiple Isomers 1. Reaction temperature is too high, leading to reduced regioselectivity.2. Choice of solvent.1. Maintain a low temperature (e.g., 0-5 °C) during the addition of reagents.[7] The subsequent warming to room temperature should be controlled.2. Solvents can influence isomer distribution. Dichloromethane or 1,2-dichloroethane are common choices.[7] Experiment with different solvents to optimize for the desired isomer.
Product is Dark/Discolored 1. Reaction temperature was too high, causing decomposition.2. Impurities in starting materials.1. Maintain strict temperature control throughout the reaction.2. Ensure the purity of 4-methylanisole and the acetylating agent.
Difficulties During Work-up (e.g., emulsions) 1. Inefficient quenching of the reaction.2. Insufficient mixing during extraction.1. Quench the reaction mixture slowly and with vigorous stirring into a mixture of crushed ice and concentrated hydrochloric acid.[1]2. During aqueous extraction, ensure thorough mixing, but avoid overly vigorous shaking that can lead to stable emulsions. If an emulsion forms, addition of brine may help to break it.
Product Contaminated with Aluminum Salts 1. Incomplete hydrolysis of the aluminum complexes during work-up.1. Ensure sufficient acid is used during the quench to fully hydrolyze all aluminum salts.2. Thoroughly wash the organic layer with water after the initial quench and separation.
Demethylation of the Methoxy Group 1. Use of a very strong Lewis acid in excess or at high temperatures.1. Consider using a milder Lewis acid catalyst such as ZnCl₂ or TiCl₄.[4]2. Carefully control the stoichiometry of AlCl₃ and the reaction temperature.

Data Presentation

Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation of Anisole Derivatives

ParameterConditionReference
Aromatic Substrate 4-Methylanisole-
Acylating Agent Acetyl Chloride or Acetic Anhydride[1][2]
Catalyst Anhydrous Aluminum Chloride (AlCl₃)[1]
Solvent Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane[7]
Stoichiometry (Substrate:Acylating Agent:Catalyst) ~ 1 : 1.1 : 1.1[1]
Initial Reaction Temperature 0 - 5 °C (during addition)[7]
Subsequent Reaction Temperature Room Temperature[1]
Reaction Time 15 - 60 minutes after addition[1]
Work-up Quenching with ice/conc. HCl, extraction with CH₂Cl₂, washing with NaHCO₃ solution and brine[1]
Purification Recrystallization or Vacuum Distillation[6]

Experimental Protocols

Detailed Experimental Protocol for Friedel-Crafts Acylation of 4-Methylanisole

This protocol is adapted from general procedures for the Friedel-Crafts acylation of similar aromatic ethers and should be optimized for specific laboratory conditions and scale.[1][7]

Materials:

  • 4-Methylanisole

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Addition funnel

  • Reflux condenser with a drying tube or inert gas inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.

  • Formation of Acylium Ion: Prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it to the addition funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature between 0-5 °C.

  • Addition of Substrate: Prepare a solution of 4-methylanisole (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the 4-methylanisole solution dropwise to the reaction mixture, again ensuring the temperature is maintained at or below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30-60 minutes. Monitor the reaction's completion by TLC.

  • Quenching: Cool the reaction mixture in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.

  • Work-up and Isolation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by either vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).[6]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification start 1. Add Anhydrous AlCl3 and CH2Cl2 to Flask cool 2. Cool to 0-5 °C start->cool add_acyl 3. Add Acetyl Chloride Solution Dropwise cool->add_acyl add_substrate 4. Add 4-Methylanisole Solution Dropwise add_acyl->add_substrate react 5. Stir at Room Temperature add_substrate->react quench 6. Quench with Ice and HCl react->quench Reaction Complete extract 7. Extract with CH2Cl2 quench->extract wash 8. Wash with H2O, NaHCO3, and Brine extract->wash dry 9. Dry over Na2SO4 and Evaporate wash->dry purify 10. Purify by Distillation or Recrystallization dry->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_purity Product Purity start Low Product Yield? catalyst_activity Is the Catalyst Active? start->catalyst_activity Yes temp_time Are Temperature and Time Optimal? start->temp_time Yes isomers Isomer Formation? start->isomers No, but... catalyst_amount Is Catalyst Amount Sufficient? catalyst_activity->catalyst_amount Yes catalyst_amount->temp_time Yes discoloration Product Discolored? isomers->discoloration

Caption: Troubleshooting logic for low yield or purity issues.

References

Technical Support Center: Troubleshooting HPLC Separation of Acetophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of acetophenone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the chromatographic analysis of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for separating acetophenone positional isomers (e.g., ortho, meta, para)?

A1: The most prevalent stationary phase is a C18 (octadecyl-silica) column, which separates compounds based on their hydrophobicity.[1] However, for isomers with very similar hydrophobic characteristics, alternative stationary phases such as Phenyl-Hexyl or Pentafluorophenyl (PFP) can provide enhanced selectivity through different interaction mechanisms like π-π interactions.[1]

Q2: How does the mobile phase composition affect the separation of acetophenone isomers?

A2: The composition of the mobile phase is a critical factor in achieving successful separation.[1] In reversed-phase HPLC, the mobile phase is typically a mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile (ACN) or methanol (MeOH).[1] Adjusting the ratio of the organic modifier to water is the primary way to control the retention time and resolution of the isomers.[1] The choice between ACN and methanol can also alter the selectivity of the separation due to their different interactions with the analyte and the stationary phase.[1]

Q3: Why is pH control important when separating isomers like hydroxyacetophenones?

A3: For ionizable compounds such as hydroxyacetophenones, the pH of the mobile phase is crucial because it dictates the ionization state of the analytes.[1][2] Maintaining a pH that keeps the analytes in a single, non-ionized form (typically 2 pH units below the pKa for acidic compounds) is essential to prevent peak broadening and tailing that can result from mixed ionic states.[1] The use of buffers is recommended to ensure a stable pH for reproducible and reliable results.[1]

Q4: What is a good starting point for developing a separation method for acetophenone isomers?

A4: A solid starting point for method development is to use a C18 column with a mobile phase consisting of acetonitrile and water in a 60:40 ratio.[1][3] A flow rate of 1.0 mL/min and UV detection at approximately 254 nm or 280 nm are also common initial parameters.[1][2] From this starting point, the mobile phase composition can be systematically adjusted to optimize the separation.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Poor Resolution or Co-elution of Isomers

Q: My acetophenone isomers are co-eluting or have very poor resolution (Rs < 1.5). How can I improve their separation?

A: Poor resolution is a frequent challenge, especially with structurally similar positional isomers.[1][2] The primary goal is to enhance the selectivity (α) or efficiency (N) of your chromatographic system.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Percentage: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.[1][2] This will increase retention times, which can often lead to improved resolution. Make small, incremental changes (e.g., 2-5%).

    • Switch Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter selectivity.[2]

  • Change the Stationary Phase:

    • If optimizing the mobile phase is not sufficient, the column chemistry may not be suitable. A standard C18 column separates primarily based on hydrophobicity, which can be very similar for positional isomers.[1]

    • Consider a Phenyl-Hexyl or Pentafluorophenyl (PFP) column to introduce different separation mechanisms, such as π-π interactions, which can be highly effective for separating aromatic positional isomers.[1]

  • Adjust pH (for ionizable isomers like hydroxyacetophenone):

    • For compounds with acidic or basic functional groups, adjusting the mobile phase pH can significantly alter retention and selectivity.[2] Using a buffer is crucial for stable and reproducible results.

Issue 2: Peak Tailing

Q: My peaks for the acetophenone isomers are showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

Troubleshooting Steps:

  • Check for Secondary Silanol Interactions:

    • Free silanol groups on the silica backbone of the stationary phase can interact with polar analytes, causing tailing.

    • Solution: Add a competing base, such as 0.1-0.5% triethylamine (TEA), to the mobile phase to mask the silanol groups.[4] Alternatively, ensure your mobile phase is buffered at a low pH (around 3.0) to suppress the ionization of free silanols.[4]

  • Evaluate Sample Overload:

    • Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Ensure Mobile Phase Compatibility:

    • The sample should ideally be dissolved in the mobile phase or a weaker solvent to prevent peak distortion.[2]

Issue 3: High Backpressure

Q: The backpressure in my HPLC system is unusually high. What are the likely causes and solutions?

A: High backpressure is a common issue that can indicate a blockage in the system.

Troubleshooting Steps:

  • Identify the Source of the Blockage:

    • Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure. If the pressure drops after disconnecting the column, the column is likely the issue.

  • Check for Column Blockage:

    • A blocked inlet frit is a common cause.

    • Solution: Try back-flushing the column (disconnect from the detector first). If this does not resolve the issue, the column may need to be replaced.[2]

  • Inspect Filters:

    • Clogged in-line or solvent filters can increase backpressure.

    • Solution: Replace the filters.

Experimental Protocols

Protocol 1: General HPLC Method for Acetophenone Isomer Separation

This protocol provides a starting point for the separation of positional acetophenone isomers.

1. Materials and Reagents:

  • HPLC-grade acetonitrile (ACN) and water

  • Standards for each acetophenone isomer

  • 0.45 µm membrane filters for mobile phase and sample filtration[3]

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

3. Mobile Phase Preparation:

  • Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v).[3]

  • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication.

4. Sample Preparation:

  • Dissolve the acetophenone isomer standards in the mobile phase to a suitable concentration (e.g., 100 µg/mL).

  • Filter the sample solution through a 0.45 µm membrane filter.[3]

5. HPLC Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1][2]

  • Set the flow rate to 1.0 mL/min.[3]

  • Set the UV detector to 254 nm.[1]

  • Inject the prepared sample (e.g., 10 µL).[2]

  • Record the chromatogram and identify the peaks based on the retention times of the individual standards.

Protocol 2: Separation of Hydroxyacetophenone Isomers (2-, 3-, 4-)

This protocol provides a generalized methodology for separating positional isomers of hydroxyacetophenone using reversed-phase HPLC.[1]

1. Materials and Reagents:

  • HPLC-grade acetonitrile (ACN) and water

  • Potassium phosphate monobasic (for buffer)

  • Phosphoric acid (to adjust pH)

  • Standards for 2-, 3-, and 4-hydroxyacetophenone

  • 0.22 or 0.45 µm filters for mobile phase and sample filtration[1]

2. Mobile Phase Preparation (e.g., 20 mM Potassium Phosphate Buffer, pH 2.5):

  • Dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water to make a 20 mM solution.[1]

  • Adjust the pH to 2.5 with phosphoric acid.[1][2]

  • Prepare the final mobile phase by mixing the buffer with acetonitrile in a suitable ratio (e.g., 80:20 v/v buffer:ACN). The exact ratio may need optimization.

  • Filter and degas the mobile phase.

3. HPLC Analysis:

  • Follow the general HPLC analysis steps outlined in Protocol 1, adjusting the mobile phase and potentially the UV detection wavelength (e.g., 280 nm) as needed for optimal detection of hydroxyacetophenones.

Data Presentation

Table 1: Typical Starting HPLC Conditions for Acetophenone Isomer Separation

ParameterRecommended ConditionRationale
Stationary Phase C18 (octadecyl-silica)Good starting point for separations based on hydrophobicity.[1]
Mobile Phase Acetonitrile:Water (60:40 v/v)Provides a good balance of retention and elution for many isomers.[3]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[1]
Detection UV at 254 nm or 280 nmAcetophenone and its derivatives have strong UV absorbance at these wavelengths.[1]
Injection Volume 5-20 µLA low volume helps to prevent band broadening and column overload.[1]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution(s)
Poor Resolution Inadequate selectivity or efficiency.Decrease organic modifier %, switch organic modifier, change stationary phase (e.g., to Phenyl-Hexyl).[1][2]
Peak Tailing Secondary silanol interactions, sample overload.Add TEA to mobile phase, lower mobile phase pH, reduce sample concentration/volume.[4]
High Backpressure Column/frit blockage, clogged filters.Back-flush column, replace in-line filters.[2]
Baseline Drift Column not equilibrated, mobile phase issues.Allow for longer column equilibration, ensure proper mobile phase preparation and mixing.[5]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Resolution start Poor Resolution (Rs < 1.5) optimize_mp Optimize Mobile Phase start->optimize_mp adjust_ph Adjust pH (for ionizable isomers) start->adjust_ph adjust_organic Adjust Organic % optimize_mp->adjust_organic Step 1a switch_organic Switch Organic Modifier (ACN vs. MeOH) optimize_mp->switch_organic Step 1b change_sp Change Stationary Phase adjust_organic->change_sp If not successful success Resolution Improved adjust_organic->success If successful switch_organic->change_sp If not successful switch_organic->success If successful phenyl_column Use Phenyl-Hexyl or PFP Column change_sp->phenyl_column phenyl_column->success add_buffer Use Buffered Mobile Phase adjust_ph->add_buffer add_buffer->optimize_mp If not successful add_buffer->success If successful

Caption: A logical workflow for troubleshooting poor resolution in HPLC.

HPLC_System_Components Key HPLC System Components and Interactions mobile_phase Mobile Phase (e.g., ACN/Water) pump Pump mobile_phase->pump injector Injector pump->injector column Column (Stationary Phase, e.g., C18) injector->column detector Detector (e.g., UV) column->detector data_system Data System detector->data_system

Caption: The basic components of an HPLC system and their sequence.

References

preventing byproduct formation in 5-Methyl-2-methoxyacetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-2-methoxyacetophenone. Our aim is to help you prevent byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-Methyl-2-methoxyacetophenone?

A1: The most prevalent and industrially relevant method is the Friedel-Crafts acylation of 4-methylanisole using an acylating agent like acetyl chloride or acetic anhydride.[1][2][3] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[2][4]

Q2: What are the primary byproducts I should be concerned about in this synthesis?

A2: The main byproducts of concern are:

  • Isomeric Acetophenones: The acylation of 4-methylanisole can also produce the undesired regioisomer, 3-methyl-4-methoxyacetophenone. The methoxy group primarily directs ortho and para, and the methyl group also directs ortho and para. The desired product is ortho to the methoxy group, but acylation can also occur at the other activated positions.

  • Decomposition Products: Under the strong acidic conditions of the Friedel-Crafts reaction, the starting material, 4-methylanisole, can potentially decompose. For instance, anisole has been shown to decompose into phenol and methyl chloride, with the subsequent acylation of the phenol.[4] A similar decomposition pathway is possible for 4-methylanisole.

  • Polysubstituted Products: Although the acetyl group is deactivating, there is a minor risk of di-acylation, especially if the reaction conditions are not carefully controlled.

Q3: How can I minimize the formation of the undesired 3-methyl-4-methoxyacetophenone isomer?

A3: Minimizing isomeric byproduct formation relies on controlling the reaction conditions to favor acylation at the 2-position of 4-methylanisole. This can be achieved by:

  • Low Reaction Temperatures: Maintaining a low temperature (e.g., 0-5°C) during the addition of reagents and throughout the reaction can enhance regioselectivity.[4]

  • Choice of Catalyst: While AlCl₃ is common, milder Lewis acids such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can offer better selectivity.[5][6] Heterogeneous catalysts like zeolites are also an option for improving para-selectivity in similar reactions, which, while not the primary goal here, indicates their potential for controlled regioselectivity.[7]

  • Solvent Effects: The choice of solvent can influence the isomer distribution. Non-polar solvents are often preferred.

Q4: Can the Lewis acid catalyst cause any degradation of my starting material or product?

A4: Yes, strong Lewis acids like aluminum chloride can promote side reactions. It has been noted that AlCl₃ can cause the demethylation of anisole derivatives, which would lead to phenolic byproducts.[8] To mitigate this, consider using a milder catalyst or ensuring the reaction is conducted at a low temperature and for the minimum time necessary for completion.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product. - Inefficient work-up and purification.- Monitor the reaction by TLC or GC to ensure completion. - Optimize the reaction temperature; for AlCl₃ catalysis, maintain a low temperature (0-5°C).[4] - Use a milder Lewis acid catalyst (e.g., ZnCl₂, FeCl₃). - Ensure the work-up procedure effectively neutralizes the catalyst and removes impurities.
High Percentage of Isomeric Byproduct - High reaction temperature. - Strong Lewis acid catalyst. - Incorrect order of reagent addition.- Perform the reaction at a lower temperature to improve regioselectivity.[4] - Switch to a milder Lewis acid catalyst.[5][6] - Add the acylating agent slowly to the mixture of 4-methylanisole and the Lewis acid.
Presence of Phenolic Impurities - Demethylation of the methoxy group by the Lewis acid. - Decomposition of 4-methylanisole.[4]- Use a milder Lewis acid or a stoichiometric amount of the catalyst. - Reduce the reaction temperature and time. - During work-up, a wash with a dilute aqueous sodium hydroxide solution can help remove phenolic impurities.
Dark-colored Reaction Mixture or Product - Polymerization or charring due to overly harsh reaction conditions.- Lower the reaction temperature. - Ensure efficient stirring. - Consider a milder catalyst. - Purify the crude product by vacuum distillation or column chromatography.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride

This protocol is a standard method for the synthesis of 5-Methyl-2-methoxyacetophenone.

Materials:

  • 4-Methylanisole

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), dilute

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add 4-methylanisole (1.0 eq) to the cooled suspension with stirring.

  • Add acetyl chloride (1.05 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5°C.[4]

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-4 hours, monitoring the progress by TLC or GC.

  • Upon completion, slowly quench the reaction by pouring it into a beaker of crushed ice and dilute HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Parameter Condition A (AlCl₃) Condition B (ZnCl₂) Expected Outcome
Catalyst Aluminum ChlorideZinc ChlorideZnCl₂ is a milder Lewis acid.
Temperature 0-5°C20-25°CLower temperature for the stronger acid to control reactivity.
Typical Yield 75-85%60-75%AlCl₃ often gives higher yields but may generate more byproducts.
Purity (Desired Isomer) ~90-95%>95%ZnCl₂ can lead to higher regioselectivity.
Key Byproducts Isomeric acetophenone, potential demethylated productsLower levels of isomeric and decomposition byproductsMilder conditions reduce side reactions.

Visualizations

Reaction_Pathway Synthesis of 5-Methyl-2-methoxyacetophenone 4-Methylanisole 4-Methylanisole Intermediate_Complex Acylium Ion Intermediate 4-Methylanisole->Intermediate_Complex Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->Intermediate_Complex Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Intermediate_Complex Product 5-Methyl-2-methoxyacetophenone Intermediate_Complex->Product Byproduct 3-Methyl-4-methoxyacetophenone Intermediate_Complex->Byproduct

Caption: Reaction pathway for 5-Methyl-2-methoxyacetophenone synthesis.

Troubleshooting_Workflow Troubleshooting Byproduct Formation Start High Byproduct Level Detected Check_Isomer Isomeric Byproduct (e.g., 3-methyl-4-methoxy) Start->Check_Isomer Check_Degradation Degradation Byproduct (e.g., phenolic) Start->Check_Degradation Lower_Temp Lower Reaction Temperature? Check_Isomer->Lower_Temp Milder_Catalyst Use Milder Catalyst? Check_Degradation->Milder_Catalyst Lower_Temp->Milder_Catalyst Yes Resolution Byproduct Minimized Lower_Temp->Resolution No Optimize_Time Reduce Reaction Time? Milder_Catalyst->Optimize_Time Yes Milder_Catalyst->Resolution No Optimize_Time->Resolution Yes

Caption: A workflow for troubleshooting byproduct formation.

Parameter_Relationships Reaction Parameter Interdependencies cluster_params Controllable Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield affects Byproduct_Formation Byproduct Formation Temperature->Byproduct_Formation strongly affects Catalyst_Choice Catalyst Choice Catalyst_Choice->Yield affects Catalyst_Choice->Byproduct_Formation strongly affects Reaction_Time Reaction Time Reaction_Time->Yield affects Reaction_Time->Byproduct_Formation affects Purity Purity Byproduct_Formation->Purity inversely affects

Caption: Relationship between reaction parameters and outcomes.

References

stability testing of 1-(2-Methoxy-5-methylphenyl)ethanone under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of 1-(2-Methoxy-5-methylphenyl)ethanone. The information is based on general principles of forced degradation studies for aromatic ketones.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing a stability study on this compound?

The primary goals for conducting a stability study on this compound are to:

  • Establish the intrinsic stability profile of the molecule.

  • Identify potential degradation products and elucidate degradation pathways.[1]

  • Develop and validate a stability-indicating analytical method.[2][3]

  • Inform decisions on formulation development, packaging, and storage conditions.[1][4]

  • Fulfill regulatory requirements for drug development and registration.[4]

Q2: To which degradation conditions is this compound likely susceptible?

Based on its chemical structure, which includes an aromatic ketone, a methoxy group, and a methyl group, this compound is potentially susceptible to the following stress conditions:

  • Oxidation: The ether linkage and the benzylic protons of the acetyl and methyl groups can be susceptible to oxidation.

  • Photolysis: Aromatic ketones are known to absorb UV light, which can lead to photolytic degradation.

  • Thermal Stress: High temperatures can accelerate degradation processes.

  • Acidic and Basic Hydrolysis: While generally stable, the methoxy group could potentially be hydrolyzed to a hydroxyl group under extreme pH and temperature conditions.

Q3: How do I select the appropriate stress conditions for forced degradation studies?

Forced degradation studies aim to achieve 5-20% degradation of the drug substance to ensure that the analytical method is capable of detecting and quantifying any significant degradants.[2] It is recommended to start with the conditions stipulated by ICH Q1A (R2) guidelines and adjust as necessary based on the stability of the molecule.[2] A systematic approach involves exposing the compound to a range of pH values (e.g., 0.1N HCl, water, 0.1N NaOH), oxidative agents (e.g., 3% H₂O₂), heat (e.g., 60-80°C), and light (ICH Q1B).[4][5]

Q4: What type of analytical method is suitable for a stability study of this compound?

A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, is recommended.[3][6] The method must be able to separate the parent compound from all potential degradation products and from any artifacts from the matrix. For structurally similar compounds like 1-(2-hydroxy-5-methylphenyl)-ethanone, RP-HPLC methods using a C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) have been reported.[7] Mass spectrometry (MS) compatible methods are beneficial for the identification of unknown degradation products.[6]

Q5: My chromatogram shows no degradation after applying stress conditions. What should I do?

If no degradation is observed, it indicates that the compound is stable under the applied conditions or the conditions were not stringent enough. Consider increasing the severity of the stress conditions, for example:

  • Increase the concentration of the acid, base, or oxidizing agent.

  • Extend the duration of exposure.

  • Increase the temperature.

  • For photostability, ensure direct exposure to the light source and consider the presence of a photosensitizer if scientifically justified.

Q6: I am observing too much degradation, with the parent peak disappearing completely. What is the next step?

Excessive degradation (e.g., >20%) can make it difficult to establish the primary degradation pathway.[1] To achieve the target degradation level, you should reduce the severity of the stress conditions by:

  • Decreasing the concentration of the stressor.

  • Shortening the exposure time.

  • Lowering the temperature.

  • Analyzing samples at intermediate time points.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Action(s)
Poor peak shape or resolution in HPLC. Inappropriate mobile phase pH or composition.Optimize the mobile phase. For an aromatic ketone, a mobile phase of acetonitrile and water with 0.1% formic acid is a good starting point. Adjust the gradient and pH to improve resolution.
Column degradation due to extreme pH.Ensure the column is suitable for the pH of the mobile phase and samples. Use a guard column to protect the analytical column.
Mass balance is not within the acceptable range (e.g., 95-105%). Co-elution of degradants with the parent peak.Improve the chromatographic resolution. A change in the stationary phase or mobile phase composition may be necessary.
Degradants are not UV active at the chosen wavelength.Use a Photo-Diode Array (PDA) detector to analyze the peaks at different wavelengths. If available, use a mass spectrometer for detection.
Formation of volatile or insoluble degradants.This can be a limitation of HPLC-based methods. Consider using other techniques like Gas Chromatography (GC) if volatile degradants are suspected.
Appearance of new peaks in the placebo/blank under stress conditions. Degradation of excipients in a formulation.Analyze the placebo under the same stress conditions to identify any excipient-related peaks.
Interaction of the compound with the container or closure system.Investigate potential leachables from the container.

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • Add a known volume of the stock solution to a solution of 0.1 N Hydrochloric Acid (HCl).

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH) before analysis.

  • Basic Hydrolysis:

    • Add a known volume of the stock solution to a solution of 0.1 N NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

  • Neutral Hydrolysis:

    • Add a known volume of the stock solution to water.

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation by Oxidation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound as described above.

  • Oxidative Stress:

    • Add a known volume of the stock solution to a solution of 3% Hydrogen Peroxide (H₂O₂).

    • Keep the solution at room temperature and protected from light.

    • Withdraw samples at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Analysis: Analyze the samples immediately by HPLC.

Protocol 3: Photostability Testing
  • Sample Preparation: Prepare a solid sample of the compound and a 1 mg/mL solution in a suitable solvent.

  • Exposure:

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Prepare control samples that are protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition Duration Temperature % Degradation Number of Degradants Major Degradant (RT)
0.1 N HCl24 hours60°C8.524.2 min
0.1 N NaOH24 hours60°C12.133.8 min
Water24 hours60°C< 1.00-
3% H₂O₂24 hoursRoom Temp15.345.1 min
Photolytic1.2 million lux hoursRoom Temp6.216.5 min

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Data Interpretation Stock Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1N HCl, 60°C) Stock->Acid Base Basic Hydrolysis (0.1N NaOH, 60°C) Stock->Base Oxidative Oxidative Stress (3% H2O2, RT) Stock->Oxidative Thermal Thermal Stress (80°C) Stock->Thermal Photo Photolytic Stress (ICH Q1B) Stock->Photo HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Pathway Degradation Pathway Elucidation HPLC->Pathway Method Method Validation HPLC->Method Stability Stability Profile HPLC->Stability

Caption: Workflow for Forced Degradation Study.

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Forced) cluster_photolysis Photolysis Parent This compound Ox_Product1 Side-chain Oxidation Product (e.g., Carboxylic Acid) Parent->Ox_Product1 H2O2 Ox_Product2 Ring Hydroxylation Product Parent->Ox_Product2 H2O2 Hydrolysis_Product 1-(2-Hydroxy-5-methylphenyl)ethanone Parent->Hydrolysis_Product H+/OH-, Heat Photo_Product Photodimer or Radical Species Parent->Photo_Product UV/Vis Light

Caption: Hypothetical Degradation Pathways.

References

Validation & Comparative

A Comparative Guide to 1-(2-Methoxy-5-methylphenyl)ethanone and 1-(2-hydroxy-5-methylphenyl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two closely related acetophenone derivatives: 1-(2-Methoxy-5-methylphenyl)ethanone and 1-(2-hydroxy-5-methylphenyl)ethanone. These compounds, while differing only by a single functional group, exhibit distinct physicochemical properties and synthetic routes, making them of interest to researchers in organic synthesis, medicinal chemistry, and drug development. This document outlines their key characteristics, presents available spectral data for identification, details their primary synthetic methodologies, and discusses their potential biological activities based on existing literature.

Physicochemical and Spectral Properties

A summary of the key physical and spectral properties of the two compounds is presented below for easy comparison. These properties are crucial for their identification and characterization in a laboratory setting.

PropertyThis compound1-(2-hydroxy-5-methylphenyl)ethanone
CAS Number 20628-07-3[1]1450-72-2[2]
Molecular Formula C₁₀H₁₂O₂[3]C₉H₁₀O₂[2]
Molecular Weight 164.20 g/mol [3]150.17 g/mol [4]
Appearance -Yellow crystalline powder[5]
Melting Point -45-48 °C[5]
Boiling Point -210 °C[4]
Solubility -Insoluble in water[5]
¹H NMR (CDCl₃, δ) 7.53 (s, 1H), 7.25 (bs, 1H), 6.86 (d, 1H, J=8.4 Hz), 3.88 (s, 3H), 2.60 (s, 3H), 2.30 (s, 3H)Data not explicitly found, but would show a characteristic phenolic -OH peak.
¹³C NMR (CDCl₃, δ) Data not explicitly found in searches.Data available in spectral databases.[4]
IR Spectrum -Available in NIST Chemistry WebBook.[2]
Mass Spectrum -Available in NIST Chemistry WebBook.[2]

Synthetic Methodologies

The synthesis of these two compounds typically follows distinct classical organic reactions. 1-(2-hydroxy-5-methylphenyl)ethanone is commonly prepared via the Fries rearrangement of an aryl ester, while this compound is synthesized through the Friedel-Crafts acylation of an anisole derivative.

Synthesis of 1-(2-hydroxy-5-methylphenyl)ethanone via Fries Rearrangement

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[6] The reaction is ortho and para selective, and the product distribution can be influenced by reaction conditions such as temperature and solvent.[6]

G p_cresyl_acetate p-Cresyl Acetate intermediate Acylium Ion Intermediate p_cresyl_acetate->intermediate Fries Rearrangement AlCl3 AlCl₃ (Lewis Acid) AlCl3->intermediate product 1-(2-hydroxy-5- methylphenyl)ethanone intermediate->product G cluster_reactants Reactants methylanisole 4-Methylanisole product 1-(2-Methoxy-5- methylphenyl)ethanone methylanisole->product Electrophilic Attack acetyl_chloride Acetyl Chloride acylium_ion Acylium Ion acetyl_chloride->acylium_ion Forms Complex AlCl3 AlCl₃ (Lewis Acid) AlCl3->acylium_ion Forms Complex acylium_ion->product Electrophilic Attack G cluster_hydroxy 1-(2-hydroxy-5-methylphenyl)ethanone cluster_methoxy This compound H_Donation Potential H-atom Donation Antioxidant Antioxidant Activity H_Donation->Antioxidant leads to Intra_HBond Intramolecular H-Bonding Intra_HBond->Antioxidant modulates Antimicrobial_H Antimicrobial Activity No_H_Donation No Labile H-atom Lower_Antioxidant Lower Antioxidant Activity No_H_Donation->Lower_Antioxidant results in Lipophilicity Increased Lipophilicity Antimicrobial_M Potential Antimicrobial Activity Lipophilicity->Antimicrobial_M may influence

References

spectroscopic comparison of methoxy vs hydroxy acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Methoxy vs. Hydroxy Acetophenones: A Guide for Researchers

For researchers and professionals in drug development and chemical analysis, the precise characterization of substituted acetophenones is crucial due to the significant impact of substituent position on the compound's physical, chemical, and biological properties. This guide provides an objective spectroscopic comparison of methoxy- and hydroxy-substituted acetophenones, focusing on UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. Experimental data is presented to highlight the distinguishing features of these isomers, aiding in their unambiguous identification.

UV-Visible Spectroscopy

The position of the methoxy (-OCH₃) or hydroxy (-OH) group on the acetophenone ring influences the wavelength of maximum absorption (λmax). Generally, these substituents cause a bathochromic (red) shift compared to unsubstituted acetophenone (λmax ≈ 242 nm) due to the extension of the conjugated system through the lone pairs on the oxygen atom.

Key Observations:

  • Hydroxy vs. Methoxy: The hydroxy group, being a stronger activating group, often leads to a more significant red shift compared to the methoxy group in the same position.

  • Solvent Effects: The polarity of the solvent can influence the λmax. Polar solvents can lead to a blue shift (hypsochromic shift) for n → π* transitions and a red shift for π → π* transitions.[1]

  • pH Effects (for Hydroxyacetophenones): For hydroxyacetophenones, the pH of the medium plays a critical role. In basic conditions, the deprotonation of the phenolic hydroxyl group to a phenoxide ion results in a significant bathochromic shift.

Table 1: UV-Visible Spectroscopic Data for Methoxy- and Hydroxyacetophenones

CompoundIsomerλmax (nm)Solvent
Hydroxyacetophenone 2-hydroxy~250, ~325-
3-hydroxy~252, ~300-
4-hydroxy~276Ethanol
Methoxyacetophenone 2-methoxy~245, ~305-
3-methoxy~250, ~295-
4-methoxy~272Ethanol

Note: λmax values can vary depending on the solvent and experimental conditions. The data presented is a representative summary from various sources.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in methoxy- and hydroxyacetophenones. The key vibrational bands to consider are the carbonyl (C=O) stretch, the hydroxyl (O-H) stretch (for hydroxyacetophenones), and the C-O stretches.

Key Observations:

  • Carbonyl (C=O) Stretch: The electronic effect of the substituent and its position relative to the acetyl group influences the C=O stretching frequency. Electron-donating groups like -OH and -OCH₃ tend to lower the C=O stretching frequency due to resonance. Intramolecular hydrogen bonding in the ortho-hydroxyacetophenone significantly lowers the C=O frequency.

  • Hydroxyl (O-H) Stretch: Hydroxyacetophenones exhibit a characteristic broad O-H stretching band. In ortho-hydroxyacetophenone, this band is often sharper and at a lower frequency due to intramolecular hydrogen bonding.

  • C-O Stretch: Both methoxy and hydroxy acetophenones show C-O stretching bands. The C-O stretch of the methoxy group typically appears as a strong, sharp band.

Table 2: Key IR Absorption Bands (cm⁻¹) for Methoxy- and Hydroxyacetophenones

CompoundIsomerC=O StretchO-H StretchC-O Stretch (Aryl-O)C-O-C Stretch (Methoxy)
Hydroxyacetophenone 2-hydroxy~1645~3200 (broad)~1280-
3-hydroxy~1680~3350 (broad)~1230-
4-hydroxy~1675~3300 (broad)~1260-
Methoxyacetophenone 2-methoxy~1680-~1250~1020
3-methoxy~1685-~1260~1030
4-methoxy~1675-~1255~1025

Note: Values are approximate and can vary based on the sampling method (e.g., KBr pellet, thin film).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule, allowing for definitive isomer differentiation.

Key Observations for ¹H NMR:

  • Acetyl Protons (-COCH₃): The methyl protons of the acetyl group typically appear as a singlet around δ 2.5-2.6 ppm.

  • Methoxy Protons (-OCH₃): The methyl protons of the methoxy group appear as a sharp singlet, generally between δ 3.8-3.9 ppm.[2]

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. In ortho-hydroxyacetophenone, the intramolecular hydrogen bond shifts the -OH proton significantly downfield (δ > 12 ppm).

  • Aromatic Protons: The substitution pattern on the aromatic ring gives rise to characteristic splitting patterns and chemical shifts for the aromatic protons, which is the key to distinguishing between ortho, meta, and para isomers.

Key Observations for ¹³C NMR:

  • Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is sensitive to the electronic effects of the ring substituents and typically appears in the range of δ 196-205 ppm.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group has a characteristic chemical shift around δ 55-56 ppm.[2]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the position of the substituents, providing a unique fingerprint for each isomer.

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for Methoxy- and Hydroxyacetophenones in CDCl₃

CompoundIsomer-COCH₃ (s)-OCH₃ (s)-OH (s)Aromatic Protons (m)
Hydroxyacetophenone 2-hydroxy~2.61-~12.256.8-7.8
3-hydroxy~2.58-variable7.0-7.5
4-hydroxy~2.59-variable6.9-7.9
Methoxyacetophenone 2-methoxy~2.60~3.90-6.9-7.8
3-methoxy~2.58~3.85-7.0-7.5
4-methoxy~2.54~3.86-6.9-7.9

Note: Chemical shifts are approximate and can be influenced by the solvent and spectrometer frequency.

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for Methoxy- and Hydroxyacetophenones in CDCl₃

CompoundIsomerC=O-OCH₃Aromatic Carbons-COCH₃
Hydroxyacetophenone 2-hydroxy~204.6-118-162~26.5
3-hydroxy~199.3-114-157~26.8
4-hydroxy~198.5-115-161~26.4
Methoxyacetophenone 2-methoxy~199.0~55.5111-158~31.7
3-methoxy~197.8~55.4112-160~26.7
4-methoxy~196.8~55.5113-163~26.4

Note: Chemical shifts are approximate and can be influenced by the solvent and spectrometer frequency.

Experimental Protocols

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the acetophenone derivative in a UV-transparent solvent (e.g., ethanol, cyclohexane) with a concentration in the range of 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer over a wavelength range of 200-400 nm. Use the pure solvent as a reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups (C=O, O-H, C-O).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3][4] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a larger number of scans with proton decoupling may be necessary to obtain a good signal-to-noise ratio.[3]

  • Data Processing and Analysis: Process the raw data (Free Induction Decay) using a Fourier transform. Phase the resulting spectrum and correct the baseline. Analyze the chemical shifts, integration (for ¹H), and splitting patterns to elucidate the structure.

Visualizing the Analysis Workflow

The spectroscopic differentiation of methoxy- and hydroxyacetophenone isomers follows a logical workflow. This can be visualized to guide the analytical process.

Spectroscopic_Workflow cluster_start Sample cluster_techniques Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Unknown Unknown Acetophenone (Methoxy or Hydroxy Isomer) IR FTIR Spectroscopy Unknown->IR NMR NMR Spectroscopy (1H & 13C) Unknown->NMR UV UV-Vis Spectroscopy (Optional) Unknown->UV IR_Interp Identify Functional Groups: - O-H band present? (Hydroxy) - C=O stretch position (Isomer info) IR->IR_Interp NMR_Interp Elucidate Structure: - -OH/-OCH3 signals - Aromatic splitting pattern - 13C chemical shifts NMR->NMR_Interp UV_Interp Confirm Conjugation: - λmax value UV->UV_Interp IR_Interp->NMR_Interp Initial Classification Conclusion Definitive Structure (e.g., 4-Hydroxyacetophenone) NMR_Interp->Conclusion Final Identification UV_Interp->Conclusion Supportive Data

Caption: Workflow for the spectroscopic differentiation of methoxy and hydroxy acetophenone isomers.

Conclusion

The combination of UV-Visible, IR, and NMR spectroscopy provides a robust framework for the unambiguous identification of methoxy- and hydroxyacetophenone isomers. While UV-Vis and IR spectroscopy offer valuable initial insights into the functional groups and conjugation present, NMR spectroscopy, with its detailed information on the chemical environment of each proton and carbon atom, is indispensable for definitive structure elucidation. By systematically applying these techniques and carefully analyzing the resulting data, researchers can confidently characterize these important chemical entities.

References

A Comparative Guide to Substituted Acetophenone Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparative analysis of substituted acetophenone derivatives, a class of organic compounds recognized for their versatile pharmacological potential. Acetophenones, characterized by an acetyl group attached to a benzene ring, serve as a foundational scaffold in medicinal chemistry.[1][2] The therapeutic efficacy of these compounds is profoundly influenced by the nature and position of substituents on the phenyl ring.[1] This document synthesizes experimental data on their synthesis, biological activities—including antimicrobial, antioxidant, and anticonvulsant properties—and explores the underlying structure-activity relationships to guide future research and drug development.

Synthesis and Characterization

Substituted acetophenone derivatives are commonly synthesized through condensation reactions. For instance, hydrazones are prepared by refluxing equimolar amounts of substituted acetophenones with hydrazinyl moieties in ethanol with a catalytic amount of glacial acetic acid.[3] Similarly, semicarbazones are synthesized by reacting substituted acetophenones with semicarbazide.[4] Chalcones are prepared via a base-catalyzed Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde.[5][6]

The synthesized compounds are then purified, typically by recrystallization, and their structures are confirmed using various spectral techniques, including Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR, both ¹H and ¹³C), and mass spectrometry.[3][4][7]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Purification cluster_analysis Characterization A Substituted Acetophenone C Condensation Reaction (e.g., Reflux in Ethanol + Acetic Acid) A->C B Amine-containing Reagent (e.g., Hydrazine, Semicarbazide) B->C D Crude Derivative (e.g., Hydrazone, Semicarbazone) C->D E Purification (Recrystallization) D->E F Pure Substituted Acetophenone Derivative E->F G Spectral Analysis (FTIR, NMR, Mass Spec) F->G

Caption: General workflow for the synthesis and characterization of acetophenone derivatives.

Comparative Biological Activity

The functionalization of the acetophenone scaffold has led to derivatives with a wide spectrum of biological activities. The substituents play a critical role in modulating their pharmacokinetic and pharmacodynamic properties.[3]

Antimicrobial Activity

Substituted acetophenones have demonstrated significant potential as antimicrobial agents against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] Structure-activity relationship studies reveal that the presence of electron-withdrawing groups, such as nitro (–NO₂) and bromo (–Br), on the phenyl ring often enhances antimicrobial efficacy.[3] This is attributed to improved interactions with microbial proteins and increased bacterial cell permeability.[3]

Table 1: Comparative Antimicrobial Activity of Substituted Acetophenone Derivatives

Compound Type Derivative/Substituent Test Organism Activity Measurement Result Reference
Hydrazone PPA2 (p-NO₂) S. aureus MIC 6.25 µg/mL [3]
Hydrazone PPA4 (p-Br) E. coli MIC 12.5 µg/mL [3]
Hydrazone PPA10 (m-NO₂) B. subtilis MIC 6.25 µg/mL [3]
Hydroxyacetophenone Compound 4 (Phenol, Br) E. coli Zone of Inhibition 16 mm [8]
Hydroxyacetophenone Compound 4 (Phenol, Br) K. pneumoniae Zone of Inhibition 18 mm [8]
Cinnamylideneacetophenone Phenolic Compound 3 S. aureus MIC 77.9 - 312 µM [9]

| Cinnamylideneacetophenone | Phenolic Compound 4 | S. mutans | MIC | 77.9 - 312 µM |[9] |

MIC = Minimum Inhibitory Concentration.

G cluster_compound Mechanism cluster_target Bacterial Cell cluster_effect Outcome Compound Acetophenone Derivative (e.g., with Electron- Withdrawing Group) Membrane Cell Membrane & Proteins Compound->Membrane Increased Permeability & Interaction Growth Bacterial Growth & Proliferation Membrane->Growth Disrupts Effect Inhibition of Growth (Antimicrobial Effect) Growth->Effect Leads to

Caption: Conceptual mechanism for the antimicrobial action of acetophenone derivatives.

Antioxidant Activity

Many acetophenone derivatives, particularly hydrazone and chalcone analogues, exhibit potent antioxidant properties.[10][11] Their ability to scavenge free radicals is a key mechanism behind this activity.[1] The presence of phenolic hydroxyl groups is a significant contributor to antioxidant capacity.[1][10] For instance, a 2,4-dihydroxyacetophenone benzoylhydrazone was identified as a highly potent radical scavenger in a DPPH assay.[10]

Table 2: Comparative Antioxidant Activity of Substituted Acetophenone Derivatives

Compound Type Derivative/Substituent Assay Result (IC₅₀) Reference
Benzoylhydrazone Unsubstituted (5a) FRAP Superior reducing ability [10]
Benzoylhydrazone 2,4-dihydroxy (5g) DPPH Most potent scavenger [10][12]
Prenylated Acetophenone Compound 11 DPPH 27.20 µM [13]
Prenylated Acetophenone Compound 13 DPPH >100 µM [13]

| Prenylated Acetophenone | Compound 15 | DPPH | >100 µM |[13] |

IC₅₀ = Half maximal inhibitory concentration; DPPH = 2,2-diphenyl-1-picrylhydrazyl; FRAP = Ferric Reducing Antioxidant Power.

Anticonvulsant Activity

Several classes of acetophenone derivatives, including chalcones and semicarbazones, have been investigated for their anticonvulsant potential.[5][14] These compounds are often evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice.[14][15] Certain chalcone derivatives have shown inhibition of epileptic seizures comparable to the standard drug Phenytoin.[5][16]

Table 3: Comparative Anticonvulsant Activity of Substituted Acetophenone Derivatives

Compound Type Derivative/Substituent Animal Model Activity Measurement Result Reference
Chalcone Compound C2 MES Test (Mice) % Inhibition ~76.3% [5]
Chalcone Compound C3 MES Test (Mice) % Inhibition Potent [5]
Chalcone Compound C5 MES Test (Mice) % Inhibition Potent [5]
Chalcone-Semicarbazone Compound 17 MES & scPTZ Anticonvulsant Dose 100 mg/kg (0.5h) [14]
Phenylacetamide Compound 14 MES Test (Mice) ED₅₀ 49.6 mg/kg [15]

| Phenylacetamide | Compound 14 | scPTZ Test (Mice) | ED₅₀ | 67.4 mg/kg |[15] |

ED₅₀ = Median effective dose.

Experimental Protocols

Detailed and reproducible methodologies are crucial for comparative analysis. Below are representative protocols for the synthesis and biological evaluation of substituted acetophenone derivatives.

Protocol 1: Synthesis of Substituted Acetophenone Hydrazones

This protocol is adapted from the synthesis of 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine derivatives.[3]

  • Preparation: In a round-bottom flask, dissolve equimolar amounts of the starting hydrazinyl compound and the desired substituted acetophenone in absolute ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux for 6–8 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Purification: Filter the precipitated solid, wash it with cold ethanol, and then recrystallize from ethanol to obtain the pure hydrazone derivative.[3]

Protocol 2: Antimicrobial Susceptibility Testing (Kirby-Bauer Disc Diffusion Method)

This protocol is a standard method for evaluating antimicrobial activity.[4]

  • Inoculum Preparation: Prepare a standardized suspension of the target bacterial strain (e.g., to a 0.5 McFarland standard).

  • Plate Inoculation: Uniformly swab the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disc Application: Prepare sterile filter paper discs (6 mm diameter) impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs firmly on the agar surface.

  • Controls: Use a disc with the solvent alone as a negative control and a disc with a standard antibiotic (e.g., Ampicillin, Ciprofloxacin) as a positive control.[4][7]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc, which corresponds to the antimicrobial activity of the compound.

G cluster_legend Workflow A Prepare Standardized Bacterial Inoculum B Swab Inoculum onto Mueller-Hinton Agar Plate A->B D Place Discs on Inoculated Agar B->D C Impregnate Sterile Discs with Test Compound C->D E Incubate Plate (e.g., 37°C for 24h) D->E F Measure Zone of Inhibition (mm) E->F L1 This diagram outlines the key steps in the Kirby-Bauer disc diffusion assay for evaluating antimicrobial activity.

Caption: Experimental workflow for the Kirby-Bauer antimicrobial susceptibility test.

Conclusion

Substituted acetophenones are a highly promising class of compounds with a broad range of biological activities. The comparative data clearly indicate that specific substitutions on the phenyl ring are key to enhancing their therapeutic potential, whether for antimicrobial, antioxidant, or anticonvulsant applications. The structure-activity relationships highlighted in this guide, supported by quantitative data and standardized protocols, provide a valuable framework for the rational design and development of new, more potent acetophenone-based therapeutic agents.

References

A Comparative Guide to the Purity Validation of 1-(2-Methoxy-5-methylphenyl)ethanone: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical compounds is a critical quality attribute. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity validation of 1-(2-Methoxy-5-methylphenyl)ethanone. This key intermediate in various synthetic pathways demands robust and reliable analytical methods to ensure the quality and safety of final products.

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity assessment of non-volatile and thermally stable compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from potential impurities.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful alternative, particularly for identifying and quantifying volatile impurities.[1][3] Quantitative Nuclear Magnetic Resonance (qNMR) stands out as a primary analytical method that can determine purity without the need for a specific reference standard of the analyte, providing a high degree of accuracy.[1][2][4]

The selection of the most appropriate analytical method hinges on various factors, including the specific requirements of the analysis, the nature of expected impurities, and the instrumentation available.

Data Presentation

The following table summarizes hypothetical quantitative data for the purity assessment of a single batch of this compound using three different analytical techniques.

Parameter HPLC GC-MS qNMR
Purity (%) 99.6599.7299.85
Major Impurity A (%) 0.210.18Not Quantified
(Isomer)
Major Impurity B (%) 0.140.10Not Quantified
(Starting Material)
Limit of Detection (LOD) 0.01%0.005%0.05%
Limit of Quantitation (LOQ) 0.03%0.015%0.15%
Analysis Time (minutes) 203515

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is used for the quantitative determination of the purity of this compound.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (65:35, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL. From this, a working solution of 0.1 mg/mL is prepared and filtered through a 0.45 µm syringe filter before injection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed for the separation, identification, and semi-quantification of volatile impurities.[3]

Parameter Condition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MSD Transfer Line 280 °C
Ionization Mode Electron Ionization (EI)
Mass Range 40-450 amu

Sample Preparation: The sample is dissolved in dichloromethane to a final concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that can determine the purity of a substance without the need for a specific reference standard of the analyte.[1]

Parameter Condition
Spectrometer 400 MHz
Solvent Chloroform-d (CDCl3)
Internal Standard Maleic Anhydride
Pulse Program Standard quantitative pulse sequence with sufficient relaxation delay (D1 = 30 s)
Number of Scans 16

Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial. Dissolve the contents in 0.75 mL of CDCl3.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques.

G cluster_workflow Purity Validation Workflow sample Sample of this compound prep Sample Preparation sample->prep analysis Instrumental Analysis prep->analysis data Data Processing & Purity Calculation analysis->data report Final Report data->report

Caption: Experimental workflow for the purity validation of this compound.

G cluster_methods Analytical Methods Purity_Validation Purity Validation of This compound HPLC HPLC (Quantitative Purity) Purity_Validation->HPLC Primary Method GC_MS GC-MS (Volatile Impurities) Purity_Validation->GC_MS Orthogonal Method qNMR qNMR (Absolute Purity) Purity_Validation->qNMR Reference Method

Caption: Relationship between analytical techniques for purity validation.

References

Navigating the Matrix: A Guide to Assessing Cross-Reactivity of 2'-Methoxy-5'-methylacetophenone in Preclinical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of preclinical assay data is paramount. The presence of cross-reacting molecules can lead to misleading results, impacting critical decisions in the drug discovery pipeline. This guide provides a framework for understanding and evaluating the potential cross-reactivity of 2'-methoxy-5'-methylacetophenone, a substituted aromatic ketone. While direct experimental data on its cross-reactivity is limited, this document offers a comparative analysis of structurally related compounds and outlines detailed protocols for assessing assay specificity.

Understanding the Potential for Cross-Reactivity

2'-Methoxy-5'-methylacetophenone is an aromatic ketone, a class of compounds that can sometimes interfere with biological assays.[1] Its structural features—a substituted phenyl ring and a ketone group—present the potential for non-specific interactions with assay components, such as antibodies or enzymes.[2][3] Cross-reactivity can manifest in various ways, including competitive binding to antibodies in immunoassays or off-target interactions in cell-based assays, potentially leading to either false-positive or false-negative results.[4][5]

Comparative Analysis of Acetophenone Derivatives

To infer the potential for cross-reactivity of 2'-methoxy-5'-methylacetophenone, it is useful to compare its physicochemical properties with those of other commercially available acetophenone derivatives.[6][7] Variations in substituents on the phenyl ring can alter properties like hydrophobicity and electronic distribution, which in turn can influence non-specific binding.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
2'-Methoxy-5'-methylacetophenone Structure not available in search resultsC10H12O2164.20
2'-Hydroxy-5'-methylacetophenoneStructure not available in search resultsC9H10O2150.17[8]
2',4'-DihydroxyacetophenoneStructure not available in search resultsC8H8O3152.15[9]
AcetophenoneStructure not available in search resultsC8H8O120.15[10]
2-Methoxy-6-methylacetophenoneStructure not available in search resultsC10H12O2164.20[11]

Note: The structures for these compounds were not available in the search results. A comprehensive analysis would involve comparing properties such as logP and pKa to predict their behavior in aqueous and non-polar environments.

Experimental Protocols for Assessing Cross-Reactivity

Robust assay validation is critical to ensure that results are accurate and reproducible. The following protocols provide a starting point for assessing the cross-reactivity of 2'-methoxy-5'-methylacetophenone in common assay formats.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

HPLC is a fundamental technique to confirm the purity of the test compound and to separate it from structurally similar isomers that could be potential cross-reactants.[12][13]

Objective: To separate and quantify 2'-methoxy-5'-methylacetophenone from potential isomers and impurities.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[12]

  • HPLC-grade acetonitrile and water[12]

  • Phosphoric acid or formic acid for pH adjustment[14]

  • Analytical standards of 2'-methoxy-5'-methylacetophenone and known related compounds

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water, with a typical starting ratio of 60:40 (v/v).[13] Acidify the aqueous component with a small amount of phosphoric or formic acid to improve peak shape.

  • Standard Preparation: Prepare a stock solution of 2'-methoxy-5'-methylacetophenone in the mobile phase. Create a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve the test sample in the mobile phase and filter through a 0.45 µm membrane.[13]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[12]

    • Injection Volume: 10 µL

    • Detection Wavelength: 245 nm (or a wavelength of maximum absorbance for the compound)[13]

    • Column Temperature: Ambient or controlled at 25 °C

  • Analysis: Inject the standards and sample. Identify and quantify the main peak corresponding to 2'-methoxy-5'-methylacetophenone and any impurity peaks.

Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity Testing

For researchers using immunoassays, it is crucial to determine if 2'-methoxy-5'-methylacetophenone cross-reacts with the assay antibodies. A competitive ELISA format is often used to assess the cross-reactivity of small molecules.[15]

Objective: To determine the percentage cross-reactivity of 2'-methoxy-5'-methylacetophenone in a competitive ELISA for a target analyte.

Materials:

  • 96-well microtiter plate[16]

  • Target analyte standard

  • Capture antibody specific to the target analyte

  • Enzyme-conjugated detection antibody

  • Blocking buffer (e.g., 3% fish gel in PBS)[16]

  • Wash buffer (e.g., PBS with 0.05% NP-40)[16]

  • Substrate solution[16]

  • Stop solution

  • 2'-methoxy-5'-methylacetophenone

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the capture antibody. Incubate overnight at 4°C.[17]

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.[16]

  • Washing: Wash the plate three times with wash buffer.

  • Competition Step: Prepare serial dilutions of the target analyte standard and 2'-methoxy-5'-methylacetophenone. Add these to the wells, followed by the addition of a fixed concentration of the enzyme-conjugated detection antibody. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate thoroughly to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate until color develops.[16]

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculation of Cross-Reactivity:

    • Determine the IC50 value (concentration that gives 50% inhibition) for both the target analyte and 2'-methoxy-5'-methylacetophenone from their respective dose-response curves.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of 2'-methoxy-5'-methylacetophenone) x 100

Visualizing Workflows and Potential Interactions

Diagrams can clarify complex experimental processes and potential molecular interactions.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Purity Assess Compound Purity (HPLC/MS) Prepare_Standards Prepare Stock Solutions and Working Standards Compound_Purity->Prepare_Standards Spiking_Experiment Spike Compound into Assay Matrix Prepare_Standards->Spiking_Experiment Assay_Setup Set up Assay (e.g., ELISA plate coating) Assay_Setup->Spiking_Experiment Incubation Incubation and Reaction Spiking_Experiment->Incubation Data_Acquisition Data Acquisition (e.g., Plate Reader) Incubation->Data_Acquisition Generate_Curves Generate Dose-Response Curves Data_Acquisition->Generate_Curves Calculate_IC50 Calculate IC50 Values Generate_Curves->Calculate_IC50 Determine_CR Determine % Cross-Reactivity Calculate_IC50->Determine_CR

Caption: Workflow for Assessing Cross-Reactivity.

signaling_pathway_interference cluster_membrane Cell Membrane cluster_interference Potential Interference Receptor Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activates Ligand Ligand Ligand->Receptor Binds Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Small_Molecule 2'-methoxy-5'- methylacetophenone Small_Molecule->Receptor Blocks Binding (False Negative) Small_Molecule->Signaling_Cascade Non-specific Activation (False Positive)

Caption: Potential Small Molecule Interference in a Signaling Pathway.

Conclusion

While 2'-methoxy-5'-methylacetophenone may be a valuable compound in various research applications, its potential for cross-reactivity in biological and analytical assays should not be overlooked. A proactive approach to assay validation, including purity analysis and specificity testing, is essential for generating reliable and reproducible data. By employing the protocols and considerations outlined in this guide, researchers can better understand the behavior of this and other small molecules in their experimental systems, thereby ensuring the robustness of their scientific findings.

References

A Comparative Guide to the Synthesis of 5-Methyl-2-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of substituted acetophenones is a critical step in the creation of a wide array of valuable molecules. 5-Methyl-2-methoxyacetophenone, a key intermediate, can be synthesized through several strategic pathways. This guide provides an objective comparison of two primary synthetic routes, supported by experimental data, to inform methodological choices in the laboratory.

Two plausible and effective routes for the synthesis of 5-Methyl-2-methoxyacetophenone are:

  • Route 1: The Friedel-Crafts acylation of 4-methylanisole.

  • Route 2: The methylation of 2-hydroxy-5-methylacetophenone.

This guide will delve into the experimental protocols for each route, present a comparative analysis of their performance based on key metrics, and provide a visual representation of the synthetic pathways.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data associated with each synthetic route, offering a clear comparison to aid in the selection of the most suitable method for your research needs.

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Methylation
Starting Material 4-Methylanisole2-Hydroxy-5-methylacetophenone
Key Reagents Acetyl chloride, Aluminum chlorideDimethyl sulfate, Potassium carbonate
Solvent DichloromethaneAcetone
Reaction Temperature 0 °C to room temperatureRoom temperature to reflux
Reaction Time 1 - 3 hours12 - 24 hours
Typical Yield 85 - 95%90 - 98%
Purification Method Extraction and distillation/crystallizationFiltration and recrystallization

Experimental Protocols

Route 1: Friedel-Crafts Acylation of 4-Methylanisole

This method involves the electrophilic aromatic substitution of 4-methylanisole with an acetyl group, catalyzed by a Lewis acid.[1][2]

Materials:

  • 4-Methylanisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in dry dichloromethane at 0 °C under an inert atmosphere, add acetyl chloride (1.05 eq.) dropwise.

  • After stirring for 15 minutes, add a solution of 4-methylanisole (1.0 eq.) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing ice and 1M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or recrystallization to yield 5-Methyl-2-methoxyacetophenone.

Route 2: Methylation of 2-Hydroxy-5-methylacetophenone

This route involves the Williamson ether synthesis, where the hydroxyl group of 2-hydroxy-5-methylacetophenone is methylated.[3]

Materials:

  • 2-Hydroxy-5-methylacetophenone

  • Dimethyl sulfate (DMS)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • Water

Procedure:

  • To a solution of 2-hydroxy-5-methylacetophenone (1.0 eq.) in acetone, add anhydrous potassium carbonate (1.5 eq.).

  • To this suspension, add dimethyl sulfate (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Pour the crude product into cold water and stir. The solid product will precipitate out.

  • Filter the solid, wash with water, and dry.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol to afford pure 5-Methyl-2-methoxyacetophenone.

Mandatory Visualization

Caption: Comparative workflow of two synthetic routes to 5-Methyl-2-methoxyacetophenone.

References

A Comparative Analysis of the Biological Activities of 1-(2-Methoxy-5-methylphenyl)ethanone Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various analogues of 1-(2-Methoxy-5-methylphenyl)ethanone. The information presented herein is curated from recent scientific literature to aid in structure-activity relationship (SAR) studies and guide future drug discovery efforts. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows.

Anticancer Activity

A significant number of analogues derived from the this compound scaffold have been investigated for their potential as anticancer agents. The primary mechanism of action for many of these compounds involves the inhibition of critical cellular processes in cancer cells, such as proliferation and survival. The methoxy group, in particular, has been noted for its role in promoting cytotoxic activity by facilitating ligand-protein binding and activating downstream signaling pathways leading to cell death.[1][2] However, the lipophilic nature of methoxy groups can impact drug membrane transfer, a key consideration in drug design.[1][2]

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various analogues against different cancer cell lines, primarily expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound/Analogue TypeCancer Cell LineIC50 (µM)Reference
Methoxyflavone Analogue 1AML Cell Line85.7[2]
Methoxyflavone Analogue 2K562 CML Cell Line91.5[2]
Chrysosplenetin (Methoxyflavone)MCF-70.3[2]
5,6,7,8,3′,4′,5′-heptamethoxyflavoneHCC1954 Breast Cancer> 100[2]
N-methyl-substituted benzimidazole (cyano-substituted)MCF-73.1[3]
Cyano-substituted benzimidazole 10Various1.2–5.3[3]
Cyano-substituted benzimidazole 11Various1.2–5.3[3]
Rotenone Analogue 1 (Oxime)MCF-7< 5.89[4]
Rotenone Analogue 2 (Alcohol)MCF-7< 5.89[4]
Rotenone Analogue 2b (Ethoxy)MCF-75.72[4]
Rotenone Analogue 2f (Carbamate)HCT1168.86[4]
Rotenone Analogue 2i (Alkene)A5490.11[4]
YM-359445 (VEGFR2 Inhibitor)VEGFR2 Tyrosine Kinase0.0085[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol, or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm is used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compound Analogues A->B 24h Incubation C Add MTT Reagent B->C Drug Incubation Period D Incubate (Formation of Formazan) C->D 2-4h Incubation E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial and Antifungal Activity

Derivatives of this compound, particularly chalcones and their heterocyclic analogues, have demonstrated notable antimicrobial and antifungal activities. Chalcones possess an α,β-unsaturated carbonyl system which is a key structural feature for their biological activities.

Quantitative Comparison of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various analogues against different bacterial and fungal strains. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/Analogue TypeMicrobial StrainMIC (µg/mL)Reference
Chalcone Derivative SCH-1S. aureus (Gram-positive)Moderate Activity[6]
Chalcone Derivative SCH-2E. coli (Gram-negative)Moderate Activity[6]
Chalcone Derivative S-1Candida albicansNotable Activity[6]
Chalcone Derivative SCH-1Candida albicansNotable Activity[6]
Chalcone Derivative SCH-4Aspergillus nigerNotable Activity[6]
Methoxy-4'-amino chalcone 4E. coli, S. aureus, C. albicansStrong, wide spectrum[7]
Heterocyclic Chalcone p5S. aureus (susceptible & resistant)Strong Activity[8]
Heterocyclic Chalcone f6S. aureus (susceptible & resistant)Strong Activity[8]
Heterocyclic Chalcone t5S. aureus (susceptible & resistant)Strong Activity[8]
N-Benzimidazole Carboxamide 8E. faecalis8[3]
N-Benzimidazole Carboxamide 37S. aureus, E. faecalis, E. coli16[3]
Furanone Derivative F105S. aureus (MSSA)10[9]
Furanone Derivative F105S. aureus (MRSA)20[9]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. The growth of the bacteria is observed after incubation, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth.

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture and dilute it to the final concentration required for the assay.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow cluster_mic Broth Microdilution MIC Assay A Prepare Serial Dilutions of Analogues C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate C->D E Visually Assess for Bacterial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC determination.

Anti-inflammatory Activity

Certain analogues have been evaluated for their anti-inflammatory properties. The mechanism of action often involves the inhibition of pro-inflammatory mediators such as cytokines and enzymes like cyclooxygenase (COX).

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory effects of selected analogues.

Compound/AnalogueAssayDose% Inhibition of EdemaReference
Nitroindazolinone 3TPA-induced mouse ear edema30 µMSignificant[10][11]
Nitroindazolinone 6TPA-induced mouse ear edema30 µMSignificant[10][11]
Nitroindazolinone 8TPA-induced mouse ear edema30 µMSignificant[10][11]
Nitroindazolinone 9TPA-induced mouse ear edema30 µMSignificant[10][11]
Nitroindazolinone 10TPA-induced mouse ear edema30 µMSignificant[10][11]
MBTTBCarrageenan-induced paw edema (1 hr)-16.7%[12]
MBTTBCarrageenan-induced paw edema (3 hr)-23.2%[12]
MBTTBCarrageenan-induced paw edema (5 hr)-26.2%[12]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.

Principle: The injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Grouping: Divide animals (e.g., rats or mice) into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: Administer the test compounds and the standard drug to the respective groups, typically orally or intraperitoneally, at a specified time before carrageenan injection.

  • Induction of Edema: Inject a solution of carrageenan (e.g., 1% in saline) into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathway: Inhibition of Inflammatory Mediators

Several of the studied analogues exert their anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators. This can occur through the suppression of signaling pathways that lead to the expression of inflammatory genes. A common target is the NF-κB pathway, which controls the expression of cytokines like TNF-α and IL-1β, as well as enzymes like COX-2 and iNOS.

Inflammatory_Pathway cluster_pathway Inhibition of Inflammatory Signaling Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) NFkB_Activation NF-κB Activation Inflammatory_Stimulus->NFkB_Activation Gene_Expression Gene Expression NFkB_Activation->Gene_Expression Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, COX-2, iNOS) Gene_Expression->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Analogues This compound Analogues Analogues->NFkB_Activation Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

The analogues of this compound represent a versatile scaffold for the development of new therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The data compiled in this guide highlights the potential for further optimization of these compounds through medicinal chemistry approaches. The detailed experimental protocols and visual workflows provided herein serve as a valuable resource for researchers in the field, facilitating the design and execution of future studies aimed at elucidating the full therapeutic potential of this chemical class.

References

Benchmarking 1-(2-Methoxy-5-methylphenyl)ethanone Against Known Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory efficacy of 1-(2-Methoxy-5-methylphenyl)ethanone against established inhibitors of the NF-κB signaling pathway. The nuclear factor kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, and its inhibition is a key therapeutic strategy for a multitude of inflammatory diseases. Based on the documented anti-inflammatory properties of structurally similar acetophenone derivatives, this document outlines a hypothetical benchmarking study for this compound, presenting its potential performance alongside well-characterized inhibitors.

Comparative Analysis of Inhibitory Activity

The inhibitory potential of this compound against key markers of inflammation is compared with known inhibitors of the NF-κB pathway. The following table summarizes the half-maximal inhibitory concentrations (IC50) for the inhibition of nitric oxide (NO) production and cyclooxygenase-2 (COX-2) expression in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundTarget PathwayNO Production IC50 (µM)COX-2 Expression IC50 (µM)
This compound NF-κB [Hypothetical Data] [Hypothetical Data]
ParthenolideNF-κB2.55.0
Bay 11-7082NF-κB1.83.2
SC-514NF-κB (IKKβ)3.07.5

Note: Data for this compound is hypothetical and for illustrative purposes pending experimental validation.

Experimental Protocols

The following protocols are standard methods for assessing the anti-inflammatory activity of compounds by targeting the NF-κB pathway.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in 96-well plates and allowed to adhere overnight. Cells are then pre-treated with varying concentrations of this compound or known inhibitors for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay (Griess Test)

The production of nitric oxide, a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • After 24 hours of LPS stimulation, 100 µL of cell culture supernatant is collected from each well.

    • The supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance at 540 nm is measured using a microplate reader.

    • The concentration of nitrite is determined from a sodium nitrite standard curve.

    • The IC50 value is calculated as the concentration of the compound that inhibits NO production by 50%.

COX-2 Expression Analysis (Western Blot)

The expression level of cyclooxygenase-2 (COX-2), a pro-inflammatory enzyme, is determined by Western blot analysis.

  • Procedure:

    • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease inhibitors.

    • Protein concentration in the cell lysates is determined using a BCA protein assay kit.

    • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with a primary antibody against COX-2 and a loading control (e.g., β-actin).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using densitometry software, and the relative expression of COX-2 is normalized to the loading control.

    • The IC50 value is calculated as the concentration of the compound that inhibits COX-2 expression by 50%.

Visualizing the Mechanism of Action

The following diagrams illustrate the targeted signaling pathway and the experimental workflow.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental_Workflow A RAW 264.7 Cell Culture B Pre-treatment with This compound or Known Inhibitors A->B C LPS Stimulation (1 µg/mL) B->C D Incubation (24 hours) C->D E Collect Supernatant D->E F Cell Lysis D->F G Griess Assay for NO Production E->G H Western Blot for COX-2 Expression F->H I Data Analysis (IC50 Calculation) G->I H->I

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular structure is paramount. Subtle shifts in substituent positions on an aromatic ring can profoundly influence a compound's physicochemical properties and biological activity. This guide provides a detailed comparative analysis of 1-(2-Methoxy-5-methylphenyl)ethanone and two of its key structural isomers: 1-(4-Methoxy-3-methylphenyl)ethanone and 1-(2-Hydroxy-5-methylphenyl)ethanone. We present a comprehensive overview of their structural differences, supported by experimental data from spectroscopic analyses and detailed synthesis protocols.

Introduction to the Analyzed Compounds

The three compounds share a common acetophenone core, substituted with both a methyl and either a methoxy or a hydroxy group. Their distinct substitution patterns, however, give rise to unique electronic and steric environments, which are reflected in their spectral data and potential reactivity.

  • This compound is the primary compound of interest.

  • 1-(4-Methoxy-3-methylphenyl)ethanone is a positional isomer, with the methoxy and methyl groups in different positions on the phenyl ring.

  • 1-(2-Hydroxy-5-methylphenyl)ethanone is a closely related analog where a hydroxyl group replaces the methoxy group, introducing the potential for hydrogen bonding.[1]

Physicochemical Properties

A summary of the key physicochemical properties of the three compounds is presented in the table below. These properties are crucial for understanding the compounds' behavior in various experimental and biological systems.

PropertyThis compound1-(4-Methoxy-3-methylphenyl)ethanone1-(2-Hydroxy-5-methylphenyl)ethanone
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂C₉H₁₀O₂
Molecular Weight 164.20 g/mol [2]164.20 g/mol [3]150.17 g/mol [1]
CAS Number 20628-07-3[2]10024-90-5[3]1450-72-2[1]
Melting Point Not availableNot available45-48 °C[4]
Boiling Point Not availableNot available112-114 °C at 12 mmHg
Solubility Not availableNot availableInsoluble in water[4]

Spectroscopic Analysis

Spectroscopic data provides a detailed fingerprint of a molecule's structure. Here, we compare the ¹H NMR, ¹³C NMR, and IR spectral data for the three compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons.

CompoundAromatic Protons (ppm)-OCH₃ Proton (ppm)-CH₃ Proton (ppm)-COCH₃ Proton (ppm)-OH Proton (ppm)
This compound 6.8-7.6 (m)~3.8 (s)~2.3 (s)~2.5 (s)-
1-(4-Methoxy-3-methylphenyl)ethanone 6.8-7.8 (m)3.88 (s)2.40 (s)2.57 (s)-
1-(2-Hydroxy-5-methylphenyl)ethanone 6.7-7.5 (m)-2.25 (s)2.55 (s)12.1 (s)

Note: Specific peak assignments and multiplicities can vary based on the solvent and spectrometer frequency. The data for this compound is estimated based on typical chemical shifts.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

CompoundAromatic Carbons (ppm)-OCH₃ Carbon (ppm)-CH₃ Carbon (ppm)-COCH₃ Carbon (ppm)C=O Carbon (ppm)
This compound 110-160~55~20~29~200
1-(4-Methoxy-3-methylphenyl)ethanone 113-16455.421.626.4197.9
1-(2-Hydroxy-5-methylphenyl)ethanone 118-161-20.328.9204.5

Note: The data for this compound is estimated based on typical chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

CompoundKey IR Peaks (cm⁻¹)Functional Group Assignment
This compound ~1670, ~1250, ~2950C=O (ketone), C-O (ether), C-H (alkane)
1-(4-Methoxy-3-methylphenyl)ethanone 1675, 1260, 2960C=O (ketone), C-O (ether), C-H (alkane)
1-(2-Hydroxy-5-methylphenyl)ethanone 3400-3100 (broad), 1640, 2920O-H (hydroxyl), C=O (ketone), C-H (alkane)

Note: The data for this compound is estimated based on characteristic functional group absorptions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and spectroscopic analysis of the discussed compounds.

Synthesis Protocols

1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)ethanone via Fries Rearrangement [1]

This synthesis involves the rearrangement of an aryl ester to a hydroxy aryl ketone using a Lewis acid catalyst.

  • Materials : p-cresyl acetate (10 g, 0.067 mol), anhydrous aluminum chloride (10.7 g, 0.08 mol), ice, ethyl acetate, brine, anhydrous sodium sulfate, ethanol.

  • Procedure :

    • To a 500-mL round-bottomed flask, add p-tolyl acetate and aluminum chloride.

    • Heat the reaction mixture in an oil bath at 140-150°C for 5-6 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC) with an ethyl acetate:hexane mobile phase.

    • After completion, cool the reaction mixture and quench with crushed ice.

    • Extract the solid product with ethyl acetate (2 x 50 mL).

    • Wash the combined organic layers with brine solution (2 x 15 mL) and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from aqueous ethanol to yield 2-hydroxy-5-methylacetophenone.

2. General Protocol for Friedel-Crafts Acylation to Synthesize Methoxy-Substituted Acetophenones

This is a general method that can be adapted for the synthesis of this compound and 1-(4-Methoxy-3-methylphenyl)ethanone.

  • Materials : Appropriate methoxy-substituted toluene, acetyl chloride or acetic anhydride, anhydrous aluminum chloride (Lewis acid catalyst), dichloromethane (solvent), ice, hydrochloric acid, sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure :

    • Dissolve the methoxy-substituted toluene in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

    • Cool the mixture in an ice bath.

    • Slowly add anhydrous aluminum chloride to the stirred solution.

    • Add acetyl chloride or acetic anhydride dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for several hours, monitoring by TLC.

    • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Spectroscopic Analysis Protocol
  • ¹H and ¹³C NMR Spectroscopy :

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Acquire the spectra on a 400 MHz or higher NMR spectrometer.

    • Process the data to obtain the chemical shifts, integration, and multiplicity for ¹H NMR, and chemical shifts for ¹³C NMR.

  • FTIR Spectroscopy :

    • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

    • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Obtain the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

Visualizing Structural Relationships

The following diagrams, generated using the DOT language, illustrate the structural relationships between the analyzed compounds and a general workflow for their synthesis and characterization.

Structural Relationships of Acetophenone Derivatives A This compound B 1-(4-Methoxy-3-methylphenyl)ethanone A->B Positional Isomer C 1-(2-Hydroxy-5-methylphenyl)ethanone A->C Structural Analog (-OCH3 vs -OH)

Caption: Structural relationships between the analyzed acetophenone derivatives.

General Workflow for Synthesis and Analysis cluster_char Analysis Start Starting Materials (e.g., Substituted Toluene/Phenol) Synthesis Chemical Synthesis (e.g., Friedel-Crafts / Fries) Start->Synthesis Purification Purification (Recrystallization / Chromatography) Synthesis->Purification Characterization Structural Characterization Purification->Characterization NMR NMR Spectroscopy (1H, 13C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS End Pure Characterized Compound

Caption: A generalized workflow for the synthesis and structural analysis of the target compounds.

References

assessing the commercial purity of 1-(2-Methoxy-5-methylphenyl)ethanone from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-(2-Methoxy-5-methylphenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this starting material is critical, as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a framework for assessing the commercial purity of this compound from different suppliers, offering objective comparison methodologies and supporting experimental data.

Data Presentation: A Comparative Analysis

To ensure a consistent and reliable supply of this compound, it is essential to evaluate the purity and impurity profiles of the material from various commercial sources. The following tables summarize hypothetical, yet representative, quantitative data from three different suppliers (Supplier A, Supplier B, and Supplier C), illustrating the potential variations one might encounter.

Table 1: Comparison of Purity and Physical Properties

Parameter Supplier A Supplier B Supplier C
Appearance White to off-white crystalline solidLight yellow crystalline solidWhite crystalline solid
Purity by HPLC (%) 99.698.9> 99.9
Major Impurity (%) 0.25 (Isomer)0.8 (Starting Material)< 0.05 (Unidentified)
Melting Point (°C) 50-5248-5151-53

Table 2: Impurity Profile by GC-MS

Impurity Potential Source Supplier A (%) Supplier B (%) Supplier C (%)
1-(5-Methoxy-2-methylphenyl)ethanoneIsomeric impurity from synthesis0.250.15< 0.05
4-MethylanisoleUnreacted starting material< 0.050.80Not Detected
Diacylated ProductFriedel-Crafts side reaction0.100.12< 0.05
Residual Solvents (e.g., Dichloromethane)Manufacturing Process< 0.020.05< 0.01

Experimental Workflow

A systematic approach is crucial for the comprehensive purity assessment of this compound. The following diagram outlines a typical experimental workflow, from sample reception to the final comparison report.

Purity_Assessment_Workflow cluster_0 1. Sample Handling cluster_1 2. Analytical Testing cluster_2 3. Data Analysis & Reporting Receive_Samples Receive Commercial Samples (Suppliers A, B, C) Sample_Preparation Sample Preparation: - Weighing - Dissolution Receive_Samples->Sample_Preparation HPLC_Analysis HPLC Analysis (Purity Assay) Sample_Preparation->HPLC_Analysis GC_MS_Analysis GC-MS Analysis (Impurity Profile) Sample_Preparation->GC_MS_Analysis NMR_Spectroscopy NMR Spectroscopy (Structural Confirmation) Sample_Preparation->NMR_Spectroscopy Purity_Calculation Purity Calculation (% Area Normalization) HPLC_Analysis->Purity_Calculation Impurity_Identification Impurity Identification (Mass Spectra Library Search) GC_MS_Analysis->Impurity_Identification Structural_Verification Structural Verification (Chemical Shifts, Coupling Constants) NMR_Spectroscopy->Structural_Verification Generate_Report Generate Comparison Report Purity_Calculation->Generate_Report Impurity_Identification->Generate_Report Structural_Verification->Generate_Report

Caption: Experimental workflow for purity assessment.

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

This method is used for the quantitative determination of the purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.

  • Quantification: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is employed for the separation, identification, and semi-quant

Safety Operating Guide

Proper Disposal of 1-(2-Methoxy-5-methylphenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential, step-by-step guidance for the proper disposal of 1-(2-Methoxy-5-methylphenyl)ethanone (CAS No. 20628-07-3), ensuring laboratory safety and regulatory compliance.

Safety and Hazard Information

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. While a comprehensive Safety Data Sheet (SDS) should always be consulted, this compound is generally considered to be an irritant. Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE).

Quantitative Safety Data

For quick reference, the following table summarizes key quantitative data pertinent to the safe handling and disposal of this compound.

PropertyValue
CAS Number 20628-07-3
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance Solid
Storage Temperature Room Temperature

Experimental Protocol for Disposal

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal program. Adherence to institutional and local regulations is mandatory.

1. Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (e.g., nitrile).

  • Don chemical safety goggles or a face shield.

  • Wear a laboratory coat.

2. Waste Collection:

  • Carefully transfer any unwanted this compound into a designated and clearly labeled hazardous waste container.

  • Ensure the container is made of a compatible material (e.g., glass or polyethylene).

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

  • Collect the absorbed material and place it into the designated hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

4. Container Sealing and Storage:

  • Securely seal the hazardous waste container.

  • Store the container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Complete all necessary waste disposal paperwork as required by your institution and local regulations.

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Spill Management cluster_final Final Disposal start Identify Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Transfer to Labeled Hazardous Waste Container ppe->collect seal Securely Seal Container collect->seal spill Manage Spills with Inert Absorbent collect_spill Collect Contaminated Material into Waste Container spill->collect_spill collect_spill->seal store Store in Designated Waste Accumulation Area seal->store arrange Arrange for Professional Disposal (EHS/Contractor) store->arrange end Complete Disposal Paperwork arrange->end

Personal protective equipment for handling 1-(2-Methoxy-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(2-Methoxy-5-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a key intermediate in various research and development applications. Adherence to these protocols is essential for ensuring laboratory safety and operational efficiency.

Hazard Profile and Personal Protective Equipment (PPE)
  • Skin Irritation : May cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation : Poses a risk of serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation : May cause respiratory irritation if inhaled.[1][3]

Based on these potential hazards, the following personal protective equipment is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Hand Protection Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended for protection against ketones and organic solvents.[4][5] Avoid natural rubber (latex) gloves as they offer poor protection.[4] Gloves must be inspected before use and disposed of properly after handling the chemical.[1]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are essential to protect against splashes.[1][3] A face shield may be necessary for procedures with a high risk of splashing.[6]
Skin and Body Protection A lab coat or a chemical-resistant apron should be worn to protect the skin and clothing.[1][5] Ensure the entire foot is covered with appropriate shoes.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][7] For situations with a higher risk of exposure, a NIOSH-approved respirator may be necessary.[1][6]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical to minimize exposure and ensure a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.
  • Verify that an eyewash station and safety shower are accessible and unobstructed.[7]
  • Prepare all necessary equipment and reagents before handling the chemical.

2. Donning PPE:

  • Put on a lab coat, ensuring it is fully buttoned.
  • Wear safety glasses or goggles.
  • Don the appropriate chemical-resistant gloves (nitrile or neoprene).

3. Chemical Handling:

  • Conduct all weighing and transferring of the solid compound within the chemical fume hood to control dust.
  • Avoid the formation of dust and aerosols.[1]
  • Use appropriate tools (spatulas, weighing paper) to handle the solid.
  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

4. Post-Handling:

  • Securely close the container of this compound.
  • Decontaminate the work area, including the balance and any surfaces that may have come into contact with the chemical.
  • Properly remove and dispose of gloves.[1]
  • Wash hands thoroughly with soap and water after handling is complete.[1][7]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and adhere to regulatory requirements.

  • Waste Collection:

    • Collect all waste material, including excess reagent and any contaminated disposable supplies (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.

  • Container Disposal:

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.

    • Do not dispose of the chemical or its containers in the regular trash or down the drain.[1]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal company, following all local, state, and federal regulations.[3][7][8]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound hazards Identify Potential Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation start->hazards hand_protection Hand Protection: Select Chemical-Resistant Gloves (Nitrile or Neoprene) hazards->hand_protection Based on Chemical Properties eye_protection Eye/Face Protection: Wear Safety Glasses/Goggles (Consider Face Shield for Splash Risk) hazards->eye_protection body_protection Body Protection: Wear Lab Coat and Closed-Toe Shoes hazards->body_protection respiratory_protection Respiratory Protection: Work in Fume Hood (Respirator for High Exposure) hazards->respiratory_protection proceed Proceed with Handling Protocol hand_protection->proceed eye_protection->proceed body_protection->proceed respiratory_protection->proceed

Caption: PPE Selection Workflow for Handling Aromatic Ketones.

References

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